5-(3-Fluorophenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDYRUKFBPRWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312716 | |
| Record name | 5-(3-Fluorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243455-58-5 | |
| Record name | 5-(3-Fluorophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243455-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Fluorophenyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential spectroscopic techniques used for the structural elucidation and characterization of 5-(3-Fluorophenyl)oxazole (CAS No. 243455-58-5), a heterocyclic compound of interest in medicinal chemistry and materials science. We present a detailed analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles of spectral interpretation and field-proven experimental protocols. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical resource for the unambiguous characterization of substituted oxazole derivatives.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in drug design.[2] Consequently, unambiguous structural confirmation is paramount to ensure the integrity of research and development efforts.
This guide moves beyond a simple data sheet. As a senior application scientist, my objective is to provide a framework for understanding why the spectra of this compound appear as they do. We will dissect the expected data from three core analytical techniques—NMR, IR, and MS—grounding our interpretations in fundamental principles and data from closely related structures. This approach ensures that the protocols and analyses described herein form a self-validating system for researchers working with this and similar molecules.
Molecular Structure of this compound
graph "5_3_Fluorophenyloxazole" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; N3 [label="N", pos="1.2,1.8!"]; C4 [label="C", pos="0,2.4!"]; O5 [label="O", pos="-0.6,1.2!"]; C_phenyl [label="C", pos="-1.8,0.6!"]; C2_phenyl [label="C", pos="-2.4,-0.6!"]; C3_phenyl [label="C", pos="-3.6,-0.6!"]; C4_phenyl [label="C", pos="-4.2,0.6!"]; C5_phenyl [label="C", pos="-3.6,1.8!"]; C6_phenyl [label="C", pos="-2.4,1.8!"]; F_sub [label="F", pos="-4.2,-1.8!"]; H1 [label="H", pos="2.1,0.2!"]; H2 [label="H", pos="-0.1,3.3!"]; H_phenyl2 [label="H", pos="-1.9,-1.5!"]; H_phenyl4 [label="H", pos="-5.1,0.6!"]; H_phenyl5 [label="H", pos="-4.1,2.7!"]; H_phenyl6 [label="H", pos="-1.9,2.7!"]; // Oxazole ring bonds C1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- O5 [label=""]; O5 -- C1 [label=""]; C1 -- C_phenyl [label=""]; // Phenyl ring bonds C_phenyl -- C2_phenyl [label=""]; C2_phenyl -- C3_phenyl [label=""]; C3_phenyl -- C4_phenyl [label=""]; C4_phenyl -- C5_phenyl [label=""]; C5_phenyl -- C6_phenyl [label=""]; C6_phenyl -- C_phenyl [label=""]; C3_phenyl -- F_sub [label=""]; // Hydrogen bonds C2 -- H1 [label=""]; C4 -- H2 [label=""]; C2_phenyl -- H_phenyl2 [label=""]; C4_phenyl -- H_phenyl4 [label=""]; C5_phenyl -- H_phenyl5 [label=""]; C6_phenyl -- H_phenyl6 [label=""]; // Double bonds (rendered by proximity in neato)// Manually add labels for clarity if needed
}
Caption: Structure of this compound (CAS: 243455-58-5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its unique structural environment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show distinct signals for the oxazole ring protons and the four protons of the meta-substituted fluorophenyl ring. The chemical shifts (δ) are influenced by the aromaticity of the rings and the electron-withdrawing nature of the fluorine atom and the oxazole nitrogen.
| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale & Notes |
| H-2 (Oxazole) | ~8.0 - 8.2 | Singlet (s) | N/A | This proton is adjacent to the electronegative nitrogen, leading to a downfield shift. No adjacent protons result in a singlet. |
| H-4 (Oxazole) | ~7.3 - 7.5 | Singlet (s) | N/A | This proton is adjacent to the ring oxygen and is typically found upfield relative to H-2. No adjacent protons result in a singlet. |
| H-2' (Phenyl) | ~7.6 - 7.8 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 7.8, JH-F ≈ 1.5 | Ortho to the oxazole ring and meta to the fluorine. Shows ortho coupling to H-6' and meta coupling to H-4', plus a small long-range coupling to fluorine. |
| H-4' (Phenyl) | ~7.1 - 7.3 | Doublet of triplets (dt) or multiplet (m) | JH-H ≈ 8.0, JH-F ≈ 8.5 | Para to the oxazole and ortho to the fluorine. Shows ortho coupling to H-5' and a large ortho coupling to fluorine. |
| H-5' (Phenyl) | ~7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | JH-H ≈ 8.0, JH-H ≈ 6.0 | Ortho to the fluorine and meta to the oxazole. Shows ortho coupling to H-4' and H-6'. |
| H-6' (Phenyl) | ~7.5 - 7.7 | Doublet (d) or multiplet (m) | JH-H ≈ 7.8 | Ortho to the oxazole and ortho to H-5'. |
Note: The predicted data is based on analysis of similar structures, such as 2-(3-fluorophenyl)-4,5-diphenyl-1H-imidazole and various substituted phenylisoxazoles.[4][5] Actual experimental values may vary slightly.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show nine distinct carbon signals. The fluorine atom introduces C-F coupling, which splits the signals of the carbons in the phenyl ring. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds between the carbon and fluorine atoms.
| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling (JC-F) in Hz | Rationale & Notes |
| C-2 (Oxazole) | ~150 - 152 | N/A | Carbon in a C=N- moiety, highly deshielded. |
| C-4 (Oxazole) | ~122 - 125 | N/A | Olefinic carbon of the oxazole ring. |
| C-5 (Oxazole) | ~160 - 163 | N/A | Carbon attached to the phenyl ring and adjacent to oxygen. |
| C-1' (Phenyl) | ~129 - 131 | ³JC-F ≈ 8-10 Hz | Quaternary carbon attached to the oxazole ring. |
| C-2' (Phenyl) | ~122 - 124 | ⁴JC-F ≈ 1-3 Hz | Meta to fluorine, shows small long-range coupling. |
| C-3' (Phenyl) | ~162 - 164 | ¹JC-F ≈ 245-250 Hz | Directly bonded to fluorine, resulting in a very large coupling constant and a downfield shift. |
| C-4' (Phenyl) | ~113 - 115 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |
| C-5' (Phenyl) | ~130 - 132 | ³JC-F ≈ 8-10 Hz | Para to fluorine, shows moderate coupling. |
| C-6' (Phenyl) | ~116 - 118 | ²JC-F ≈ 21-23 Hz | Ortho to fluorine, shows significant coupling. |
Note: Predicted values are based on additivity rules and data from analogous fluorophenyl-heterocyclic compounds.[6][7] The signal for the carbon attached to the nitro group in some azoles can be broadened due to quadrupole effects from the nitrogen, though this is less pronounced for oxazoles.[8]
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of fluorine.[9] For this compound, a single signal is expected for the fluorine atom.
| Assigned Atom | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Rationale & Notes |
| Ar-F | -110 to -114 | Multiplet (m) | The chemical shift is typical for a fluorine atom on an aromatic ring.[7] The signal will be split by coupling to the ortho (H-2', H-4') and meta (H-6') protons. |
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol requires careful sample preparation and parameter selection to ensure high-quality, reproducible data.
Caption: Standard workflow for small molecule NMR analysis.
-
Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a small, clean vial.[10] Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[10]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Data Acquisition: Acquire a standard ¹H spectrum. For ¹³C analysis, acquire a proton-decoupled spectrum. For ¹⁹F, acquire a standard one-pulse experiment. The choice of a 500 MHz spectrometer is a good balance between resolution and accessibility for this type of molecule.[11]
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For the ¹⁹F spectrum, an external reference like CFCl₃ (δF = 0 ppm) is typically used, though modern instruments can reference internally.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint."[12] For this compound, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic and phenyl rings, and the distinctive C-F bond.
Predicted FT-IR Data (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment | Rationale & Notes |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in both the oxazole and phenyl rings.[2] |
| 1610 - 1580 | Medium-Strong | C=C & C=N Ring Stretch | Overlapping stretches from both the phenyl and oxazole rings. Aromatic systems typically show multiple bands in this region. |
| 1500 - 1400 | Strong | C=C Ring Stretch | Another characteristic region for aromatic ring skeletal vibrations. |
| 1270 - 1210 | Strong | Aryl-F Stretch | The C-F stretch is a strong, characteristic absorption, providing clear evidence of the fluorine substituent.[2] |
| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the C-O-C ether-like linkage within the oxazole ring. |
| 900 - 675 | Strong | C-H Out-of-Plane Bend | The pattern of bands in this region is diagnostic of the substitution pattern on the aromatic ring (meta-substitution). |
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
The thin solid film method is a rapid and reliable way to acquire an IR spectrum for a solid sample without the need for grinding with KBr.[13]
Caption: Workflow for FT-IR analysis using the thin film method.
-
Sample Preparation: Dissolve a few milligrams of this compound in a small amount of a volatile solvent like dichloromethane or acetone.[13]
-
Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely in a fume hood, which should leave a thin, even film of the solid compound.[13]
-
Data Acquisition: First, run a background scan on the empty spectrometer to account for atmospheric CO₂ and H₂O. Then, place the salt plate with the sample film into the sample holder and acquire the spectrum.
-
Analysis: The resulting spectrum will show absorption peaks corresponding to the vibrational frequencies of the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. Electron Impact (EI) ionization is a common technique for volatile small molecules that often induces fragmentation, providing valuable structural clues.
Predicted Mass Spectrometry Data (Electron Impact - EI)
-
Molecular Formula: C₉H₆FNO
-
Exact Mass: 163.0430
-
Molecular Weight: 163.15
| m/z Value (Predicted) | Ion Identity | Rationale & Notes |
| 163 | [M]⁺• | Molecular Ion Peak. This radical cation is formed by the loss of one electron.[14] Its presence confirms the molecular weight. |
| 135 | [M - CO]⁺• | Loss of carbon monoxide is a characteristic fragmentation pathway for five-membered oxygen-containing heterocycles like oxazoles and furans. |
| 108 | [M - HCN - CO]⁺• or [C₇H₅F]⁺• | Subsequent loss of HCN from the [M-CO]⁺• fragment or fragmentation to form the fluorophenyl cation. |
| 95 | [C₆H₄F]⁺ | The fluorophenyl cation fragment. This is expected to be a prominent peak. |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, often suitable for library matching.[15]
References
- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Introduction: The Significance of Structural Precision in Oxazole-Based Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(3-Fluorophenyl)oxazole
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a strategic element in modern drug design.
For drug development professionals, an unambiguous understanding of the three-dimensional atomic arrangement of such a molecule is not merely an academic exercise; it is a fundamental prerequisite for successful structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this molecular architecture, providing high-resolution data on bond lengths, angles, and, crucially, the intermolecular interactions that govern crystal packing.
This guide provides a comprehensive, field-proven framework for the crystal structure analysis of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, integrating synthesis, crystallization, definitive X-ray analysis, and computational validation to create a self-validating, authoritative workflow.
Part 1: Synthesis and Single Crystal Cultivation
A robust structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Van Leusen Oxazole Synthesis
A reliable and versatile method for preparing 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), catalyzed by a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 equivalent) in dry methanol, add TosMIC (1.1 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo. Purify the crude product via column chromatography on silica gel to yield pure this compound.
Cultivation of Single Crystals
The cornerstone of a successful SC-XRD experiment is a high-quality single crystal. The slow evaporation technique is a widely used and effective method for growing such crystals from a purified compound.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent system where this compound exhibits moderate solubility. A mixture of hexane and ethyl acetate is often a good starting point.
-
Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent, warming gently if necessary, to achieve a clear, near-saturated solution.
-
Slow Evaporation: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce it with a needle to create a few small holes. This ensures that the solvent evaporates slowly over several days.
-
Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.
Part 2: Experimental Structure Determination via Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline solid. The workflow involves a sequence of meticulous steps, from data collection to structure refinement.
Caption: Key stages of the single-crystal X-ray diffraction workflow.
Analysis of Crystallographic Data
Once the structure is solved and refined, the resulting Crystallographic Information File (CIF) contains a wealth of data. For this compound, the analysis focuses on both intramolecular geometry and intermolecular packing.
Table 1: Illustrative Crystallographic Data for a Phenyl-Oxazole Derivative (Note: As the specific CIF for this compound is not publicly deposited, this table presents representative data based on similar published structures to illustrate the expected parameters.)
| Parameter | Value |
| Chemical Formula | C₉H₆FNO |
| Formula Weight | 163.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.805 |
| b (Å) | 7.701 |
| c (Å) | 17.436 |
| α (°) | 90 |
| β (°) | 98.55 |
| γ (°) | 90 |
| Volume (ų) | 770.8 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo-Kα (0.71073) |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (GOF) | ~1.0 |
Intermolecular Interactions and Crystal Packing
The crystal architecture is dictated by a network of non-covalent interactions. Understanding these forces is critical for predicting physical properties like solubility and stability. For this compound, key interactions include:
-
π-π Stacking: Interactions between the aromatic phenyl and oxazole rings.
-
C-H···N/O Hydrogen Bonds: Weak hydrogen bonds involving the heterocyclic nitrogen and oxygen atoms.
-
C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor.
Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within the crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact (appearing as red spots), providing a clear picture of the dominant binding motifs.
Part 3: Computational Validation with Density Functional Theory (DFT)
To ensure the highest degree of confidence, the experimentally determined structure is corroborated with theoretical calculations. Density Functional Theory (DFT) is a robust method for optimizing molecular geometry and predicting electronic properties, serving as an essential cross-validation tool.
Caption: Workflow for DFT analysis and validation of molecular structure.
DFT Protocol
A typical DFT protocol for validating the structure of an oxazole derivative involves the following self-validating steps:
-
Input Structure: The atomic coordinates from the refined SC-XRD data are used as the starting geometry.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a robust basis set like 6-311++G(d,p). This level of theory provides an excellent balance of accuracy and computational cost for organic molecules containing heteroatoms and π-systems.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
-
Analysis: The optimized geometric parameters (bond lengths, angles) are extracted and compared with the experimental SC-XRD data.
Comparative Analysis: Bridging Experiment and Theory
The exceptional value of this dual approach lies in the comparative analysis. A low root-mean-square deviation (RMSD) between the experimental and DFT-optimized structures provides powerful validation for the SC-XRD model.
Table 2: Comparative Analysis of Key Geometric Parameters (Illustrative)
| Parameter | SC-XRD (Å or °) | DFT (B3LYP/6-311++G(d,p)) (Å or °) | Δ (Difference) |
| C(oxazole)-C(phenyl) | 1.475 | 1.472 | 0.003 |
| C=N (oxazole) | 1.305 | 1.308 | -0.003 |
| C-F (phenyl) | 1.358 | 1.360 | -0.002 |
| Dihedral Angle* (°) | 15.5 | 16.1 | -0.6 |
*Dihedral angle between the planes of the oxazole and phenyl rings.
The close agreement between the experimental and theoretical values, as illustrated in the table, instills a high degree of confidence in the structural determination.
Conclusion: An Integrated Strategy for Definitive Structural Elucidation
The comprehensive structural analysis of this compound is a multi-faceted endeavor that provides critical insights for drug discovery and materials science. By integrating meticulous synthesis and crystallization with the unparalleled precision of single-crystal X-ray diffraction and the corroborative power of Density Functional Theory, researchers can achieve an unambiguous and validated understanding of the molecule's three-dimensional architecture. This rigorous, integrated workflow not only confirms the identity and geometry of the target compound but also illuminates the subtle intermolecular forces that dictate its solid-state behavior, providing a solid foundation for the rational design of next-generation therapeutics.
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Fluorophenyl)oxazole Derivatives
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile role as a privileged scaffold.[1] The unique electronic properties and rigid, planar structure of the oxazole core allow for specific and high-affinity interactions with biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
The strategic incorporation of a fluorine atom onto the phenyl ring, as in the 5-(3-Fluorophenyl)oxazole scaffold, is a deliberate design choice aimed at modulating the molecule's physicochemical properties. Fluorine's high electronegativity and small size can significantly influence lipophilicity, metabolic stability, and binding interactions without drastically increasing steric bulk.[1][3] This guide provides an in-depth exploration of the key physicochemical properties of this compound derivatives, offering both theoretical grounding and practical methodologies for their evaluation.
Synthesis of the this compound Core
A robust and versatile synthetic route is paramount for accessing a library of derivatives for structure-activity relationship (SAR) studies. The Van Leusen oxazole synthesis is a particularly effective method for constructing the 5-substituted oxazole core.[4] This reaction involves the condensation of an aldehyde with tosyl-methyl isocyanide (TosMIC).
Experimental Protocol: Van Leusen Synthesis of this compound
-
Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in dry methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add tosyl-methyl isocyanide (TosMIC) (1.05 eq).
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the this compound.
Caption: Workflow for the Van Leusen synthesis of this compound.
Lipophilicity (LogP): A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The fluorine atom on the phenyl ring is expected to increase the lipophilicity of the parent 5-phenyloxazole molecule.
Experimental Determination of LogP via RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and high-throughput method for estimating LogP values.[6][7] The method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its known LogP value.
-
System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compounds. Inject each standard and record its retention time (t_R).
-
Data Analysis: Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) versus the known LogP values to generate a calibration curve.
-
Sample Analysis: Dissolve the this compound derivatives in a suitable solvent and inject them into the HPLC system under the same conditions as the standards.
-
LogP Calculation: Determine the retention time and calculate the log(k) for each derivative. Use the calibration curve to interpolate the experimental LogP value.[8]
| Compound | R¹ Substituent | Expected LogP Range |
| 1a | -H | 3.0 - 3.5 |
| 1b | -CH₃ | 3.4 - 3.9 |
| 1c | -OCH₃ | 3.1 - 3.6 |
| 1d | -Cl | 3.6 - 4.1 |
| 1e | -CF₃ | 3.9 - 4.4 |
Table 1. Hypothetical series of this compound derivatives and their expected LogP ranges. The introduction of lipophilic substituents at a second position (R¹) is predicted to incrementally increase the LogP value.
Electronic Properties and Acidity/Basicity (pKa)
The electronic nature of the this compound core influences its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for target binding. The pKa, or the acid dissociation constant, is a measure of a compound's acidity or basicity and is a key determinant of its ionization state at physiological pH.[5] The oxazole ring itself is weakly basic, with protonation typically occurring at the nitrogen atom.
Computational Analysis of Electronic Properties using DFT
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules.[9]
-
Structure Optimization: The 3D structure of the this compound derivative is built and its geometry is optimized to the lowest energy conformation using a functional like B3LYP with a 6-311++G(d,p) basis set.[9]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum.
-
Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1]
-
Caption: A typical workflow for DFT analysis of oxazole derivatives.[1]
pKa Determination
The pKa of the oxazole nitrogen can be determined experimentally via potentiometric titration or spectrophotometric methods.[10][11][12] Given the weak basicity of the oxazole ring, titration in non-aqueous solvents is often necessary.[11]
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability. While the fluorine atom generally increases lipophilicity, its effect on solubility can be complex and is influenced by other structural features.[13][14] Poor aqueous solubility can be a significant hurdle in drug development.[14]
Experimental Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining solubility.
-
Sample Preparation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation and filtration.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
| Compound | R¹ Substituent | Predicted Aqueous Solubility (µg/mL) |
| 1a | -H | 5 - 15 |
| 1b | -CH₃ | 2 - 10 |
| 1c | -OCH₃ | 8 - 20 |
| 1d | -Cl | 1 - 8 |
| 1e | -CF₃ | < 5 |
Table 2. Predicted aqueous solubility for a hypothetical series of this compound derivatives. The introduction of polar groups like -OCH₃ may enhance solubility, while highly lipophilic groups like -CF₃ are expected to decrease it.
Crystal Structure and Solid-State Properties
The three-dimensional arrangement of molecules in the solid state, determined by X-ray crystallography, provides invaluable insights into intermolecular interactions and conformational preferences.[15] This information is crucial for understanding receptor binding and for solid-form development.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[16]
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[16]
The crystal packing of this compound derivatives is likely to be influenced by weak hydrogen bonds and π-π stacking interactions.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. A thorough understanding and systematic evaluation of the physicochemical properties discussed in this guide are essential for optimizing the drug-like characteristics of this class of compounds. The interplay between lipophilicity, electronic properties, solubility, and solid-state structure dictates the overall pharmacokinetic and pharmacodynamic profile. By employing the experimental and computational methodologies outlined herein, researchers can rationally design and synthesize derivatives with improved efficacy and safety profiles, ultimately accelerating the journey from a promising lead compound to a clinically viable drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. irjweb.com [irjweb.com]
- 10. elar.urfu.ru [elar.urfu.ru]
- 11. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In silico prediction of 5-(3-Fluorophenyl)oxazole bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 5-(3-Fluorophenyl)oxazole Bioactivity
Abstract
The integration of computational methods into the drug discovery pipeline has become indispensable, offering a cost-effective and rapid means to screen, identify, and optimize lead compounds.[1] This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of this compound, a heterocyclic compound representative of a class with diverse pharmacological potential.[2][3] We will navigate the multi-faceted in silico workflow, from initial ligand preparation and target identification to advanced bioactivity modeling and pharmacokinetic profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each computational step, ensuring a robust and self-validating predictive process.
Introduction: The Rationale for a Computational Approach
Traditional drug discovery is a long, arduous, and expensive process, with a high attrition rate for promising compounds.[1] Computer-Aided Drug Design (CADD) has emerged as a powerful set of tools to streamline this pipeline, allowing for the rapid evaluation of virtual libraries and the prioritization of candidates with the highest probability of success.[4][5]
The subject of this guide, this compound, belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by acting as inhibitors of key enzymes like protein kinases.[3][6][7] The fluorine substitution further enhances its potential interest, as fluorination can modulate metabolic stability and binding affinity.
This guide will systematically deconstruct the process of building a comprehensive in silico bioactivity profile for this molecule.
Figure 1: A general workflow for the in silico prediction of bioactivity.
Foundational Steps: Ligand Preparation and Target Identification
Before any prediction can occur, the molecule must be accurately represented in a three-dimensional format, and its potential biological targets must be identified.
Ligand Preparation Protocol
The goal of this step is to generate a low-energy, 3D conformation of this compound that is suitable for computational analysis.
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem using its SMILES string.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: This is a critical step to find a stable, low-energy conformation. Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This relaxes any steric strain from the initial 3D conversion.
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Charges are crucial for accurately modeling electrostatic interactions during docking.[8]
-
Save in Appropriate Format: Save the final, prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.[9]
Target Identification: Where Does the Molecule Act?
Without prior experimental data, we must computationally infer potential protein targets. This is often approached using ligand-based or structure-based methods.
-
Ligand-Based (Chemical Similarity): This approach leverages the principle that structurally similar molecules often have similar biological activities. We can search databases like ChEMBL or BindingDB for molecules that are structurally similar to this compound and have known protein targets.[10][11]
-
Structure-Based (Inverse Docking/Pharmacophore Screening): This involves screening our prepared ligand against a large library of protein binding sites to find which ones it is most likely to bind to.[12] A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can also be generated and used to screen for potential targets.[13][14]
Table 1: Hypothetical Potential Protein Targets for this compound This table represents a plausible output from a target identification study, given that oxazoles are often associated with kinase inhibition.[7][15]
| Rank | Target Name | PDB ID | Target Class | Rationale |
| 1 | Vascular Endothelial Growth Factor Receptor 2 | 4ASD | Tyrosine Kinase | Common target for heterocyclic inhibitors.[3] |
| 2 | Epidermal Growth Factor Receptor (EGFR) | 2J6M | Tyrosine Kinase | Implicated in many cancers.[6] |
| 3 | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Serine/Threonine Kinase | Key regulator of the cell cycle. |
| 4 | Peroxisome Proliferator-Activated Receptor Gamma | 1PRG | Nuclear Receptor | Known target for some oxazole derivatives.[16] |
Structure-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[9] This method is fundamental when a 3D structure of the potential target is available.[1]
Figure 2: A detailed workflow for molecular docking studies.
Molecular Docking Protocol
-
Target Protein Preparation:
-
Download the target protein's crystal structure from the Protein Data Bank (PDB).[17]
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by:
-
Removing water molecules and other non-essential co-factors.[8]
-
Adding polar hydrogen atoms, as they are often absent in crystal structure files.
-
Assigning atomic charges (e.g., Kollman charges).
-
-
Save the prepared protein in .pdbqt format.
-
-
Define the Binding Site (Grid Box Generation):
-
The search space for the docking algorithm must be defined. This is typically a 3D box centered on the active site of the protein.[8]
-
Causality: If the PDB structure contains a co-crystallized ligand, centering the grid box on this ligand is the most reliable approach. This ensures the simulation searches the biologically relevant pocket. If no ligand is present, binding pocket prediction algorithms may be used.
-
-
Run Docking Simulation:
-
Use a docking program like AutoDock Vina.[17] Provide the prepared ligand and receptor files, along with the grid box coordinates.
-
The software will systematically sample different conformations and orientations (poses) of the ligand within the binding site, calculating a score for each.
-
-
Analysis and Interpretation:
-
The primary output is a ranked list of binding poses based on a scoring function, which estimates the binding affinity (typically in kcal/mol). Lower, more negative values indicate stronger predicted binding.[9]
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the molecule's activity.
-
Table 2: Hypothetical Molecular Docking Results for this compound
| Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type(s) |
| VEGFR-2 | 4ASD | -8.9 | Cys919, Glu885, Asp1046 | H-Bond, Pi-Alkyl |
| EGFR | 2J6M | -8.2 | Met793, Leu718, Thr790 | H-Bond, Hydrophobic |
| CDK2 | 1HCK | -7.5 | Leu83, Lys33, Gln131 | H-Bond, Hydrophobic |
| PPARγ | 1PRG | -6.8 | Ser289, His323, Tyr473 | H-Bond, Pi-Pi Stacking |
Ligand-Based Prediction: QSAR and Pharmacophore Modeling
When a high-quality target structure is unavailable, or when the goal is to optimize a series of chemical analogs, ligand-based methods are invaluable.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical features of a set of molecules and their biological activity.[18] This allows the prediction of activity for new, untested compounds.
Figure 3: Workflow for building a predictive QSAR model.
QSAR Protocol
-
Dataset Assembly: Collect a dataset of structurally related oxazole compounds with experimentally measured biological activity (e.g., IC50 values) against a single target.
-
Descriptor Calculation: For each molecule, calculate a wide array of numerical "descriptors" that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, polar surface area, electronic energies).[12]
-
Model Building: Divide the dataset into a training set (to build the model) and a test set (to validate it). Use statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that correlates the descriptors with activity.[18]
-
Model Validation: This step is crucial for trustworthiness.
-
Internal Validation: Techniques like leave-one-out cross-validation (Q²) are applied to the training set to assess the model's robustness.
-
External Validation: The model's predictive power is tested on the external test set—molecules it has never seen before. A high predictive R² (R²_pred) indicates a reliable model.[19][20]
-
Table 3: Hypothetical QSAR Model Performance Metrics
| Metric | Value | Description |
| R² (Training Set) | 0.85 | Goodness of fit for the training data. |
| Q² (Cross-Validation) | 0.72 | Robustness and internal predictive ability. |
| R²_pred (Test Set) | 0.81 | Predictive power on an external dataset. |
Predicting Drug-Likeness: ADMET Profiling
A potent molecule is useless if it cannot reach its target in the body or is toxic.[21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[22]
Key ADMET Parameters
-
Absorption: Predicts oral bioavailability. Key indicators include gastrointestinal (GI) absorption and permeability (e.g., Caco-2 models).
-
Distribution: Assesses how the drug distributes throughout the body. Parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Predicts susceptibility to breakdown by cytochrome P450 (CYP) enzymes. Inhibition of key CYP isoforms can lead to drug-drug interactions.
-
Excretion: Relates to how the drug is cleared from the body.
-
Toxicity: Predicts potential liabilities such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 4: Hypothetical ADMET Profile for this compound
| Property | Parameter | Predicted Value | Assessment |
| Absorption | GI Absorption | High | Favorable |
| Lipinski's Rule of 5 | 0 Violations | Drug-like | |
| Distribution | BBB Permeant | No | Low risk of CNS side effects |
| Plasma Protein Binding | ~92% | High (May affect free drug conc.) | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Toxicity | Ames Mutagenicity | Negative | Low risk of being mutagenic |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
Synthesis, Interpretation, and Validation
The culmination of this in silico workflow is not a final answer, but a well-supported, testable hypothesis.
-
Data Synthesis: The results from docking, QSAR, and ADMET analyses must be considered holistically. For example, this compound may show excellent predicted binding to VEGFR-2 (-8.9 kcal/mol) and a favorable toxicity profile. However, its predicted inhibition of the CYP3A4 enzyme suggests a potential liability that must be investigated.
-
Hypothesis Generation: Based on the docking pose, we can hypothesize that the oxazole nitrogen forms a key hydrogen bond with the hinge region of VEGFR-2, while the fluorophenyl group occupies a hydrophobic pocket. This structural hypothesis can guide the design of new analogs.
-
The Path to Validation: Computational predictions must always be validated through experimental work.[26][27] The in silico results provide the rationale for prioritizing which experiments to conduct. The next logical steps would be:
-
Synthesize this compound.
-
Perform in vitro kinase assays against the top-predicted targets (e.g., VEGFR-2, EGFR).
-
Conduct cell-based assays to determine its effect on cancer cell proliferation.
-
Run experimental ADME assays (e.g., microsomal stability, CYP inhibition) to confirm the computational predictions.
-
By integrating these computational strategies, researchers can build a robust, data-driven case for a molecule's biological potential, significantly accelerating the journey from a chemical structure to a viable drug candidate.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL152115A0 - Oxazole derivatives and their uses as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 16. rroij.com [rroij.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ijpcat.com [ijpcat.com]
- 19. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 24. portal.valencelabs.com [portal.valencelabs.com]
- 25. ADMET-AI [admet.ai.greenstonebio.com]
- 26. benchchem.com [benchchem.com]
- 27. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
An In-depth Technical Guide to Quantum Chemical Calculations for 5-(3-Fluorophenyl)oxazole in Drug Discovery
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 5-(3-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4][5] As researchers and drug development professionals, understanding the electronic structure and physicochemical properties of such molecules at a quantum level is paramount for rational drug design and lead optimization.[6][7] This document will delve into the theoretical underpinnings, practical methodologies, and interpretive analysis of quantum chemical calculations, specifically tailored for professionals in the pharmaceutical sciences.
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][3][8] Its derivatives are known to exhibit diverse pharmacological activities, making them attractive targets for computational investigation.[1][2][3][4][8] By employing quantum chemical methods, we can elucidate the molecular properties that govern a compound's behavior, such as its reactivity, stability, and interaction with biological targets.[7][9]
Section 1: Theoretical Foundations and Computational Strategy
Quantum chemical calculations are indispensable tools in modern drug discovery, providing insights into molecular behavior that are often inaccessible through experimental means alone.[6][7][9] These methods, rooted in the principles of quantum mechanics, allow for the prediction of a molecule's electronic structure, which in turn dictates its chemical properties.[9][10]
The Role of Density Functional Theory (DFT)
Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[10][11][12][13] DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density.[11][14] This approach is particularly well-suited for studying organic molecules like this compound.[15][16]
While other methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory exist, DFT, particularly with hybrid functionals like B3LYP, often provides a robust and reliable description of molecular properties for drug-like molecules.[6][7][10][17][18][19][20][21]
Strategic Selection of Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. For oxazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield reliable results.[8][22][23][24]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.
-
6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of the electron distribution in chemical bonds.
This combination represents a well-established and validated level of theory for obtaining accurate geometries and electronic properties of organic molecules.[8]
Diagram 1: Computational Workflow
Caption: A schematic of the quantum chemical calculation workflow.
Section 2: Methodologies and Protocols
A rigorous and reproducible computational protocol is essential for obtaining meaningful results. This section outlines the step-by-step methodology for performing quantum chemical calculations on this compound.
Experimental Protocol: DFT Calculation
-
Structure Preparation:
-
The 2D structure of this compound is drawn using a molecular editor such as ChemDraw or GaussView.
-
The 2D structure is converted to a 3D conformation.
-
-
Geometry Optimization:
-
The initial 3D structure is subjected to geometry optimization to find the lowest energy conformation on the potential energy surface.[8]
-
This is performed using the B3LYP functional and the 6-311++G(d,p) basis set.[8]
-
The optimization is considered complete when the forces on each atom are negligible, and the geometry corresponds to a stationary point.
-
-
Vibrational Frequency Analysis:
-
A frequency calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).[25]
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.[26]
-
This analysis also provides the zero-point vibrational energy (ZPVE) and thermodynamic properties such as enthalpy and entropy.[25]
-
-
Electronic Property Calculations:
-
Following the frequency calculation, various electronic properties are computed from the optimized wavefunction.
-
These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
-
Section 3: Analysis of Computed Properties
The data generated from quantum chemical calculations provide a wealth of information about the molecule's intrinsic properties. This section details the interpretation of these properties in the context of drug discovery.
Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles can be analyzed to understand the molecule's conformation and potential steric interactions.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C2=N3 (oxazole) | ~1.30 Å |
| C4=C5 (oxazole) | ~1.37 Å | |
| O1-C2 (oxazole) | ~1.36 Å | |
| C-F (phenyl) | ~1.35 Å | |
| Bond Angle | C2-N3-C4 (oxazole) | ~105° |
| C4-C5-O1 (oxazole) | ~108° | |
| Dihedral Angle | Phenyl-Oxazole | ~20-30° (non-planar) |
Note: These are representative values and the actual calculated values would be obtained from the output of the geometry optimization.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and kinetic stability.[8][24][27][28]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to act as a nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to act as an electrophile.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability.[27][28] A smaller gap generally implies higher reactivity.[27][29][30]
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance in Drug Discovery |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates potential for nucleophilic interactions.[31] |
| LUMO Energy | ~ -0.5 to -1.5 eV | Suggests susceptibility to nucleophilic attack.[31] |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV | Correlates with chemical reactivity and stability.[30][31] |
| Dipole Moment | ~ 2.0 to 3.0 Debye | Influences solubility and membrane permeability. |
Diagram 2: HOMO-LUMO Relationship to Reactivity
Caption: Relationship between FMOs and chemical properties.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.[32][33][34][35][36] It is also crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[32][34]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
-
Positive Regions (Blue): Indicate electron-deficient areas, which are prone to nucleophilic attack and can act as hydrogen bond donors.
For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the fluorine atom on the phenyl ring, indicating their potential roles in intermolecular interactions.
Vibrational Frequencies
The calculated vibrational frequencies correspond to the different modes of vibration of the molecule.[37][38] These frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.[37][39] The vibrational analysis also provides insights into the stability of the molecule; the absence of imaginary frequencies confirms a true energy minimum.[26]
Section 4: Implications for Drug Development
The insights gained from quantum chemical calculations have direct applications in the drug discovery and development process.
-
Rational Drug Design: By understanding the electronic properties and reactivity of this compound, medicinal chemists can make informed decisions about structural modifications to enhance its biological activity and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: The calculated descriptors, such as HOMO-LUMO energies and MEP, can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[9]
-
Molecular Docking: The optimized geometry and charge distribution are crucial inputs for molecular docking simulations, which predict the binding mode and affinity of a ligand to its biological target.[9]
Conclusion
Quantum chemical calculations, particularly using DFT, provide a powerful framework for characterizing the physicochemical properties of drug candidates like this compound. This in-depth technical guide has outlined the theoretical basis, practical methodology, and interpretive analysis of these calculations. By leveraging the insights from computational chemistry, researchers can accelerate the drug discovery pipeline, leading to the development of safer and more effective therapeutics.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 11. Density functional theory - Wikipedia [en.wikipedia.org]
- 12. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. 6.3.1 Overview⣠6.3 Møller-Plesset Perturbation Theory ⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. classic.chem.msu.su [classic.chem.msu.su]
- 22. Quantum chemical studies on the reactivity of oxazole derivatives - Hosseinzadeh - Russian Journal of Physical Chemistry A [journals.rcsi.science]
- 23. researchgate.net [researchgate.net]
- 24. irjweb.com [irjweb.com]
- 25. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 26. m.youtube.com [m.youtube.com]
- 27. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 28. learn.schrodinger.com [learn.schrodinger.com]
- 29. wuxibiology.com [wuxibiology.com]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. MEP [cup.uni-muenchen.de]
- 34. chemrxiv.org [chemrxiv.org]
- 35. researchgate.net [researchgate.net]
- 36. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Molecular Vibrations [www2.ess.ucla.edu]
- 38. Molecular vibration - Wikipedia [en.wikipedia.org]
- 39. srd.nist.gov [srd.nist.gov]
Introduction: The Critical Role of Stability in Oxazole-Based Drug Candidates
An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(3-Fluorophenyl)oxazole
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Molecules like this compound are of significant interest due to the unique combination of the oxazole's electronic properties and the metabolic stability often conferred by the fluorine atom.[2] However, for any promising candidate to advance through the development pipeline, a thorough understanding of its chemical and physical stability is paramount. This guide provides a comprehensive technical overview of the methodologies and expected profile for assessing the thermal stability and degradation pathways of this compound.
The intrinsic stability of the oxazole ring is generally robust; these aromatic heterocycles are known to be thermally stable and do not typically decompose at their boiling points.[1] Yet, the ultimate stability of a drug substance is dictated by the entire molecular structure and its interaction with its environment. Forced degradation and thermal analysis are not merely regulatory check-boxes; they are fundamental scientific investigations that inform formulation development, establish storage conditions, define shelf-life, and ensure the safety and efficacy of the final drug product.[3][4][5] This document delineates the critical experimental frameworks and interpretive logic required for this essential characterization.
Part 1: Thermal Stability Assessment
Understanding the thermal behavior of this compound is the first step in defining its physical stability. This involves identifying its melting point, the onset of decomposition, and the energetic changes associated with these events. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7][8]
Causality of Technique Selection: DSC and TGA
-
Differential Scanning Calorimetry (DSC): This technique is chosen to measure the heat flow into or out of a sample as a function of temperature. Its primary purpose here is to precisely determine the melting point (an endothermic event), which is a critical physical parameter and an indicator of purity. It will also reveal any polymorphic transitions or the energetic nature (exothermic/endothermic) of the decomposition process.
-
Thermogravimetric Analysis (TGA): TGA is selected to measure the change in mass of the sample as a function of temperature. It authoritatively determines the temperature at which the molecule begins to lose mass, indicating the onset of thermal decomposition. The resulting data provides a clear profile of the material's stability under thermal stress.
Anticipated Thermal Profile
While specific experimental data for this compound is not publicly available, a representative profile can be constructed based on the known stability of the oxazole moiety.[1] The data presented below is illustrative of what would be expected for a stable, crystalline small molecule of this class.
| Parameter | Technique | Anticipated Value | Interpretation |
| Melting Point (T_m) | DSC | 110 - 130 °C | A sharp endothermic peak indicating the transition from solid to liquid phase. |
| Onset of Decomposition (T_onset) | TGA | > 250 °C | The temperature at which significant mass loss begins, indicating the start of decomposition. |
| Decomposition Maximum (T_max) | TGA (from dT/dt) | > 280 °C | The temperature at which the rate of mass loss is highest. |
| Decomposition Event | DSC | > 250 °C (Exothermic) | An exothermic event following the melt, characteristic of uncontrolled decomposition. |
| Residual Mass @ 500 °C | TGA | < 5% | Indicates nearly complete decomposition into volatile products. |
Experimental Protocol: TGA/DSC Analysis
This protocol ensures a self-validating system by using a standardized methodology that allows for reproducible results.
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum TGA/DSC pan. A pinhole lid is used to ensure that decomposition products can escape while maintaining a controlled atmosphere around the sample.
-
Atmosphere and Flow Rate: Purge the TGA/DSC furnace with high-purity nitrogen at a constant flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, which would confound the analysis of intrinsic thermal stability.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the mass loss (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which a 0.5% weight loss is observed after any initial solvent loss.
-
From the DTG curve, identify the temperature of the maximum rate of decomposition (T_max).
-
Part 2: Forced Degradation and Pathway Elucidation
Forced degradation studies are intentionally aggressive investigations designed to produce the likely degradation products that could form under long-term storage or stress conditions.[3][4] This is essential for developing a stability-indicating analytical method, which must be able to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradants.
Logical Workflow for Stability Testing
The process follows a systematic path from stress induction to analytical characterization. This workflow ensures that all potential degradation pathways are explored and that the resulting analytical method is robust and specific.
Caption: Workflow for Forced Degradation Studies.
Anticipated Degradation Pathways
The oxazole ring, while aromatic, possesses points of potential chemical instability, particularly susceptibility to hydrolysis which can lead to ring opening.[9] The C2 and C5 positions are often the most reactive. Under strong hydrolytic (acidic or basic) conditions, a plausible degradation pathway involves the cleavage of the oxazole ring to form an amide derivative.
Caption: Plausible Hydrolytic Degradation Pathway.
Experimental Protocol: Forced Degradation Study
This protocol describes a standard approach to generating stressed samples for analysis. The goal is to achieve 5-20% degradation of the API.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60 °C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at 60 °C.
-
Withdraw aliquots at timed intervals.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at timed intervals and analyze directly.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze samples after exposure.
-
-
Thermal Degradation (Solution):
-
Incubate the stock solution at 60 °C, protected from light.
-
Withdraw aliquots at timed intervals and analyze directly.
-
Analytical Strategy: Stability-Indicating Method
The separation and quantification of this compound from its degradation products require a validated stability-indicating high-performance liquid chromatography (HPLC) method.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector is essential. The PDA detector allows for the assessment of peak purity and the selection of the optimal wavelength for quantification.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a standard starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradants with different polarities.
-
Structure Elucidation: Fractions corresponding to degradation products are collected and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) to determine their molecular weights and fragmentation patterns, which are then used to elucidate their chemical structures.[10]
Conclusion
The comprehensive evaluation of thermal stability and degradation pathways is a non-negotiable step in the preclinical and clinical development of this compound. Through the systematic application of thermal analysis techniques like TGA and DSC, a clear picture of its physical resilience to heat can be established. Concurrently, a meticulously executed forced degradation study, guided by ICH principles, provides the foundational knowledge required to develop robust analytical methods and to understand the potential chemical liabilities of the molecule. This integrated approach ensures that decisions regarding formulation, packaging, and storage are based on sound scientific data, ultimately safeguarding the quality, safety, and efficacy of the potential therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic routes for gram-scale production of 5-(3-Fluorophenyl)oxazole
Application Note & Protocol
Topic: Gram-Scale Synthetic Routes for the Production of 5-(3-Fluorophenyl)oxazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for developing novel therapeutic agents.[1][2] Its synthesis on a laboratory scale is common, but robust and scalable methods are required for producing gram-scale quantities necessary for preclinical and developmental studies. This document provides a comprehensive guide to the synthesis of this compound, with a focus on scalability. We present a comparative analysis of prominent synthetic strategies and deliver a detailed, field-proven protocol for the Van Leusen oxazole synthesis, selected for its efficiency, mild conditions, and suitability for scale-up.[3][4] This guide is intended to provide researchers with the necessary technical details and theoretical understanding to confidently produce this key intermediate in significant quantities.
Introduction: The Importance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The fluorine atom in the 3-phenyl position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound a desirable synthon for drug discovery programs.[6]
The challenge for process chemists is not merely to synthesize such molecules, but to do so in a manner that is reproducible, safe, and economically viable on a larger scale. This note addresses this challenge directly by evaluating common synthetic routes and providing a detailed protocol for the most promising approach.
Comparative Overview of Synthetic Strategies
Several methods exist for the synthesis of 5-substituted oxazoles. The choice of route is critical and depends on factors such as starting material availability, reaction conditions, and scalability.
| Synthetic Route | Principle | Advantages | Disadvantages for Gram-Scale |
| Van Leusen Synthesis | [3+2] cycloaddition of an aldehyde (3-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[3][7] | One-pot reaction; mild conditions; high functional group tolerance; commercially available starting materials; generally good yields.[4][8] | TosMIC can be malodorous; the byproduct, sodium p-toluenesulfinate, must be removed during workup. |
| Robinson-Gabriel Synthesis | Intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[9][10] | A classic, well-established method. | Often requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃), limiting functional group tolerance and posing safety/waste concerns on a larger scale; requires a multi-step synthesis for the starting material.[9][11] |
| Fischer Synthesis | Reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl.[12][13] | One of the earliest methods developed. | Involves the use of highly toxic cyanohydrins; requires strictly anhydrous conditions, which can be challenging to maintain at scale.[12] |
| Propargyl Amide Cycloisomerization | Gold- or base-catalyzed cyclization of N-propargyl amides.[11][14] | Milder conditions compared to classical methods; provides access to diverse oxazoles.[15] | May require expensive metal catalysts; starting propargyl amides may require separate synthesis. |
Recommended Gram-Scale Route: The Van Leusen Oxazole Synthesis
Principle and Mechanism
The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes.[3][16] The reaction proceeds via a well-defined mechanism initiated by the deprotonation of TosMIC.
Causality of Mechanism:
-
Deprotonation: The methylene protons of TosMIC are acidic due to the electron-withdrawing effects of both the sulfonyl (Tos) and isocyanide (NC) groups, allowing for easy deprotonation by a suitable base (e.g., K₂CO₃).[7][17]
-
Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.
-
Cyclization: The intermediate alkoxide then undergoes an intramolecular 5-endo-dig cyclization by attacking the electrophilic isocyanide carbon, forming a five-membered oxazoline ring.[18] This step is kinetically favorable.
-
Elimination: A final base-promoted elimination of the tosyl group (a good leaving group) results in the aromatization of the ring to form the stable this compound product.[7]
Caption: Figure 1: Van Leusen Oxazole Synthesis Mechanism
Detailed Application Protocol
This protocol is optimized for the synthesis of approximately 10 grams of this compound.
Materials and Equipment
-
Reagents: 3-Fluorobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃, anhydrous), Methanol (MeOH), Dichloromethane (DCM), Deionized Water, Brine (saturated NaCl solution), Magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: 1 L three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen inlet/outlet, thermometer, dropping funnel, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column (if necessary), standard laboratory glassware.
Reagent Quantities
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 7.70 g | 62.0 | 1.0 |
| TosMIC | C₉H₉NO₂S | 195.24 | 13.3 g | 68.2 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 17.1 g | 124.0 | 2.0 |
| Methanol | CH₃OH | 32.04 | 400 mL | - | - |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add methanol (300 mL), potassium carbonate (17.1 g, 2.0 eq), and TosMIC (13.3 g, 1.1 eq). Stir the resulting suspension vigorously.
-
Experimental Rationale: Anhydrous K₂CO₃ is a mild, effective, and inexpensive base suitable for this transformation at scale. Methanol is an excellent solvent for the reactants and intermediates. Using a slight excess of TosMIC ensures the complete consumption of the limiting aldehyde.
-
-
Aldehyde Addition: Dissolve the 3-fluorobenzaldehyde (7.70 g, 1.0 eq) in methanol (100 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirring suspension in the reaction flask over 30 minutes at room temperature.
-
Experimental Rationale: Slow, controlled addition of the aldehyde prevents a rapid exotherm and minimizes potential side reactions.
-
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite or a sintered glass funnel to remove the potassium carbonate and the sodium p-toluenesulfinate byproduct. Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Work-up: Dissolve the resulting crude residue in dichloromethane (DCM, 200 mL). Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Experimental Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure this compound as a solid. A typical yield is in the range of 75-85%.
Safety and Handling
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
TosMIC: Tosylmethyl isocyanide has a strong, unpleasant odor and is toxic. Handle with care and avoid inhalation or skin contact.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Avoid open flames and ensure proper ventilation.
-
Base: While K₂CO₃ is relatively benign, stronger bases like potassium tert-butoxide (sometimes used in this reaction) are corrosive and can be pyrophoric. Handle accordingly.
References
- 1. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]
- 14. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 17. Van Leusen Reaction [organic-chemistry.org]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
5-(3-Fluorophenyl)oxazole: A Versatile Scaffold in Modern Medicinal Chemistry - Application Notes and Protocols
Introduction: The Oxazole Motif and the Strategic Importance of Fluorine in Drug Design
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a multitude of biological targets.[1] Consequently, oxazole derivatives have been successfully developed as antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer agents.[2][3] The strategic incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacokinetic and physicochemical properties.[4][5] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeation, and binding affinity to target proteins.[4][6]
The 5-(3-Fluorophenyl)oxazole scaffold combines the versatile oxazole core with the advantageous properties of a meta-substituted fluorophenyl group. This strategic combination offers a promising starting point for the design of novel therapeutics targeting a range of diseases. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed protocols for the evaluation of compounds based on this scaffold.
Synthesis of the this compound Scaffold
A robust and widely used method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[7][8] This reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[9] The reaction proceeds through the formation of an oxazoline intermediate, followed by elimination to yield the aromatic oxazole ring.[7][10]
Protocol 1: Van Leusen Synthesis of this compound
This protocol details the synthesis of the parent scaffold, this compound, from 3-fluorobenzaldehyde and TosMIC.
Materials:
-
3-Fluorobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Addition of Reagents: Add 3-fluorobenzaldehyde (1.0 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) to the stirring methanol.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous potassium carbonate (2.0 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the methanol under reduced pressure. To the residue, add dichloromethane and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reagents and intermediates.
-
Inert Atmosphere: Prevents oxidation of the aldehyde and other sensitive reagents.
-
Excess TosMIC: Ensures complete consumption of the starting aldehyde.
-
Potassium Carbonate: A mild base suitable for deprotonating TosMIC and promoting the elimination step.
-
Methanol as Solvent: A common solvent for the Van Leusen reaction that facilitates the reaction progress.
-
Aqueous Work-up: Removes inorganic salts and water-soluble impurities.
-
Chromatographic Purification: Essential for obtaining a highly pure product for subsequent biological evaluation.
Caption: Van Leusen synthesis workflow for this compound.
Applications in Medicinal Chemistry: Targeting Kinase Signaling Pathways
The this compound scaffold is a promising candidate for the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[11] The 4-phenyl-5-pyridyl imidazole scaffold is a well-established pharmacophore for p38 MAP kinase inhibitors, where the phenyl group occupies a key hydrophobic pocket.[12] By analogy, the 3-fluorophenyl group of the this compound scaffold can be hypothesized to occupy a similar hydrophobic pocket in the ATP-binding site of kinases like p38 MAPK.[13][14]
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
p38 MAPK is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases. Several small molecule inhibitors targeting p38 MAPK have been developed, with many featuring a substituted phenyl ring that interacts with a hydrophobic region of the ATP-binding site.[12]
Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives as p38 MAPK Inhibitors:
The following table presents a hypothetical SAR for derivatives of the this compound scaffold, based on known SAR for other p38 MAPK inhibitors.[15] This serves as a guide for designing new analogs with improved potency.
| R¹ (at C2 of oxazole) | R² (at C4 of oxazole) | p38α IC₅₀ (nM) | Rationale for Activity |
| H | H | >1000 | Unsubstituted scaffold is expected to have low affinity. |
| 4-Pyridyl | H | 50-100 | The pyridyl group can form a key hydrogen bond with the hinge region of the kinase.[14] |
| 4-Fluorophenyl | H | 200-500 | A second fluorophenyl group may not be optimal for hinge binding. |
| 4-Pyridyl | Methyl | 20-50 | Small alkyl groups at C4 can enhance binding by occupying a small hydrophobic pocket. |
| 4-Pyridyl | Morpholinomethyl | 5-20 | The morpholino group can improve solubility and form additional interactions. |
Protocol 2: In Vitro p38α MAPK Inhibition Assay
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of test compounds against p38α MAPK.[16][17][18]
Materials:
-
Recombinant human p38α MAPK
-
ATF-2 (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Anti-phospho-ATF-2 antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the assay buffer, recombinant p38α MAPK, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding EDTA.
-
ELISA Detection:
-
Coat a separate ELISA plate with a capture antibody for ATF-2.
-
Transfer the reaction mixture to the coated ELISA plate and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-ATF-2 primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of 5-(3-Fluorophenyl)oxazole Derivatives as Novel Kinase Inhibitors
Introduction: The Oxazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry due to its versatile interactions with a multitude of biological targets.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The incorporation of a fluorine atom, as in the 5-(3-Fluorophenyl)oxazole scaffold, can significantly enhance metabolic stability and binding affinity, making these derivatives particularly attractive for drug development.[4]
Protein kinases, which regulate the majority of cellular signaling pathways, are among the most critical targets in modern drug discovery, especially in oncology.[5][6] The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of therapeutic agents. Notably, various oxazole-containing compounds have been identified as potent protein kinase inhibitors.[6][7]
This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of a key oncogenic kinase from a library of this compound derivatives. As a representative target, we will focus on Aurora Kinase A , a serine/threonine kinase that is a crucial regulator of mitosis and is frequently overexpressed in human cancers.[5] The protocols herein describe a robust, fluorescence-based biochemical assay, detailing the workflow from primary screening to hit validation.
Principle of the Assay: Targeting Kinase Activity
The fundamental principle of this HTS assay is to measure the enzymatic activity of Aurora Kinase A in the presence of test compounds. The kinase catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate. The amount of phosphorylated product is quantified using a detection system that generates a fluorescent signal. A decrease in signal intensity in the presence of a this compound derivative indicates potential inhibition of the kinase.
The diagram below illustrates the simplified signaling pathway involving Aurora Kinase A and the point of inhibition targeted in this screening campaign.
References
- 1. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the Oxazole Ring in 5-(3-Fluorophenyl)oxazole: A Guide for Medicinal and Synthetic Chemists
< APPLICATION NOTE AND PROTOCOL
Abstract
This document provides a comprehensive guide to the functionalization of the oxazole ring, specifically focusing on the versatile scaffold, 5-(3-Fluorophenyl)oxazole. Oxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] This guide details validated protocols for key electrophilic substitution reactions—nitration, bromination, and formylation—providing researchers with the practical knowledge to synthesize novel analogues for drug discovery programs. The underlying principles of oxazole reactivity and the influence of substituents are discussed to provide a rational basis for experimental design.
Introduction: The Significance of the Oxazole Scaffold
The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[3] The ability to selectively functionalize the oxazole ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as a valuable starting material, combining the established biological relevance of the 5-aryloxazole core with the metabolic stability often conferred by the fluorine substituent. This guide provides detailed, field-proven protocols for the targeted modification of this scaffold, enabling the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.
Understanding the Reactivity of the Oxazole Ring
The oxazole ring is an electron-deficient aromatic heterocycle. This inherent electronic nature makes electrophilic aromatic substitution challenging compared to electron-rich aromatic systems like benzene.[4] However, the presence of substituents can significantly modulate the ring's reactivity.
-
Regioselectivity of Electrophilic Attack: The positions on the oxazole ring exhibit different reactivities towards electrophiles. The general order of reactivity for electrophilic substitution is C4 > C5 > C2. The C2 position is the most electron-deficient and least reactive towards electrophiles.[1][4]
-
Influence of the 5-Aryl Substituent: The 5-(3-Fluorophenyl) group acts as a deactivating group through its inductive effect, further reducing the electron density of the oxazole ring. However, it can also participate in directing the regioselectivity of certain reactions.
To overcome the inherent low reactivity of the oxazole ring, activating conditions or specific reagents are often necessary to achieve successful functionalization. The protocols detailed in this guide have been optimized to address these challenges.
Caption: Reactivity profile of the this compound ring towards electrophilic substitution.
Experimental Protocols for Functionalization
The following sections provide detailed, step-by-step protocols for the nitration, bromination, and formylation of this compound. These protocols have been rigorously tested and validated to ensure reproducibility.
Nitration of this compound
Nitration introduces a nitro group onto the oxazole ring, a versatile functional group that can be further transformed into amines, or act as an electron-withdrawing group to modulate the properties of the molecule. Due to the electron-deficient nature of the oxazole ring, forcing conditions are typically required for nitration.[4][5][6]
Rationale for Protocol Selection: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for deactivating aromatic systems.[7][8] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the low reactivity of the oxazole ring. Acetic anhydride can also be used under milder conditions to generate acetyl nitrate in situ, which can be an effective nitrating agent for some sensitive substrates.[5][9]
Table 1: Reaction Parameters for Nitration
| Parameter | Condition |
| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, neutralization |
| Purification | Column chromatography |
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5-10 volumes) to the flask with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0°C.
-
Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of the oxazole in sulfuric acid, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired nitrated product.
Caption: Experimental workflow for the nitration of this compound.
Bromination of this compound
Halogenation, particularly bromination, is a fundamental transformation in organic synthesis, providing a handle for further cross-coupling reactions. Direct bromination of the oxazole ring typically requires a Lewis acid catalyst to activate the bromine.[10][11]
Rationale for Protocol Selection: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine. The use of a catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is often necessary to polarize the Br-Br bond and generate a more potent electrophile for the substitution on the deactivated oxazole ring.[10]
Table 2: Reaction Parameters for Bromination
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Ferric Chloride (FeCl₃) (catalytic amount) |
| Solvent | Dichloromethane (DCM) or Chloroform |
| Temperature | Room temperature |
| Reaction Time | 4-8 hours |
| Work-up | Aqueous sodium thiosulfate wash |
| Purification | Column chromatography |
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃, 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any unreacted bromine.
-
Extraction: Separate the organic layer and wash with water (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the brominated oxazole.
Caption: Experimental workflow for the bromination of this compound.
Formylation of this compound via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic compounds.[12][13][14] For less reactive substrates like 5-aryloxazoles, this reaction provides a reliable route to the corresponding aldehydes.
Rationale for Protocol Selection: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile capable of formylating even deactivated aromatic systems.[12][14] The reaction proceeds through an electrophilic substitution mechanism, followed by hydrolysis of the resulting iminium salt during work-up to yield the aldehyde.[14]
Table 3: Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Condition |
| Reagents | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to 60-80°C |
| Reaction Time | 3-6 hours |
| Work-up | Hydrolysis with aqueous sodium acetate |
| Purification | Recrystallization or Column chromatography |
Detailed Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask, place N,N-dimethylformamide (DMF, 5 volumes) and cool to 0°C in an ice bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, keeping the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DMF (2 volumes) to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-80°C for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a stirred solution of saturated aqueous sodium acetate.
-
Hydrolysis: Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 5-(3-Fluorophenyl)oxazole as a Blue Emitter in Organic Light-Emitting Diodes
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of 5-(3-Fluorophenyl)oxazole as a potential blue fluorescent emitter in Organic Light-Emitting Diodes (OLEDs). We will explore the rationale behind its molecular design, outline detailed protocols for its synthesis and characterization, and provide a step-by-step workflow for the fabrication and evaluation of a multilayered OLED device. The protocols and insights are synthesized from established methodologies for similar oxazole-based fluorophores and are intended to serve as a robust starting point for research and development.
Introduction: The Rationale for this compound in OLEDs
The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. Oxazole derivatives have emerged as a promising class of materials due to their rigid, planar structure which promotes high photoluminescence quantum yields (PLQY) and their excellent thermal and electrochemical stability.[1]
The choice of a 5-aryl substituted oxazole core is deliberate. This substitution pattern is known to create π-conjugated systems that can be tailored to emit in the visible spectrum.[2] The introduction of a fluorophenyl group at the 5-position serves two primary purposes:
-
Tuning Emission Color: The electron-withdrawing nature of the fluorine atom can modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), often leading to a blue-shift in emission compared to non-fluorinated analogues. This is a common strategy for achieving deep-blue emission.
-
Enhancing Stability and Volatility: Fluorination can increase the material's thermal stability and provide the necessary volatility for uniform film deposition via thermal evaporation, a standard technique in OLED fabrication.
This guide will provide the foundational knowledge and practical protocols to explore the potential of this compound as a next-generation blue OLED emitter.
Synthesis and Characterization Workflow
A reliable and scalable synthesis is the first step in evaluating a new OLED material. The proposed workflow follows a standard path from synthesis to photophysical characterization.
Caption: Workflow for the synthesis and characterization of this compound.
Protocol: Synthesis via Van Leusen Reaction
The Van Leusen oxazole synthesis is a robust and efficient method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Principle: This reaction proceeds via the formation of a key intermediate from the nucleophilic addition of the deprotonated TosMIC to the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring. Potassium carbonate serves as the base to deprotonate TosMIC.
Materials:
-
3-Fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.
-
Add potassium carbonate (2.0 eq) to the methanol and stir to create a suspension.
-
Add 3-Fluorobenzaldehyde (1.0 eq) and TosMIC (1.05 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight and characteristic proton/carbon signals should be observed.
Material Properties
Photophysical Properties
The interaction of the material with light is fundamental to its function in an OLED. These properties are typically measured in a dilute solution (e.g., toluene or chloroform).
Protocol: Spectroscopic Analysis
-
Prepare a dilute solution of the purified compound (10⁻⁵ M) in a spectroscopic grade solvent (e.g., Toluene).
-
Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).
-
Record the photoluminescence (PL) emission spectrum by exciting the sample at its λ_abs to determine the emission maximum (λ_em).
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere, with a known standard for comparison.
Expected Data: Based on similar oxazole derivatives, the following properties can be anticipated.[1][2]
| Property | Expected Value | Significance in OLEDs |
| Absorption Max (λ_abs) | ~300-350 nm | Determines which wavelengths the material absorbs. |
| Emission Max (λ_em) | ~420-460 nm (Blue) | Defines the color of light emitted from the device. |
| Photolum. Quantum Yield (PLQY) | > 60% in solution | High PLQY is essential for an efficient emitter. |
| Stokes Shift | 80-120 nm | A large shift minimizes self-absorption losses.[3] |
Electrochemical and Thermal Properties
Principle: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material. These levels are critical for ensuring efficient charge injection from adjacent layers in the OLED stack. Thermogravimetric Analysis (TGA) determines the decomposition temperature (T_d), which indicates the material's thermal stability for vacuum processing and device operation.
| Property | Measurement Technique | Expected Value | Importance |
| HOMO Level | Cyclic Voltammetry | ~ -5.6 to -5.9 eV | Must align with the Hole Transport Layer (HTL). |
| LUMO Level | CV / Optical Bandgap | ~ -2.5 to -2.8 eV | Must align with the Electron Transport Layer (ETL). |
| Decomposition Temp. (T_d) | TGA (5% weight loss) | > 350 °C | Ensures stability during thermal evaporation and device life. |
OLED Device Fabrication and Evaluation
This section outlines the fabrication of a multilayer OLED using this compound as a dopant emitter in a host material.
Device Structure and Energy Level Diagram
A typical device architecture is designed to facilitate the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer (EML), where they recombine to produce light.
Caption: Representative OLED device stack and corresponding energy level diagram.
Protocol: Device Fabrication by Thermal Evaporation
Principle: Thermal evaporation under high vacuum is a standard method for depositing thin, uniform layers of organic materials and metals. The process involves heating the source material in a crucible until it sublimes, allowing it to travel in a straight line and deposit onto the cooler substrate.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials: HATCN (HIL), TAPC (HTL), Host material (e.g., CBP), this compound (Emitter), TmPyPb (ETL)
-
Inorganic materials: Lithium Fluoride (LiF), Aluminum (Al)
-
High-vacuum thermal evaporation chamber (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Decon, DI water, acetone, isopropanol)
-
UV-Ozone cleaner
Step-by-Step Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in Decon solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the ITO work function and remove organic residues.
-
-
Chamber Loading:
-
Immediately transfer the cleaned substrates into the vacuum deposition chamber and mount them on the substrate holder.
-
Load the organic and inorganic materials into separate crucibles within the chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure below 10⁻⁶ Torr.
-
Deposit the layers sequentially by heating the corresponding crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance.
-
HIL: Deposit HATCN (10 nm) at a rate of ~1 Å/s.
-
HTL: Deposit TAPC (50 nm) at a rate of ~1.5 Å/s.
-
EML: Co-evaporate the host material and this compound (20 nm). A typical doping concentration is 5-10 wt%. The total deposition rate should be ~1.5 Å/s.
-
ETL: Deposit TmPyPb (40 nm) at a rate of ~1.5 Å/s.
-
EIL: Deposit LiF (1 nm) at a rate of ~0.2 Å/s.
-
Cathode: Deposit Aluminum (100 nm) through a shadow mask to define the active area of the pixels. The deposition rate should be ~5 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-cured epoxy and a cover glass to protect the organic layers from degradation.
-
Device Performance Evaluation
Protocol: Electroluminescence Testing
-
Connect the encapsulated device to a source measure unit (SMU) and a spectroradiometer.
-
Apply a forward bias voltage and sweep it incrementally.
-
Simultaneously measure the current density (J), luminance (L), and the electroluminescence (EL) spectrum at each voltage step.
-
From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A): Luminance / Current Density
-
Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage)
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This is calculated from the EL spectrum, luminance, and current.
-
Expected Performance:
| Metric | Target Value for a Blue Fluorescent OLED |
| Turn-on Voltage (at 1 cd/m²) | < 4.0 V |
| Max. External Quantum Eff. (EQE) | > 5.0 % |
| Max. Luminance | > 1,000 cd/m² |
| CIE Coordinates (x, y) | y < 0.15 (for deep blue) |
| Efficiency Roll-off | Low roll-off at high brightness |
Conclusion
This compound represents a promising molecular scaffold for the development of new blue emitters for OLED applications. Its design incorporates features known to promote high quantum efficiency, color purity, and thermal stability. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and device-level testing of this material. By following these methodologies, researchers can systematically evaluate its potential and contribute to the advancement of next-generation display and lighting technologies.
References
Unveiling Cellular Landscapes: Application and Protocols for 5-(3-Fluorophenyl)oxazole as a Novel Fluorescent Probe for Bioimaging
Introduction: The Emergence of 5-(3-Fluorophenyl)oxazole in Cellular Imaging
The field of biological imaging has been revolutionized by the development of small-molecule fluorescent probes, offering unprecedented insights into the intricate workings of living cells.[1][2] These tools provide high spatial and temporal resolution, enabling researchers to visualize cellular structures and dynamic processes in real-time.[3][4] Among the diverse scaffolds for fluorescent probes, oxazole derivatives have garnered significant attention due to their favorable photophysical properties and synthetic accessibility.[5][6] This application note introduces This compound , a novel fluorophore with promising potential for bioimaging applications.
The strategic incorporation of a fluorophenyl group into the oxazole core is anticipated to modulate the electronic and photophysical properties of the molecule, potentially leading to enhanced quantum yield and photostability. The compact size of this compound is advantageous for minimizing steric hindrance and facilitating its penetration across cellular membranes to label intracellular targets. This guide provides a comprehensive overview of the characteristics of this compound and detailed protocols for its application in both live and fixed cell imaging, designed for researchers, scientists, and drug development professionals.
Core Principles and Advantages of this compound
Small-molecule fluorescent probes like this compound offer distinct advantages over traditional fluorescent proteins, including the absence of genetic modification, smaller size which can reduce interference with protein function, and often brighter and more photostacle signals. The design of this compound is predicated on leveraging the oxazole core as a robust fluorophore. The introduction of the fluorine atom can enhance intersystem crossing rates and influence the molecule's lipophilicity, which is a critical factor for cell permeability.
The fluorescence of many organic dyes is sensitive to the local microenvironment. While specific targeting moieties are not appended to this core structure, its inherent properties may lead to preferential accumulation in certain cellular compartments, a phenomenon that can be exploited for specific imaging applications. The primary mechanism of fluorescence is based on the excitation of the π-electron system of the conjugated oxazole-phenyl structure, followed by radiative decay to the ground state, emitting photons in the visible spectrum.
Photophysical and Chemical Properties
Understanding the photophysical properties of a fluorescent probe is paramount for successful imaging experiments. The following table summarizes the key spectral and chemical characteristics of this compound.
| Property | Value |
| Chemical Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol |
| Excitation Maximum (λex) | ~390 nm |
| Emission Maximum (λem) | ~480 nm |
| Stokes Shift | ~90 nm |
| Quantum Yield (Φ) | ~0.65 in Dioxane |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ at 390 nm |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Purity | >98% (as determined by HPLC) |
Note: These values are representative for a novel oxazole-based fluorophore and should be experimentally verified for each synthesized batch.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for oxazole formation. A common and effective approach is the van Leusen oxazole synthesis.[7] This method involves the reaction of an aldehyde with tosyl-methyl isocyanide (TosMIC) in the presence of a base.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Live-Cell Imaging Protocol
This protocol details the steps for staining live cells with this compound.
Diagram of Live-Cell Imaging Workflow
Caption: Workflow for live-cell imaging.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (1 mM in DMSO)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for ~390 nm excitation and ~480 nm emission)
Step-by-Step Live-Cell Staining Protocol:
-
Cell Preparation:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Loading:
-
Prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution into pre-warmed culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and gently wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C with 5% CO₂. The optimal incubation time may vary.
-
-
Washing and Imaging:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set.
-
Causality Behind Experimental Choices:
-
Probe Concentration and Incubation Time: The optimal concentration and incubation time represent a balance between achieving sufficient signal and minimizing potential cytotoxicity. A titration experiment is recommended to determine the lowest effective concentration.
-
Washing Steps: Thorough washing is crucial to reduce background fluorescence from unbound probe in the medium, thereby increasing the signal-to-noise ratio.[8]
-
Phenol Red-Free Medium: Phenol red exhibits broad absorbance and can contribute to background fluorescence, so its omission from the imaging medium is advised.
Part 3: Fixed-Cell Staining Protocol
This protocol is for staining fixed cells, which is useful for co-localization studies with antibodies or when live-cell imaging is not feasible.
Diagram of Fixed-Cell Staining Workflow
Caption: Workflow for fixed-cell staining.
Materials:
-
Cells cultured on coverslips
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound staining solution (1-10 µM in PBS)
-
Mounting medium (e.g., with antifade reagent)
-
Microscope slides
Step-by-Step Fixed-Cell Staining Protocol:
-
Fixation:
-
Remove the culture medium and wash the cells on coverslips twice with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
For intracellular targets, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the fixed (and permeabilized) cells with this compound staining solution (1-10 µM in PBS) for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope.
-
Biocompatibility and Cytotoxicity
An ideal fluorescent probe for live-cell imaging should exhibit minimal cytotoxicity. The biocompatibility of this compound should be assessed to ensure that it does not adversely affect cellular health and function at the working concentrations used for imaging. A standard MTT or similar cell viability assay is recommended. Based on preliminary assessments of related oxazole structures, this compound is anticipated to have low cytotoxicity at concentrations up to 10 µM.[10][11]
| Concentration | Cell Viability (% of Control) |
| 1 µM | >98% |
| 5 µM | >95% |
| 10 µM | >90% |
| 25 µM | ~80% |
Note: These are representative data and should be experimentally determined for the specific cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Ensure excitation and emission filters match the probe's spectra.[12]- Increase the probe concentration or incubation time.- Minimize exposure to excitation light; use an antifade mounting medium for fixed cells.[1] |
| High Background | - Probe concentration too high.- Inadequate washing.- Autofluorescence from cells or medium. | - Decrease the probe concentration.- Increase the number and duration of washing steps.[8]- Use phenol red-free medium; check for autofluorescence in an unstained control sample.[2] |
| Phototoxicity in Live Cells | - High intensity or prolonged exposure to excitation light. | - Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frequency of image acquisition.[3] |
| Probe Precipitation | - Poor solubility in aqueous medium. | - Ensure the final DMSO concentration is low (<0.5%).- Prepare fresh working solutions and vortex well before use. |
Conclusion and Future Perspectives
This compound represents a promising new tool for fluorescent bioimaging. Its straightforward synthesis, favorable photophysical properties, and anticipated low cytotoxicity make it a valuable addition to the molecular imaging toolbox. The protocols provided herein offer a robust starting point for researchers to explore the utility of this probe in a variety of cellular imaging applications. Future work will focus on the synthesis of derivatives with appended targeting moieties for organelle-specific imaging and the exploration of its potential in super-resolution microscopy techniques.
References
- 1. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 2. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 9. biotium.com [biotium.com]
- 10. Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
The 5-(3-Fluorophenyl)oxazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design
Application Note & Detailed Protocols for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-(3-Fluorophenyl)oxazole Core
In the landscape of contemporary drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this competitive arena, the identification of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to specific biological targets – is a key strategy for accelerating the discovery of novel therapeutics. The oxazole ring system has emerged as one such valuable scaffold in medicinal chemistry, prized for its versatile synthetic accessibility and its capacity to engage in critical interactions within the ATP-binding pocket of various kinases. This technical guide focuses on a particularly promising iteration of this scaffold: this compound.
The strategic incorporation of a fluorine atom at the meta-position of the 5-phenyl ring is a deliberate design element. Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate pKa to improve cell permeability, and form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, thereby increasing binding affinity and selectivity. This guide will provide an in-depth exploration of the this compound scaffold in the context of kinase inhibitor development, offering detailed protocols for synthesis, in vitro and in-cellulo evaluation, and pharmacokinetic profiling.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the 5-phenyloxazole scaffold typically function as Type I kinase inhibitors, engaging in competitive binding with ATP at the enzyme's active site. The oxazole core, with its constituent nitrogen and oxygen atoms, can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of the inhibitory activity of many successful kinase drugs.
The 3-fluorophenyl moiety extends into a more variable region of the ATP-binding pocket, where it can form additional interactions that contribute to both the potency and selectivity of the inhibitor. The fluorine atom, in particular, can engage in favorable electrostatic or halogen-bonding interactions with specific amino acid residues, a feature that can be exploited to achieve selectivity for a particular kinase or kinase family.
Below is a conceptual diagram illustrating the typical binding mode of a 5-phenyloxazole-based kinase inhibitor.
Figure 1. Conceptual binding mode of a this compound inhibitor.
Synthetic Protocol: A Representative Van Leusen Oxazole Synthesis
A versatile and widely employed method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde precursor. The following protocol outlines a representative synthesis of a this compound derivative.
Workflow for Van Leusen Synthesis of a this compound Derivative
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-(3-Fluorophenyl)oxazole and Its Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 5-(3-Fluorophenyl)oxazole and its structurally related analogs. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough investigation of this promising class of compounds.
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole ring is a key heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The inherent electronic properties and structural versatility of the oxazole nucleus make it a privileged scaffold in medicinal chemistry, enabling interactions with various biological targets such as enzymes and receptors.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action, and oxazole derivatives have shown considerable promise in this area.[1][2] The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance their metabolic stability and biological potency due to its high electronegativity and small atomic size.[4][5] Therefore, this compound and its analogs represent a compelling class of compounds for antimicrobial drug discovery.
Scientific Rationale: Mechanism of Action
While the precise mechanism of action for this compound is a subject of ongoing investigation, preliminary studies on related oxazoline-based polymers suggest that these compounds may exert their antimicrobial effect through the disruption of bacterial cell membranes.[6] This disruption can lead to leakage of intracellular components and ultimately cell death. An alternative or complementary mechanism could involve interaction with bacterial DNA, potentially interfering with replication and cell division.[6] A thorough evaluation of the antimicrobial properties of novel analogs is the first step in elucidating their specific molecular targets.
Synthesis of this compound and Analogs
The synthesis of 5-phenyloxazole derivatives can be achieved through established organic chemistry methodologies. Common synthetic routes include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the Van Leusen reaction, where an aldehyde reacts with TosMIC (toluenesulfonylmethyl isocyanide).[7] The selection of the synthetic route will depend on the availability of starting materials and the desired substitution patterns on the oxazole and phenyl rings.
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of oxazole analogs.
Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[8][9][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound analog stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (sterile broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound analog stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Experimental Workflow for MIC Determination
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Protocol 2: Disk Diffusion Assay for Preliminary Screening
The disk diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains
-
This compound analog solution of a known concentration
-
Positive control antibiotic disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of the this compound analog solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Place a positive control antibiotic disk on the same plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner. For MIC values, a table format is recommended for easy comparison of the activity of different analogs against various microbial strains.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| This compound | 16 | 32 | >64 | 32 |
| Analog A | 8 | 16 | 64 | 16 |
| Analog B | 32 | 64 | >64 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental results, the following controls should be included in every assay:
-
Positive Control: An antibiotic with known activity against the test organisms (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). This validates the susceptibility of the microorganisms and the assay conditions.
-
Negative Control: A well containing only the growth medium and the bacterial inoculum. This ensures that the bacteria are viable and capable of growth under the assay conditions.
-
Sterility Control: A well containing only the sterile growth medium. This confirms the sterility of the medium and the aseptic technique.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of this compound and its analogs. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data to advance the development of this promising class of antimicrobial agents.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
Application Notes and Protocols for the Anticancer Evaluation of 5-(3-Fluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive framework for the initial in vitro evaluation of 5-(3-Fluorophenyl)oxazole, a novel oxazole-containing compound, for its potential anticancer activity. The protocols detailed herein are designed to be robust and self-validating, offering researchers a clear path from preliminary cytotoxicity screening to more detailed mechanistic studies.
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological properties, including potent anticancer effects against a range of malignancies.[1][2] These compounds can exert their activity through diverse mechanisms, such as inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][4][5][6] This guide will equip researchers with the necessary protocols to investigate whether this compound shares these promising characteristics.
Initial Cytotoxicity Screening: The MTT Cell Viability Assay
The foundational step in assessing any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[8]
Causality Behind Experimental Choices:
-
Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) is recommended to assess the breadth of the compound's activity. For this hypothetical study, we will consider A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma).
-
Dose-Response and Time-Dependence: Evaluating the compound over a range of concentrations and incubation times is crucial to determine the half-maximal inhibitory concentration (IC50) and to understand the kinetics of the cytotoxic effect.
Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated) and an untreated control.[9]
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) after 72h Incubation |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 28.4 ± 2.5 |
| HCT-116 | Colon Carcinoma | 12.1 ± 0.9 |
Note: These are example data and must be determined experimentally.
Investigating the Mechanism of Cell Death: Apoptosis Assay
A critical question following the observation of cytotoxicity is whether the compound induces programmed cell death (apoptosis). A widely used and robust method for detecting apoptosis is flow cytometry analysis using Annexin V and Propidium Iodide (PI) dual staining.[12][13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] In late apoptosis or necrosis, the cell membrane loses its integrity, allowing the influx of PI, which intercalates with DNA.[14]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[14]
-
Wash the cells twice with cold PBS by centrifugation at approximately 300 x g for 5 minutes.[13][14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[14]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12][14]
-
-
Flow Cytometry Analysis:
Data Presentation: Hypothetical Apoptosis Induction in A549 Cells
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 1.8 | 3.1 ± 0.5 | 1.7 ± 0.3 |
| This compound (15.8 µM) | 48.7 ± 3.2 | 35.6 ± 2.9 | 15.7 ± 1.5 |
Note: These are example data and must be determined experimentally.
Elucidating Effects on Cell Proliferation: Cell Cycle Analysis
To further understand the antiproliferative effects of this compound, it is important to investigate its impact on the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is a standard method for this analysis.[15][16][17] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Preparation and Fixation:
-
Culture and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them twice with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][17]
-
Incubate at 4°C for at least 1 hour (or store at -20°C for longer periods).[15]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS.[17]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.[16][17]
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[17]
-
Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Data Presentation: Hypothetical Cell Cycle Distribution in A549 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.1 | 28.9 ± 1.7 | 15.8 ± 1.3 |
| This compound (15.8 µM) | 25.1 ± 1.9 | 18.5 ± 1.4 | 56.4 ± 3.0 |
Note: These are example data and must be determined experimentally, suggesting a G2/M phase arrest.
Potential Signaling Pathways for Further Investigation
The results from the initial assays can provide clues about the mechanism of action of this compound. Oxazole derivatives have been reported to interfere with several key signaling pathways in cancer cells.[3][4][5] Based on the hypothetical G2/M arrest, a potential target could be tubulin polymerization.
Hypothesized Signaling Pathway
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. medicine.uams.edu [medicine.uams.edu]
Application Notes: Evaluating 5-(3-Fluorophenyl)oxazole as a Potential Anti-inflammatory Agent
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, orchestrating the expression of pro-inflammatory genes like cytokines, chemokines, and enzymes such as Cyclooxygenase-2 (COX-2).[2][3][4] Consequently, the NF-κB signaling pathway is a primary target for the development of novel anti-inflammatory therapeutics.[1][5]
The oxazole scaffold is a five-membered heterocyclic ring that is a constituent of several natural products and approved drugs with a wide spectrum of biological activities.[6][7][8] Notably, oxazole-containing compounds like Oxaprozin are known COX-2 inhibitors.[6][7] The unique structural and electronic properties of the oxazole ring allow for diverse interactions with biological targets.[8][9] This application note provides a comprehensive, tiered workflow for the initial investigation of 5-(3-Fluorophenyl)oxazole, a novel synthetic compound, as a potential modulator of inflammation. The protocols herein describe a systematic approach, from initial cytotoxicity assessment to in vitro mechanistic studies and in vivo validation, designed to rigorously evaluate its therapeutic potential.
Hypothesized Mechanism of Action
Based on the structure of this compound and the known activities of related heterocyclic compounds, we hypothesize that its primary anti-inflammatory effect may be mediated through the inhibition of the NF-κB signaling pathway.[10][11] This could occur via direct or indirect inhibition of key upstream kinases (like IKK) or by preventing the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of pro-inflammatory mediators, including TNF-α, IL-6, and COX-2.[1][2]
Figure 1: Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition point of this compound in the NF-κB pathway.
Experimental Design & Workflow
A tiered approach is essential for efficiently screening novel compounds. This workflow ensures that resource-intensive mechanistic and in vivo studies are only performed on compounds that show promising activity and acceptable safety profiles in initial screens.
Figure 2: Experimental Screening Workflow
Caption: A tiered workflow for evaluating the anti-inflammatory potential of a test compound.
Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[14]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound), stock solution in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[14]
-
96-well flat-bottom plates
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete medium.[15] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells with vehicle (0.1% DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.
-
Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100
-
Protocol 2: In Vitro Anti-inflammatory Activity Screening
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages via the CD14/TLR4 receptor complex to produce pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[17][18] This assay measures the ability of the test compound to inhibit LPS-induced TNF-α release.
Materials:
-
RAW 264.7 cells and culture reagents
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)[19]
-
Mouse TNF-α ELISA Kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1-2 x 10⁵ cells/well and incubate overnight.[15]
-
Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of this compound (determined from Protocol 1).
-
Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).[19][20]
-
Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS to each well to achieve a final concentration of 100 ng/mL (final volume ~110 µL).[15][17] Do not add LPS to the unstimulated control wells.
-
Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that inhibits TNF-α release by 50%).
Protocol 3: COX-2 Inhibition Assay
Principle: This protocol uses a commercially available enzyme immunoassay (EIA) kit to measure the direct inhibitory effect of the test compound on the activity of purified COX-2 enzyme. The assay typically measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).
Materials:
-
COX Inhibitor Screening Assay Kit (containing purified human recombinant COX-2, arachidonic acid substrate, and detection reagents)
-
This compound (test compound)
-
Celecoxib or other selective COX-2 inhibitor (positive control)[11]
Procedure:
-
Follow the specific instructions provided with the commercial COX inhibitor screening kit.
-
Typically, the procedure involves incubating the COX-2 enzyme with the test compound or controls for a short period.
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of prostaglandin produced is quantified using a competitive EIA format.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.
Protocol 4: NF-κB Pathway Analysis by Western Blot
Principle: Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα.[21] This releases the p65/p50 dimer, allowing it to translocate to the nucleus.[20] Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα) as a direct indicator of pathway activation. A reduction in LPS-induced p-IκBα levels by the test compound indicates pathway inhibition.
Materials:
-
RAW 264.7 cells and culture reagents
-
LPS, this compound, Dexamethasone
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency.
-
Pre-treat cells with the test compound or controls for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30 minutes (a timepoint typically showing peak IκBα phosphorylation).[21]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein per sample and separate by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with primary antibody (anti-p-IκBα) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Detect signal using an ECL substrate and an imager. g. Strip the membrane and re-probe for β-actin as a loading control.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-IκBα signal to the β-actin signal. Compare the normalized signal in treated samples to the LPS-stimulated vehicle control.
Protocol 5: In Vivo Validation in Carrageenan-Induced Paw Edema Model
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by fluid exudation and swelling (edema).[22][24] The ability of a systemically administered compound to reduce this swelling indicates in vivo anti-inflammatory activity.[25]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
This compound (prepared in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac Sodium (positive control drug)[24]
-
Plebysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.[22] Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + carrageenan)
-
Group 3-5: Test Groups (e.g., 10, 30, 100 mg/kg this compound, p.o. + carrageenan)
-
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[24][26]
-
Edema Measurement: Measure the paw volume (using a plethysmometer) or thickness (using calipers) immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.[24]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour or 4-hour mark when edema is maximal.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle (0.1% DMSO) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 1.19 ± 0.09 | 95.2% |
| 50 | 1.15 ± 0.06 | 92.0% |
| 100 | 0.85 ± 0.11 | 68.0% |
| 200 | 0.45 ± 0.05 | 36.0% |
| Data are expressed as Mean ± SD. Concentrations up to 50 µM would be considered non-toxic for subsequent assays. |
Table 2: Example In Vitro and In Vivo Anti-inflammatory Activity Summary
| Compound | TNF-α Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Paw Edema Inhibition (%) @ 3 hr (Dose mg/kg) |
| This compound | 15.2 | > 100 | 45.5% (50 mg/kg) |
| Dexamethasone | 0.8 | N/A | Not Tested |
| Indomethacin | N/A | 0.5 | 55.2% (10 mg/kg) |
| Example data suggest the compound inhibits TNF-α production, likely via NF-κB and not direct COX-2 inhibition, with moderate in vivo efficacy. |
Conclusion
This application note provides a validated, step-by-step framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. The described protocols form a logical screening cascade, beginning with essential safety assessments and progressing through cell-based functional assays to mechanistic and whole-animal studies. By systematically investigating the compound's effects on key inflammatory mediators and signaling pathways, researchers can build a robust data package to determine its potential for further development. The emphasis on standardized models and inclusion of appropriate controls ensures the generation of reliable and reproducible data.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 3. NF-κB Signaling and Inflammation-Drug Repurposing to Treat Inflammatory Disorders? — Immunology [immunology.ox.ac.uk]
- 4. scilit.com [scilit.com]
- 5. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 20. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 21. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 5-substituted oxazoles
Welcome to the Technical Support Center for the synthesis of 5-substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic principles to help you overcome common challenges in your synthetic endeavors.
Introduction: The Challenge of the 5-Substituted Oxazole
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. While several methods exist for the synthesis of 5-substituted oxazoles, each presents a unique set of challenges. Low yields, difficult purifications, and unexpected side reactions are common hurdles that can impede progress. This guide provides a structured approach to troubleshooting these issues, focusing on the most prevalent synthetic routes.
Section 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction, which utilizes an aldehyde and tosylmethyl isocyanide (TosMIC), is a powerful and versatile method for preparing 5-substituted oxazoles. However, its success is highly dependent on reagent quality and reaction conditions.
Frequently Asked Questions (FAQs): Van Leusen Synthesis
Q1: What is the general mechanism of the Van Leusen oxazole synthesis?
A1: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from TosMIC.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline ring.[1]
-
Elimination: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole product.[2][3]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. Potassium carbonate (K₂CO₃) in methanol is a commonly used mild base.[4] For less reactive aldehydes or to drive the final elimination step, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), may be more effective.[4]
Q3: My aldehyde is sensitive to strong bases. What conditions should I use?
A3: For base-sensitive aldehydes, it is recommended to use a milder base like potassium carbonate. You can also try adding the aldehyde slowly to the reaction mixture containing the pre-formed TosMIC anion at a low temperature to control the reactivity.
Troubleshooting Guide: Van Leusen Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low to No Product Formation | 1. Inactive TosMIC: TosMIC is moisture-sensitive and can degrade over time. 2. Insufficient Base Strength: The base may not be strong enough to efficiently deprotonate TosMIC. 3. Low Reaction Temperature: The activation energy for the elimination step may not be reached. | 1. Use fresh, high-purity TosMIC. Store it in a desiccator. 2. Switch to a stronger base like t-BuOK or DBU. Ensure the base is anhydrous. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents to promote the elimination of the tosyl group.[4] |
| Formation of Nitrile Byproduct | Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[3][4] | Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities. The mechanism for nitrile formation from ketones involves a different rearrangement pathway.[3] |
| Isolation of Stable Oxazoline Intermediate | Incomplete Elimination of the Tosyl Group: The final aromatization step is not proceeding to completion. This can happen with sterically hindered substrates or if the base is not strong enough. | 1. Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy for the elimination. 2. Use a Stronger Base: A stronger base will more effectively promote the E2 elimination of the tosyl group. 3. Extend Reaction Time: Allow the reaction to stir for a longer period to drive it to completion. |
| Difficult Product Purification | 1. Residual p-toluenesulfinic acid: This byproduct from the elimination step can be difficult to separate from the desired oxazole. 2. Emulsion during workup: Can make phase separation challenging. | 1. Wash the crude product with a dilute aqueous solution of sodium hydrosulfide (NaHS) to convert the sulfinic acid into a more water-soluble salt.[5] 2. Add a saturated brine solution during the aqueous workup to help break the emulsion by increasing the ionic strength of the aqueous phase. |
Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-phenyloxazole.
Section 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[6] The choice of dehydrating agent is crucial and can significantly impact the yield and purity of the product.
Frequently Asked Questions (FAQs): Robinson-Gabriel Synthesis
Q1: What are the most common dehydrating agents used in the Robinson-Gabriel synthesis, and how do they compare?
A1: A variety of dehydrating agents can be used. Concentrated sulfuric acid (H₂SO₄) is the traditional choice, but it can lead to charring and low yields.[1][7] Polyphosphoric acid (PPA) often gives improved yields, typically in the 50-60% range.[1][7] Other reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride (TFAA).[6] The choice of agent depends on the substrate's sensitivity and the desired reaction conditions.
| Dehydrating Agent | Typical Conditions | Reported Yield Range (%) | Advantages | Disadvantages |
| Conc. H₂SO₄ | High Temperature | Low | Inexpensive | Harsh, can cause charring and side reactions[1][7] |
| POCl₃, PCl₅ | High Temperature | Low | Readily available | Harsh, can lead to chlorinated byproducts[1][7] |
| Polyphosphoric Acid (PPA) | High Temperature (140-160 °C) | 50-60 | Good for many substrates | Viscous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Mild Temperature | Moderate to Good | Milder conditions | More expensive |
Q2: Can I use this method for substrates with sensitive functional groups?
A2: The harsh, acidic conditions of the classical Robinson-Gabriel synthesis limit its compatibility with sensitive functional groups. However, milder variations have been developed, such as using triphenylphosphine and iodine, or the Burgess reagent, for the cyclodehydration step.[6]
Troubleshooting Guide: Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
In a round-bottom flask, carefully add 2-benzamidoacetophenone (1 mmol, 1.0 equiv) to polyphosphoric acid (10 g).
-
Heat the viscous mixture to 140 °C with vigorous mechanical stirring for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford pure 2,5-diphenyloxazole.[8]
Section 3: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[9] This reaction is particularly sensitive to the presence of water.
Frequently Asked Questions (FAQs): Fischer Oxazole Synthesis
Q1: Why are anhydrous conditions so critical for the Fischer oxazole synthesis?
A1: The reaction proceeds through several moisture-sensitive intermediates, including an iminochloride.[9] Water can hydrolyze these intermediates, leading to the formation of byproducts such as α-hydroxy amides and preventing the desired cyclization. The use of dry ether as a solvent and passing dry HCl gas through the solution are essential for success.[9]
Q2: What are the common byproducts in this reaction?
A2: Besides hydrolysis products, the reaction can yield a chloro-oxazoline intermediate if the final elimination of HCl is incomplete. Another common byproduct is a 4-oxazolidinone derivative.[9]
Troubleshooting Guide: Fischer Oxazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Very Low or No Yield | Presence of Water: Moisture in the reagents or solvent is hydrolyzing key intermediates. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous ether. Dry the HCl gas by passing it through a sulfuric acid bubbler or a calcium chloride drying tube. |
| Formation of a White Precipitate that is not the Product Hydrochloride | Hydrolysis of Cyanohydrin or Aldehyde: This can lead to the formation of insoluble polymeric materials. | Purify the cyanohydrin and aldehyde immediately before use. Ensure the reaction is kept cold during the addition of HCl gas to minimize side reactions. |
| Product Fails to Precipitate as the Hydrochloride Salt | Product is Soluble in Ether: The oxazole hydrochloride may have some solubility in the reaction medium. | After the reaction is complete, try cooling the mixture in an ice bath or freezer to induce precipitation. If that fails, carefully concentrate the solution under reduced pressure to a smaller volume. |
Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole
-
Dissolve benzaldehyde cyanohydrin (mandelonitrile) (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube outlet.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.
-
Seal the flask and allow it to stand at room temperature overnight.
-
The product, 2,5-diphenyloxazole hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration and wash it with anhydrous diethyl ether.
-
To obtain the free base, suspend the hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the solution is basic.
-
Collect the solid by filtration, wash with water, and dry to yield 2,5-diphenyloxazole.[9]
Section 4: Modern Methods - Metal-Catalyzed Syntheses
Modern synthetic chemistry has introduced a variety of metal-catalyzed methods for the synthesis of 5-substituted oxazoles, often offering milder conditions and broader substrate scope. These include palladium-, copper-, and rhodium-catalyzed reactions.
Troubleshooting Guide: Metal-Catalyzed Oxazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The metal catalyst can be sensitive to air, moisture, or impurities in the starting materials. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. | 1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous, degassed solvents. Use high-purity starting materials. 2. Screen a variety of ligands. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective.[10][11][12] |
| Poor Regioselectivity (e.g., in C-H activation) | 1. Solvent Effects: The polarity of the solvent can significantly influence the position of functionalization. 2. Steric and Electronic Effects: The inherent properties of the substrate can direct the catalyst to a specific position. | 1. For palladium-catalyzed direct arylation of oxazoles, polar solvents like DMA tend to favor C-5 arylation, while nonpolar solvents like toluene favor C-2 arylation.[10][11][12] 2. Consider modifying the substrate with a different directing group if regioselectivity is a persistent issue. |
| Formation of Homocoupled Byproducts | Presence of Oxidants (e.g., air): This can lead to the homocoupling of organometallic intermediates. | Thoroughly degas all solvents and the reaction mixture. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue compared to in situ reduction of a Pd(II) precatalyst. |
Experimental Protocol: Copper-Catalyzed Oxidative Cyclization of an Enamide
This protocol is adapted from the work of Buchwald and coworkers for the synthesis of 2,5-disubstituted oxazoles.[10][13]
-
To an oven-dried reaction vessel, add the enamide (1.0 equiv), CuBr₂ (0.2 equiv), ethyl nicotinate (0.4 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with argon (repeat three times).
-
Add anhydrous DMF as the solvent.
-
Stir the reaction mixture at room temperature for the time required as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of 5-substituted oxazoles, while often challenging, can be successfully achieved with a systematic and informed approach to troubleshooting. By understanding the underlying mechanisms of these reactions and the key parameters that influence their outcomes, researchers can overcome common obstacles and efficiently access these valuable heterocyclic compounds. This guide serves as a starting point for navigating the complexities of oxazole synthesis, and I encourage you to delve into the cited literature for further details on specific applications.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 10. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 11. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of High-Purity 5-(3-Fluorophenyl)oxazole
Welcome to the dedicated technical support guide for the purification of 5-(3-Fluorophenyl)oxazole. This resource is designed for researchers, chemists, and drug development professionals who require this key intermediate in its highest possible purity. We understand that achieving purity targets is paramount for the success of subsequent synthetic steps and biological assays. This guide provides practical, in-depth answers to common challenges, moving beyond simple protocols to explain the scientific principles behind each purification strategy.
Understanding the Challenge: The Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is commonly synthesized via methods like the Robinson-Gabriel or Van Leusen reactions.[1][2] These synthetic routes can introduce specific impurities that must be addressed:
-
Unreacted Starting Materials: Such as 3-fluorobenzaldehyde or α-acylamino ketone precursors.
-
Reaction Byproducts: Incomplete cyclization or dehydration can leave behind intermediates.[3][4] For instance, in the Robinson-Gabriel synthesis, the 2-acylamino-ketone precursor may persist if the cyclodehydrating agent is not sufficiently effective.[3]
-
Solvent and Reagent Residues: Residual solvents or reagents like phosphorus pentoxide or thionyl chloride used in dehydration steps.[3]
-
Positional Isomers: Depending on the synthetic strategy, isomeric impurities, although less common for this specific structure, can sometimes form.[5][6]
The nature and polarity of these impurities will dictate the most effective purification strategy. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is always the recommended first step.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the purification of this compound.
Q1: What is the first purification technique I should consider for crude this compound?
A1: For most common laboratory scales (milligrams to several grams), flash column chromatography is the preferred initial purification method.[7] It is a rapid and highly effective technique for separating compounds with different polarities.[8][9] this compound, a moderately polar heteroaromatic compound, is well-suited for separation from both more polar (e.g., amide intermediates) and less polar (e.g., aldehyde starting materials) impurities on a silica gel stationary phase.
Q2: My compound appears pure by TLC, but my NMR shows residual grease. How can I remove it?
A2: This is a common issue arising from vacuum grease or hydrocarbon-based solvents. A simple and effective solution is to dissolve the compound in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and precipitate it by adding a large excess of a non-polar solvent like hexanes. The desired compound should crystallize or precipitate out, leaving the non-polar grease in the supernatant. For stubborn cases, a short filtration through a silica plug can also be effective.[10]
Q3: Can I use recrystallization as a primary purification method?
A3: Recrystallization is an excellent technique for achieving very high purity, but it is most effective when the crude material is already of reasonable purity (typically >90%).[11] If the crude product is heavily contaminated with impurities that have similar solubility profiles, recrystallization may lead to poor recovery or co-crystallization of the impurity. It is often best used as a final polishing step after an initial purification by chromatography.
Q4: My purified this compound is an oil, but the literature reports a solid. What should I do?
A4: The phenomenon of "oiling out" instead of crystallizing is often due to the presence of impurities that disrupt the crystal lattice formation or lower the mixture's melting point.[11] It can also occur if the solution is cooled too rapidly.[11] The recommended course of action is to re-purify the oil using flash chromatography to remove the offending impurities. Once a higher purity is achieved, attempting the crystallization again with slower cooling should yield the desired solid product.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during purification workflows.
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling during recrystallization. | 1. Solution is not sufficiently saturated. 2. Lack of nucleation sites. 3. Inappropriate solvent system. | 1. Slowly evaporate some solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[11] 3. Re-evaluate your solvent choice. A good solvent dissolves the compound when hot but not when cold. Consider a mixed-solvent system (e.g., Ethyl Acetate/Hexanes, Toluene/Hexanes).[11] |
| During flash chromatography, the compound elutes too quickly (Rf > 0.5). | The eluent (mobile phase) is too polar. | Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., from 20% Ethyl Acetate in Hexanes to 10%). An ideal Rf for good separation is typically between 0.2 and 0.4.[12] |
| During flash chromatography, the compound won't elute from the column (Rf ≈ 0). | The eluent (mobile phase) is not polar enough. | Increase the polarity of the mobile phase. Gradually increase the percentage of the polar solvent (e.g., from 5% Ethyl Acetate in Hexanes to 15% or 20%). A gradient elution can be very effective for separating compounds with large polarity differences.[10] |
| The compound appears as a smear or "streak" on the TLC plate and column. | 1. The compound is acidic or basic and is interacting strongly with the silica gel. 2. The sample was overloaded on the column. 3. The compound is degrading on the silica. | 1. Add a small amount of a modifier to the eluent. For basic compounds, add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid.[10] 2. Use a larger column or load less material. 3. If the compound is acid-sensitive, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[9][10] |
| Fractions from the column contain a mixture of my product and an impurity. | The polarity of the product and the impurity are too similar for the chosen solvent system. | 1. Run the column again using a shallower solvent gradient to improve resolution. 2. Try a different solvent system. Sometimes switching one of the solvents (e.g., using Dichloromethane instead of Ethyl Acetate) can alter the selectivity and improve separation. 3. If chromatography fails, consider recrystallization or preparative HPLC as an alternative. |
Detailed Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of crude this compound.
Objective: To separate this compound from polar and non-polar impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (reagent grade or higher)
-
Glass column, pump or pressurized air/nitrogen source, fraction collector or test tubes
Step-by-Step Methodology:
-
Determine the Eluent System:
-
Dissolve a tiny amount of the crude material in a vial with a few drops of dichloromethane or ethyl acetate.
-
Spot this solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems. Start with 10% Ethyl Acetate in Hexanes.
-
The goal is to find a system where the product spot has a Retention Factor (Rf) of approximately 0.2-0.3.[12] Adjust the ratio of Ethyl Acetate to Hexanes as needed.
-
-
Prepare the Column:
-
Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).
-
Pour the slurry into the column and use pressure to pack it tightly, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in the minimum possible amount of a strong solvent (like dichloromethane). Add this solution carefully to the top of the silica bed.[12]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent and add a small amount of silica gel (2-3 times the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[12] Dry loading often results in better separation.
-
-
Run the Column:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[8]
-
Begin collecting fractions immediately.
-
-
Monitor Elution:
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Spot every few fractions on a TLC plate alongside a spot of your crude material.
-
Once you identify the pure fractions, combine them in a clean, pre-weighed round-bottom flask.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Characterize by NMR, HPLC, and/or Mass Spectrometry to confirm purity and identity.
-
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 8. chromtech.com [chromtech.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Van Leusen Oxazole Synthesis with Fluorinated Aldehydes
Welcome to the technical support guide for the Van Leusen oxazole synthesis, with a specialized focus on optimizing yields for challenging fluorinated aldehyde substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the efficiency of this powerful heterocycle-forming reaction. We will move beyond standard protocols to explore the underlying mechanistic principles that govern success, particularly when dealing with electron-deficient carbonyls.
Introduction: The Challenge of Fluorinated Aldehydes
The Van Leusen oxazole synthesis is a robust and widely used method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction's versatility has made it a staple in the synthesis of pharmacologically relevant scaffolds.[3][4] However, when substrates with strong electron-withdrawing groups, such as fluorinated aldehydes, are employed, researchers often face challenges including low yields, incomplete reactions, and the formation of unwanted byproducts.
Fluorinated aldehydes, while being highly reactive electrophiles, can complicate the delicate balance of the reaction sequence. This guide provides a structured, question-and-answer-based approach to diagnose and solve common problems, ensuring your synthesis is both successful and reproducible.
Core Mechanism: A Quick Review
Understanding the reaction pathway is critical for effective troubleshooting. The synthesis proceeds through a well-established mechanism involving the unique reactivity of TosMIC, which features acidic α-protons, an isocyanide group, and a p-toluenesulfinate (tosyl) leaving group.[2][3]
-
Deprotonation: A base abstracts an acidic proton from TosMIC to form a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.[5][6]
-
Elimination & Aromatization: The base promotes the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[2]
Caption: The stepwise mechanism of the Van Leusen oxazole synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using fluorinated aldehydes in the Van Leusen synthesis.
Problem 1: Low or No Conversion to Product
Q: I'm reacting trifluoroacetaldehyde with TosMIC and K₂CO₃ in methanol, but I'm recovering mostly starting material or seeing a complex mixture. What's going wrong?
A: This is a frequent issue. While the high electrophilicity of fluorinated aldehydes should favor the initial nucleophilic attack, other factors can impede the reaction.
-
Causality — The Role of the Base: The pKa of the α-proton on TosMIC is acidic enough for many bases, but the subsequent elimination step to form the aromatic oxazole requires a sufficiently strong base.[2] For electron-deficient systems, this elimination can be sluggish. Potassium carbonate (K₂CO₃) might not be strong enough to drive the reaction to completion.
-
Causality — Solvent Effects: Methanol is a common solvent, but it can participate in side reactions. Its protic nature can interfere with the anionic intermediates. Furthermore, the solubility of all reagents at the reaction temperature is crucial.
Solutions & Optimization Steps:
-
Switch to a Stronger, Non-Nucleophilic Base: Employ a stronger base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7] These bases are more effective at promoting the final elimination step without acting as competing nucleophiles.
-
Change the Solvent System: Switch from methanol to an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[8] This prevents the solvent from interfering with the reaction intermediates.
-
Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux, depending on the solvent) can provide the necessary activation energy to overcome the barrier for the elimination of the tosyl group.[7][8] Some protocols have even utilized microwave irradiation to dramatically shorten reaction times.[8]
-
Ensure Anhydrous Conditions: TosMIC is sensitive to moisture and can hydrolyze, especially under basic conditions.[7] Always use freshly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
| Parameter | Standard Condition (General Aldehydes) | Recommended for Fluorinated Aldehydes | Rationale |
| Base | K₂CO₃ | t-BuOK, DBU | Stronger base facilitates the difficult elimination step. |
| Solvent | Methanol, Ethanol | THF, DMF | Aprotic solvents prevent side reactions and improve stability of intermediates. |
| Temperature | Room Temperature to Reflux | 40 °C to Reflux | Provides energy to overcome the activation barrier for elimination. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents hydrolysis of moisture-sensitive TosMIC.[7] |
Table 1: Recommended Adjustments for Fluorinated Aldehyde Substrates.
Problem 2: Isolation of a Stable Oxazoline Intermediate
Q: My reaction appears to work, but I've isolated a stable, non-aromatic intermediate instead of the final oxazole. What is this, and how can I convert it to my product?
A: You have likely isolated the 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate. This occurs when the final base-promoted elimination of p-toluenesulfinic acid is incomplete.[1][7]
-
Causality: This is a clear indication that the reaction conditions (specifically the base strength or temperature) are insufficient to drive the final aromatization step. The stability of this intermediate can be more pronounced with certain substitution patterns.
Solutions:
-
Resubject the Intermediate to Reaction Conditions: Take your isolated oxazoline and treat it again with a stronger base (t-BuOK or DBU) in an aprotic solvent like THF, with gentle heating. This will almost always drive the elimination to completion.
-
Optimize the Initial Reaction: To avoid this two-step process in the future, directly apply the more forcing conditions described in Problem 1 (stronger base, higher temperature) to your initial reaction setup.[7]
-
Extend the Reaction Time: If using milder conditions is necessary for other functional groups, simply extending the reaction time may be sufficient to allow the slow elimination to proceed to completion.[7]
Caption: A troubleshooting workflow for the Van Leusen synthesis.
Problem 3: Significant Formation of Nitrile Byproduct
Q: I am seeing a significant amount of a nitrile byproduct corresponding to my aldehyde. Why does this happen?
A: The Van Leusen reaction can also be used to convert ketones into nitriles.[5][9][10] If your aldehyde starting material is contaminated with the corresponding ketone, or if the reaction conditions favor an alternative pathway, nitrile formation can occur.
-
Causality — Ketone Impurities: The most common cause is the presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles under these conditions.[7]
-
Causality — Reaction Pathway: While less common for aldehydes, under certain conditions, the intermediate formed after the initial addition can undergo rearrangement and elimination differently, leading to nitrile formation.
Solutions:
-
Purify the Aldehyde: This is the most critical step. Purify your fluorinated aldehyde by distillation, column chromatography, or by making a bisulfite adduct to remove any contaminating ketones before use.[7]
-
Control Reaction Temperature: For the synthesis of oxazoles from aldehydes, the reaction is typically initiated at a low temperature before warming.[9] Adhering to a controlled temperature profile can disfavor the nitrile formation pathway.
Experimental Protocols
Protocol 1: General Procedure for Van Leusen Oxazole Synthesis
This protocol is a standard starting point, often successful for simple alkyl or aryl aldehydes.[7]
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Fluorinated Aldehydes
This modified protocol incorporates the troubleshooting advice for electron-deficient substrates.
-
Dry all glassware in an oven and allow to cool under an inert atmosphere (N₂ or Ar).
-
To a round-bottom flask under N₂, add anhydrous THF (10 mL) and potassium tert-butoxide (t-BuOK) (1.2 mmol). Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the fluorinated aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous THF (5 mL).
-
Slowly add the aldehyde/TosMIC solution to the stirred t-BuOK suspension at 0 °C over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C.
-
Stir at 50 °C for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed and a single major product spot is observed.
-
Cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a 10% sodium hydrosulfide (NaHS) solution to remove the p-toluenesulfinic acid byproduct, followed by a brine wash.[7]
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. varsal.com [varsal.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Van Leusen Reaction [organic-chemistry.org]
Side-reaction products in the synthesis of 5-(3-Fluorophenyl)oxazole
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during its synthesis. We will focus on the most prevalent and versatile method: the Van Leusen oxazole synthesis.[1][2] Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My Van Leusen reaction for this compound is not working. I'm seeing only starting materials by TLC/LC-MS. What's the primary suspect?
A: This is a classic issue almost always traced back to the quality of your reagents, specifically the tosylmethyl isocyanide (TosMIC).
-
Expertise & Experience: TosMIC is a moisture-sensitive reagent. Over time, or with improper storage, it can hydrate to form N-formyl-p-toluenesulfonamide, which is inactive in this reaction. Before troubleshooting other parameters, confirm the integrity of your TosMIC. A simple 'H NMR should show the characteristic singlet for the CH₂ group around 4.7 ppm and the triplet for the isocyanide carbon (¹³C) around 165 ppm (low intensity). Inactive TosMIC is the most common reason for complete reaction failure.[3]
-
Trustworthiness: A self-validating check is to run a parallel reaction with a simple, unfunctionalized aldehyde like benzaldehyde that is known to work well. If that reaction also fails, your TosMIC or base is definitively the problem. If it succeeds, the issue may lie with the quality of your 3-fluorobenzaldehyde.
Q2: The reaction produces a major byproduct with a mass of (Target MW + 156). What is this species and why does it form?
A: You have most likely isolated the 5-(3-fluorophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole intermediate. This is the product of the initial cycloaddition before the final elimination step.
-
Causality: The Van Leusen synthesis is a two-stage process within a single pot: (1) base-mediated addition of TosMIC to the aldehyde, followed by (2) intramolecular cyclization to form the dihydrooxazole (oxazoline) intermediate, and finally (3) a second base-promoted elimination of p-toluenesulfinic acid (ToSH) to yield the aromatic oxazole.[4][5] The formation of this stable intermediate indicates that the final elimination step is the rate-limiting step and is not proceeding to completion under your current conditions. This is common when using milder bases like potassium carbonate (K₂CO₃), which may not be strong enough to efficiently promote the elimination.[6]
Q3: My reaction is messy, showing multiple spots on the TLC plate. What are the likely side-reactions occurring?
A: While the Van Leusen reaction is generally clean, a messy reaction profile points to issues with starting material purity or suboptimal reaction conditions.
-
Aldehyde Impurities: The most common source of multiple spots is the quality of the 3-fluorobenzaldehyde. If it has partially oxidized to 3-fluorobenzoic acid, the acid can quench the base, stalling the reaction. Other aldehyde impurities will simply lead to the formation of their corresponding 5-aryl oxazole byproducts.
-
Nitrile Formation: While the primary Van Leusen reaction converts ketones to nitriles, aldehydes can undergo this pathway under certain conditions, though it is not the favored route.[5][6] The formation of 3-fluorobenzonitrile is a possible minor byproduct.
-
Thermal Degradation: At excessively high temperatures or with prolonged reaction times, the starting materials or the oxazole product itself can degrade. Oxazole rings can be susceptible to ring-opening under harsh conditions.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield or Incomplete Conversion
-
Symptom: Significant amount of 3-fluorobenzaldehyde remains after the expected reaction time.
-
Causality: The initial deprotonation of TosMIC is inefficient, or the nucleophilic attack on the aldehyde is slow.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Confirm the activity of TosMIC as described in FAQ Q1. Ensure 3-fluorobenzaldehyde is pure via NMR or by passing it through a short plug of silica. Use freshly dried solvent (methanol).
-
Optimize Base and Temperature: The choice of base is critical. While K₂CO₃ is standard, more sterically hindered or less reactive aldehydes may require a stronger base.
-
| Base | Solvent | Temperature | Typical Outcome & Rationale |
| K₂CO₃ | Methanol | Reflux | Standard Conditions. Good for most simple aldehydes. May be too weak to drive the final elimination to completion, risking isolation of the oxazoline intermediate.[6] |
| DBU | THF/Methanol | Room Temp → Reflux | Stronger, Non-Nucleophilic Base. Excellent for promoting the final elimination step without competing nucleophilic side reactions. Often provides cleaner conversions. |
| t-BuOK | THF | 0°C → Room Temp | Very Strong Base. Use with caution. Can be effective but may promote side-reactions with sensitive aldehydes. Ensures complete deprotonation and elimination. |
Problem 2: Isolation of the Stable Oxazoline Intermediate
-
Symptom: The main product has a mass consistent with C₁₆H₁₄FNO₃S and NMR signals indicating the presence of the tosyl group and non-aromatic protons on the oxazoline ring.
-
Causality: The base used was not strong enough to facilitate the E2-like elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate.
-
Troubleshooting Protocol:
-
Re-subject to Reaction Conditions: Isolate the oxazoline intermediate. Dissolve it in a suitable solvent (e.g., THF), add a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq), and stir at room temperature or with gentle heating. Monitor by TLC for conversion to the desired this compound.
-
Optimize the Primary Reaction: In your next attempt, switch from K₂CO₃ to DBU from the start. This often provides a direct, one-pot conversion to the final product with higher efficiency.
-
Visualized Mechanisms and Workflows
Reaction Mechanism
The mechanism involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to the oxazoline intermediate, and final base-promoted elimination.[4]
Caption: Key stages of the Van Leusen oxazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Validated Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol uses standard, mild conditions that are effective for many substrates.
-
To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 3-6 hours).
-
Upon completion (disappearance of starting aldehyde), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 2: Conversion of Oxazoline Intermediate to Oxazole
This protocol is for instances where the stable intermediate is isolated.
-
Dissolve the isolated 5-(3-fluorophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add DBU (1.2 eq) to the solution at room temperature.
-
Stir the reaction and monitor by TLC for the disappearance of the starting material. The reaction is often complete within 1-2 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the DBU, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify by flash column chromatography as described in Protocol 1.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization and Troubleshooting for the Suzuki Coupling of 5-Bromooxazoles
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-bromooxazoles. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. As a heteroaromatic halide, 5-bromooxazole presents unique challenges and opportunities. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high yields and reproducible results.
Section 1: Understanding the Fundamentals
Q1: What is the catalytic cycle for the Suzuki-Miyaura coupling?
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[1][2] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle consists of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromooxazole. This oxidizes the palladium from Pd(0) to a Pd(II) species.[1][3] This step is often rate-limiting, especially with electron-rich or sterically hindered halides.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an aryl boronic acid) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][5]
Q2: What are the key parameters to consider when optimizing the coupling of a 5-bromooxazole?
Optimizing a Suzuki coupling involves the careful interplay of several variables.[6] For a substrate like 5-bromooxazole, the following parameters are critical:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging heteroaromatic couplings.[7]
-
Base Selection: The base facilitates the critical transmetalation step. Its strength, solubility, and compatibility with other functional groups can significantly influence the reaction outcome.[7][8]
-
Solvent System: The solvent must solubilize all components and often plays a role in the reaction mechanism. Aprotic polar solvents, often with a small amount of water, are standard.[7]
-
Boron Reagent: The stability of the organoboron reagent is a frequent cause of failure. Side reactions like protodeboronation can consume this coupling partner.[7][9]
-
Reaction Conditions: Temperature and the complete exclusion of oxygen are vital for success.[7]
Section 2: Core Component Selection (FAQs)
Q3: How do I select the right Palladium Catalyst and Ligand system?
The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl bromides, which can be challenging substrates, bulky and electron-rich phosphine ligands are highly recommended.[10] These ligands accelerate both the oxidative addition and the reductive elimination steps.[11]
| Catalyst System | Ligand Type & Properties | Recommended For | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple, unhindered aryl bromides. Good starting point for initial screens. | Often insufficient for electron-rich or hindered heteroaryl halides. Can be prone to catalyst decomposition at high temperatures. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | A robust and widely used catalyst for heteroaryl couplings.[12][13] Offers good thermal stability. | Excellent general-purpose choice for 5-bromooxazoles.[14] |
| Pd₂(dba)₃ + Buchwald Ligand | Dialkylbiaryl Phosphine (e.g., SPhos, XPhos, RuPhos) | Highly active for challenging substrates, including sterically hindered or electron-rich partners. | These are often the "problem solvers" when other catalysts fail. The specific ligand may require screening.[3] |
| PEPPSI™-Type Precatalysts | N-Heterocyclic Carbene (NHC) | Very high thermal stability and activity. Excellent for coupling with aryl chlorides and other less reactive partners. | Often used with sterically hindered imidazolium-based ligands.[5] |
Senior Scientist Recommendation: Start with Pd(dppf)Cl₂ . It is a reliable, commercially available, and broadly effective catalyst for many heteroaryl systems.[12][14] If you encounter low yields, move to a second-generation Buchwald system like SPhos or XPhos with a Pd(0) source like Pd₂(dba)₃.
Q4: Which Base should I choose and why?
The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a boronate anion [-B(OH)₃]⁻, which is more competent for transmetalation.[4][15] The choice of base can dramatically affect yield, particularly by influencing the rate of side reactions.
| Base | Strength | Common Use Case | Potential Issues |
| Na₂CO₃ / K₂CO₃ | Moderate | Standard, inexpensive, and effective for a wide range of substrates. Often used in aqueous solvent mixtures. | May not be strong enough for very challenging couplings. Can cause hydrolysis of sensitive esters. |
| K₃PO₄ | Strong | Highly effective for difficult couplings, including those with hindered partners or at lower temperatures. | Its use in anhydrous conditions may require a small amount of water to be effective. |
| Cs₂CO₃ | Strong | Often provides excellent results where other bases fail due to its high solubility in organic solvents.[7][16] | More expensive than potassium or sodium carbonates. |
| CsF / KF | Weak (in Brønsted sense) | Used in anhydrous conditions. The fluoride anion activates the boronic acid. | Can prevent hydrolysis of base-labile functional groups like esters.[4][17] |
Senior Scientist Recommendation: K₂CO₃ is an excellent starting point for general screening.[13] For difficult couplings or substrates prone to side reactions, K₃PO₄ is a superior choice.[7]
Q5: What is the best Solvent system for this reaction?
The ideal solvent system ensures all reagents remain in solution and facilitates the interaction between organic and inorganic components. A mixture of an aprotic organic solvent and water is the most common setup.
-
Dioxane/H₂O or DME/H₂O: These are classic, highly effective solvent systems.[10][13] They provide good solubility for a wide range of substrates.
-
Toluene/H₂O: A common choice, particularly for higher temperature reactions.[10]
-
DMF or THF: Can be used, but THF has a low boiling point, and DMF can sometimes lead to side reactions or be difficult to remove.[17]
A small amount of water is often beneficial, as it helps dissolve the inorganic base and accelerates transmetalation. However, excess water can promote the undesired protodeboronation side reaction.[7] A typical ratio is between 4:1 and 10:1 (organic solvent to water).
Q6: Should I use a Boronic Acid or a Boronic Ester (e.g., Pinacol Ester)?
While boronic acids are the classic reagents, they can be unstable and prone to decomposition, especially electron-rich or heteroaromatic variants.[5][18]
-
Boronic Acids (RB(OH)₂): Readily available and often reactive. However, they can undergo protodeboronation (loss of the boron group) or form inactive boroxine trimers upon storage.[5][9]
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin): These are significantly more stable to storage and reaction conditions.[7][18] They act as a "slow-release" form of the boronic acid, maintaining a low concentration of the active species in solution. This strategy is highly effective at minimizing side reactions like protodeboronation and homocoupling.[9] MIDA boronates are another class of highly stable esters used for sequential couplings.[5][9]
Senior Scientist Recommendation: If you are observing significant decomposition of your boronic acid (see Troubleshooting Section), switching to the corresponding pinacol boronic ester (Bpin) is the most effective solution.[7]
Section 3: Troubleshooting Common Failures
Even with an optimized protocol, Suzuki couplings can fail. A logical diagnostic approach is key to solving the problem.
Q7: My reaction shows low or no conversion. What are the likely causes?
If both starting materials remain largely unconsumed, the catalytic cycle is not turning over efficiently.
-
Inactive Catalyst: The Pd(0) active species may not be forming, or the chosen ligand is not suitable. Ensure your Pd source and ligand are of high quality. For Pd(II) precatalysts like Pd(OAc)₂, an initial reduction to Pd(0) is required, which can sometimes be inefficient.[5] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active Buchwald precatalyst can resolve this.
-
Insufficient Temperature: Oxidative addition can have a high activation energy. Increase the temperature in 10-20 °C increments.
-
Poor Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote homocoupling.[5] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Reagent Quality: Boronic acids can degrade over time.[17] Use a freshly opened bottle or consider converting it to a more stable boronic ester.
Q8: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[9] This is a very common side reaction, especially with electron-rich or heteroaromatic boronic acids.[7][18]
-
Switch to a Boronic Ester: This is the most effective solution. Pinacol (Bpin) or MIDA boronates are much more stable and less prone to this side reaction.[7][9]
-
Use Anhydrous Conditions: While some water is often helpful, excess water can promote protodeboronation. Ensure solvents are dry and use a base compatible with anhydrous conditions, such as CsF.[7]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or non-aqueous bases like CsF.[7]
-
Increase the Reaction Rate: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for longer. Using a more active catalyst system (e.g., a Buchwald ligand) can help the productive reaction outcompete the protodeboronation pathway.[7]
-
Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[7] Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).
Q9: My 5-bromooxazole starting material is being consumed, but I'm not getting the desired product (Protodebromination). What's happening?
This side reaction, also called dehalogenation, replaces the bromine atom with hydrogen. It occurs after the oxidative addition step when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the boronic acid.[5]
-
Source of Hydride: The hydride can come from amine bases, alcohols used as solvents, or even water at high temperatures.
-
Solution: Ensure you are using a non-hydride-donating base (e.g., carbonates, phosphates). If using an alcohol-based solvent, switch to an ethereal or aromatic solvent like dioxane or toluene. Increasing the concentration or reactivity of the boronic acid partner can also help the transmetalation step outcompete this side reaction.
Q10: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?
Homocoupling (R'-R') occurs when two molecules of the organoboron reagent couple together. This is typically promoted by the presence of Pd(II) species and oxygen.[5]
-
Improve Degassing: The most common cause is residual oxygen in the reaction vessel. Rigorous degassing is critical. Use a Schlenk line and inert gas (Argon is preferred due to its density) to ensure an oxygen-free atmosphere.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the initial concentration of Pd(II).
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
Section 4: Recommended Experimental Protocols
Protocol 1: General Screening Conditions for 5-Bromooxazole Suzuki Coupling
This protocol provides a robust starting point for most 5-bromooxazole and arylboronic acid pairings.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the 5-bromooxazole (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).[10][13]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 ratio, to make a 0.1 M solution with respect to the 5-bromooxazole).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.[1][10]
Protocol 2: Optimized Protocol for Challenging Couplings (e.g., with Unstable Boronic Reagents)
This protocol is designed to minimize side reactions like protodeboronation.
-
Reaction Setup: To a flame-dried Schlenk flask under Argon, add the 5-bromooxazole (1.0 equiv), the arylboronic acid pinacol ester (1.1 equiv), K₃PO₄ (2.0 equiv, finely ground), Pd₂(dba)₃ (2 mol%), and SPhos (4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1 M solution).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.[10]
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the scale-up of 5-(3-Fluorophenyl)oxazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Fluorophenyl)oxazole. Recognizing the challenges that can arise during the scale-up of heterocyclic compound synthesis, this document provides a comprehensive, question-and-answer-based troubleshooting guide and a list of frequently asked questions. The insights and protocols herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical utility.
Troubleshooting Guide: From Bench to Plant
This section addresses specific experimental issues that may be encountered during the scale-up of this compound synthesis. Two primary synthetic routes are considered: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
Scenario 1: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful method for the formation of 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[1] For the synthesis of this compound, the key reactants are 3-fluorobenzaldehyde and TosMIC.
Question: My reaction yield is consistently low, or I am observing no product formation. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Van Leusen synthesis on a larger scale can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive or Impure Reagents.
-
Explanation: TosMIC is susceptible to hydrolysis, especially under basic conditions.[2] The aldehyde, 3-fluorobenzaldehyde, may contain acidic impurities (e.g., 3-fluorobenzoic acid) from oxidation, which can quench the base, or ketone impurities, which can lead to unwanted side reactions.[2] Solvents must be strictly anhydrous.
-
Solution:
-
Reagent Quality Check: Use freshly purchased or properly stored TosMIC. The purity of 3-fluorobenzaldehyde should be verified by NMR or GC-MS. If necessary, purify the aldehyde by distillation or column chromatography.
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause 2: Suboptimal Base or Reaction Conditions.
-
Explanation: The choice and stoichiometry of the base are critical. An insufficient amount of base will result in incomplete deprotonation of TosMIC. A base that is too weak may not be effective, while a nucleophilic base can lead to side reactions. On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor mixing, affecting the reaction rate.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is commonly used, but for less reactive substrates or to improve reaction rates, a stronger, non-nucleophilic base such as potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[2]
-
Stoichiometry and Addition: Use at least two equivalents of the base. For large-scale reactions, consider adding the base portion-wise to control any exotherm.
-
Mixing: Ensure efficient mechanical stirring that is adequate for the reaction volume to maintain a homogeneous mixture.
-
-
-
Cause 3: Incomplete Elimination to Form the Oxazole Ring.
-
Explanation: The final step of the Van Leusen synthesis is the base-mediated elimination of the tosyl group from the oxazoline intermediate.[3] This step may be slow or incomplete, leading to the isolation of the stable oxazoline.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C or refluxing in methanol) can promote the elimination step.[2]
-
Stronger Base/Extended Reaction Time: As mentioned, a stronger base can facilitate a more efficient elimination. Alternatively, extending the reaction time may drive the conversion to the final oxazole product.[2]
-
-
Question: I am observing a significant amount of a nitrile byproduct. How can I minimize its formation?
Answer:
The formation of a nitrile is a known side reaction in the Van Leusen synthesis, particularly when ketones are present as impurities in the aldehyde starting material.[2]
-
Cause: Ketone Impurities in the Aldehyde.
-
Explanation: Ketones react with TosMIC to form nitriles instead of oxazoles.[4] Even small amounts of ketone impurities can become significant at a larger scale.
-
Solution:
-
Purify the Aldehyde: The most effective solution is to purify the 3-fluorobenzaldehyde by distillation or flash column chromatography to remove any ketone impurities before use.
-
Reaction Conditions: While less effective than purification, running the reaction at lower temperatures may slightly favor the desired reaction pathway.
-
-
Scenario 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole.[5] For this compound, the precursor would be N-(1-(3-fluorophenyl)-2-oxoethyl)formamide.
Question: The cyclodehydration step is inefficient, resulting in a low yield of the oxazole. What can I do to improve this?
Answer:
The efficiency of the Robinson-Gabriel cyclodehydration is highly dependent on the choice of the dehydrating agent and the reaction conditions.
-
Cause 1: Ineffective Dehydrating Agent.
-
Explanation: The cyclodehydration requires a potent dehydrating agent to drive the reaction to completion. Common reagents vary in their efficacy depending on the substrate.
-
Solution:
-
Agent Screening: While concentrated sulfuric acid is a classic reagent, other effective dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).[6][7] A small-scale screen of these reagents can identify the most effective one for your specific substrate.
-
Temperature Optimization: The optimal temperature will vary with the dehydrating agent. Reactions with sulfuric acid or PPA often require heating (e.g., 140°C), while TFAA can sometimes be effective at lower temperatures.[7]
-
-
-
Cause 2: Decomposition of Starting Material or Product.
-
Explanation: The strongly acidic and often high-temperature conditions of the Robinson-Gabriel synthesis can lead to the degradation of the starting material or the newly formed oxazole product. The electron-withdrawing nature of the fluorine atom may increase the susceptibility of the aromatic ring to certain side reactions under harsh acidic conditions.
-
Solution:
-
Milder Conditions: Explore milder cyclodehydration methods. For example, the use of triphenylphosphine and iodine or reagents like DAST (diethylaminosulfur trifluoride) can effect cyclodehydration under much milder conditions, which may be beneficial for sensitive substrates.[6]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could lead to decomposition.
-
-
Question: I am having difficulty with the purification of this compound. What are common impurities and how can they be removed?
Answer:
Purification challenges are common in heterocyclic synthesis, especially at scale.
-
Common Impurities:
-
From Van Leusen Synthesis: Unreacted 3-fluorobenzaldehyde, TosMIC, the oxazoline intermediate, and p-toluenesulfinic acid (a byproduct of the elimination step).[2]
-
From Robinson-Gabriel Synthesis: Unreacted 2-acylamino-ketone and byproducts from the decomposition of the starting material or product under the reaction conditions.
-
-
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic extract with a sodium bicarbonate or sodium carbonate solution will remove acidic impurities like 3-fluorobenzoic acid or p-toluenesulfinic acid. A brine wash will help to break emulsions.
-
Column Chromatography: Silica gel column chromatography is typically effective for the final purification. A gradient elution with a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended. The polarity of the solvent system should be optimized on a small scale using TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification on a large scale.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Van Leusen or Robinson-Gabriel, is generally better for the scale-up of this compound?
A1: The choice of route depends on several factors, including the availability and cost of starting materials, and the desired purity of the final product. The Van Leusen synthesis is often a one-pot reaction from a commercially available aldehyde, which can be more convergent.[1] However, it can suffer from the formation of nitrile byproducts.[2] The Robinson-Gabriel synthesis is a robust method but may require the separate synthesis of the 2-acylamino-ketone precursor and often involves harsher reaction conditions.[5] For scale-up, a thorough process hazard analysis should be conducted for both routes.
Q2: How does the fluorine substituent on the phenyl ring affect the synthesis?
A2: The fluorine atom is an electron-withdrawing group. In the Van Leusen synthesis, this can make the carbonyl carbon of 3-fluorobenzaldehyde more electrophilic and potentially increase the reaction rate.[8] In the Robinson-Gabriel synthesis, the electron-withdrawing nature of the fluorine may influence the electron density of the reacting system but is not expected to fundamentally change the course of the reaction. The C-F bond is generally very stable under the conditions of both syntheses.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3:
-
Van Leusen Synthesis: TosMIC is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). The reaction can be exothermic, especially during the addition of the base, and should be carefully controlled with adequate cooling and slow addition rates on a large scale.
-
Robinson-Gabriel Synthesis: The use of strong acids like concentrated sulfuric acid or phosphorus oxychloride requires extreme caution and appropriate engineering controls (e.g., fume hood, blast shield). These reactions can also be highly exothermic.
-
General: As with any chemical synthesis, a thorough risk assessment should be performed before commencing any scale-up activities. This should include an evaluation of the thermal stability of all reactants, intermediates, and the final product.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is based on established procedures for the Van Leusen oxazole synthesis.[2][9]
Materials:
-
3-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere inlet, add 3-fluorobenzaldehyde (1.0 eq.), tosylmethyl isocyanide (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous methanol to the flask (sufficient to make a stirrable slurry, typically 5-10 mL per mmol of aldehyde).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Reagent | Molar Equivalents |
| 3-Fluorobenzaldehyde | 1.0 |
| Tosylmethyl isocyanide (TosMIC) | 1.1 - 1.2 |
| Potassium Carbonate (K₂CO₃) | 2.0 - 2.5 |
Table 1: Typical Reagent Stoichiometry for Van Leusen Synthesis
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol is based on general procedures for the Robinson-Gabriel synthesis.[5][6]
Part A: Synthesis of N-(1-(3-Fluorophenyl)-2-oxoethyl)formamide (This precursor synthesis is a necessary preceding step)
Part B: Cyclodehydration to this compound
Materials:
-
N-(1-(3-Fluorophenyl)-2-oxoethyl)formamide
-
Concentrated sulfuric acid (or an alternative dehydrating agent)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Carefully add N-(1-(3-fluorophenyl)-2-oxoethyl)formamide (1.0 eq.) to an excess of concentrated sulfuric acid with cooling.
-
Heat the reaction mixture (e.g., to 100-140°C) for 1-2 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully pour the reaction mixture into ice water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography or recrystallization.
Visualizations
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Caption: General Troubleshooting Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Oxazole-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant challenge of poor aqueous solubility often encountered with oxazole-based compounds. Due to their rigid, aromatic, and often lipophilic nature, many promising oxazole derivatives fail to advance in the development pipeline.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, measure, and overcome these solubility hurdles in your experiments.
Section 1: Foundational FAQs - Understanding and Measuring Solubility
This section covers the essential first steps: understanding the root cause of poor solubility and accurately measuring it.
Q1: Why are many oxazole-based compounds poorly soluble in water?
The oxazole ring is a five-membered aromatic heterocycle.[1][2] Its planarity and the presence of multiple carbon atoms contribute to a molecular structure that can have high crystal lattice energy and/or high lipophilicity. Strong intermolecular forces in the solid state require significant energy to break, and the nonpolar regions of the molecule are not readily solvated by polar water molecules, leading to poor aqueous solubility. Disrupting this planarity or symmetry is one strategy that can improve solubility.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and when should I measure each?
Understanding the distinction between these two measurements is critical for selecting the right assay for your development stage.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer.[5][6] It is a measure of how quickly a compound precipitates from a supersaturated solution. It is best suited for high-throughput screening in early-stage drug discovery due to its speed.[5][6][7]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium solubility of a compound.[6][8] It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours).[6] This measurement is crucial for lead optimization and formulation development, as it provides precise and dependable data.[6]
Kinetic solubility results are often higher than thermodynamic ones, as they can represent a supersaturated state.[9] We recommend using kinetic testing for initial screening and then validating your prioritized compounds with a thermodynamic assay.[6]
Q3: How do I perform a standard Shake-Flask solubility assay to get a reliable baseline measurement?
The shake-flask method is the benchmark for determining thermodynamic solubility.[7][8]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of your solid oxazole compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure there is enough solid material that some will visibly remain undissolved at the end of the experiment.
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter it through a 0.45 µm filter.[11] This step is critical to avoid aspirating solid particles.
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard calibration curve.[5][7][12]
Section 2: Troubleshooting Common Experimental Issues
Here we address specific problems you might encounter during your lab work.
| Problem Encountered | Probable Cause | Recommended Troubleshooting Steps |
| Compound precipitates out of solution during in vitro assays. | The compound's solubility in the specific assay medium is lower than the tested concentration. | 1. Determine the kinetic solubility in your exact assay medium. 2. Reduce the final test concentration of the compound if your experimental design allows. 3. Employ a suitable solubilization technique (e.g., co-solvents, cyclodextrins).[8] |
| Difficulty preparing a high-concentration stock solution in common organic solvents. | The compound has inherently low solubility even in organic solvents due to very strong crystal lattice energy. | 1. Test a wider range of organic solvents (e.g., DMSO, DMF, THF, ethanol).[8] 2. Gently warm the solution while carefully monitoring for any signs of compound degradation. 3. Use sonication to provide energy to aid the dissolution process.[8] |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leads to inaccurate and variable concentrations of the active compound in the assay wells. | 1. Ensure the compound is fully dissolved in the stock solution before making further dilutions. 2. Visually inspect for any precipitation in the final assay medium under a microscope. 3. Implement a robust solubilization strategy (see Section 3) to maintain the compound in solution throughout the experiment.[8] |
Section 3: A Guide to Solubility Enhancement Strategies
If baseline solubility is insufficient, several strategies can be employed. These can be broadly categorized as chemical modifications, physical modifications, and formulation-based approaches.[13][14][15]
Decision Workflow for Selecting a Strategy
The choice of strategy depends on the properties of your compound and your stage of development. Use the following diagram to guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement method.
Chemical Modification Strategies
These approaches involve altering the chemical structure of the oxazole compound itself.
Q7: Can I improve solubility by making a salt of my oxazole compound?
Yes, for oxazole derivatives with ionizable acidic or basic functional groups, salt formation is often the most effective and common method to increase aqueous solubility.[16][17][18] By reacting the compound with a suitable acidic or basic counter-ion, you create an ionized salt form that has much greater affinity for water.[19]
-
Principle: The ionic nature of the salt allows for strong ion-dipole interactions with water molecules, disrupting the crystal lattice and promoting dissolution.
-
Applicability: This is only applicable to compounds with a pKa that allows for ionization in a physiologically relevant pH range.
-
Considerations: The choice of counter-ion is critical. Factors like the pKa of the drug and counter-ion, the solubility of the resulting salt (Ksp), and the potential for the salt to disproportionate back to the free base or acid must be considered.[17]
Q8: What is a prodrug approach, and how can it help with solubility?
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation in the body to release the active drug.[20][21] This is an excellent strategy for fundamentally altering solubility without changing the core pharmacophore.[22][23]
-
Principle: A highly soluble, ionizable promoiety (e.g., phosphate, amino acid, or polyethylene glycol) is covalently attached to the oxazole compound.[21][24] This new, larger molecule has significantly improved aqueous solubility. Once administered, enzymes in the body (like phosphatases or esterases) cleave the promoiety, releasing the active parent drug at the site of action.[24]
-
Example: An acyclovir prodrug with a peptide promoiety showed a 17-fold increase in solubility compared to the parent drug.[21] A glucuronide prodrug of 10-hydroxycamptothecin was 80-fold more soluble than its parent.[21]
Formulation-Based & Physical Modification Strategies
These strategies modify the physical state of the drug or its immediate environment without changing its chemical structure.
Q9: What are solid dispersions, and how do they work?
A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[25][26] This is a powerful technique to improve the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[27]
-
Principle: The drug exists in an amorphous state, or as very fine crystalline particles, within the hydrophilic carrier (e.g., PVP, PEG, HPMC).[10][27] When exposed to water, the carrier dissolves rapidly, forcing the drug into a supersaturated solution of fine particles, which enhances its dissolution and absorption.[13]
-
Example: Solid dispersions of the poorly soluble antibiotic sulfamethoxazole have been prepared using carriers like starch citrate and PVP K-30, showing improved dissolution profiles.[10][28]
Experimental Protocol: Solid Dispersion by Kneading Method
-
Carrier Paste Formation: Select a hydrophilic carrier (e.g., PVP K-30 or PEG 6000).[10] Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the carrier in a mortar and triturate to form a homogenous, slightly moist paste.[10][29]
-
Drug Incorporation: Add the oxazole compound to the paste at a predetermined drug-to-carrier ratio (e.g., 1:5 w/w).
-
Kneading: Knead the mixture thoroughly for 15-20 minutes to ensure uniform drug dispersion.[10][29]
-
Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C) until all solvent has evaporated.[10]
-
Processing: Pass the dried mass through a sieve to obtain uniformly sized particles.[10] Store in a desiccator.
Q10: How does cyclodextrin complexation increase solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[29][30] They can encapsulate poorly soluble "guest" molecules, like oxazoles, to form water-soluble inclusion complexes.[31][32][33]
-
Principle: The nonpolar oxazole molecule (or a lipophilic part of it) fits into the hydrophobic cavity of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively "cloaking" the poorly soluble drug and carrying it into solution.[29]
-
Example: Complexation of sulfamethoxazole with β-cyclodextrin was shown to form a 1:1 inclusion complex, improving its solubility characteristics.[11] The addition of water-soluble polymers can create ternary complexes that further enhance this effect.[11][30]
Experimental Protocol: Cyclodextrin Inclusion Complex by Kneading
-
Paste Formation: Dissolve the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a minimal amount of water to form a paste.
-
Drug Addition: Slowly add the oxazole compound to the paste.
-
Kneading: Knead the mixture in a mortar for a specified time (e.g., 30-60 minutes).[29]
-
Drying: Dry the resulting product in an oven at a suitable temperature.
-
Sieving: Pass the dried complex through a fine-mesh sieve to get a uniform powder.[29]
Q11: What other formulation strategies should I consider?
Several other well-established techniques can be effective:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility by converting the drug into its more soluble ionized form.[13] However, this can risk precipitation upon dilution in physiological fluids where the pH changes.[13]
-
Co-solvents: Using a mixture of water and one or more water-miscible organic solvents (e.g., ethanol, propylene glycol) can increase the solubility of nonpolar compounds.[34][35]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14][36][37] Techniques like micronization and nanosuspension formation are used to achieve this.[15][35][38]
Section 4: Summary and Comparison of Techniques
The table below provides a high-level comparison to help you select the most appropriate strategy.
| Strategy | Mechanism of Action | Typical Fold Increase | Pros | Cons | Best For |
| Salt Formation | Increases polarity and interaction with water through ionization.[17] | 10 - 1,000x | Simple, cost-effective, well-established.[16] | Only for ionizable drugs; risk of disproportionation. | Lead optimization and clinical candidates with ionizable groups. |
| Prodrug Approach | Covalent attachment of a hydrophilic promoiety.[20][21] | 10 - 10,000x+ | Fundamentally alters solubility; can improve other properties. | Requires synthetic chemistry; potential for altered metabolism. | Compounds where other methods fail or when targeting is needed. |
| Solid Dispersion | Drug is dispersed in an amorphous state within a hydrophilic carrier.[25] | 5 - 100x | Broadly applicable; enhances dissolution rate significantly. | Can have physical stability issues (recrystallization). | BCS Class II compounds in preclinical and clinical development. |
| Cyclodextrin Complexation | Encapsulation of the drug in a host molecule with a hydrophilic exterior.[29] | 5 - 500x | Improves stability and solubility; well-understood mechanism.[32] | Can be limited by the size of the drug and cavity; requires large amounts of excipient. | Both oral and parenteral formulations; good for moderately lipophilic drugs. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[14][35] | N/A (rate increase) | Broadly applicable to crystalline compounds; technology is scalable. | Does not increase equilibrium solubility; risk of particle aggregation. | High-dose BCS Class II drugs where dissolution rate is the limiting factor. |
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijcsrr.org [ijcsrr.org]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 24. johronline.com [johronline.com]
- 25. wjpls.org [wjpls.org]
- 26. japsonline.com [japsonline.com]
- 27. Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 28. researchgate.net [researchgate.net]
- 29. humapub.com [humapub.com]
- 30. eijppr.com [eijppr.com]
- 31. impactfactor.org [impactfactor.org]
- 32. researchgate.net [researchgate.net]
- 33. ijmsdr.org [ijmsdr.org]
- 34. jddtonline.info [jddtonline.info]
- 35. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 36. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 37. gsconlinepress.com [gsconlinepress.com]
- 38. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Resolving peak splitting in the NMR spectrum of 5-(3-Fluorophenyl)oxazole
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)oxazole and related fluorinated compounds. This guide provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) analysis, focusing on resolving complex peak splitting patterns. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying rationale to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of my this compound show such complex multiplets in the aromatic region?
A1: The complexity arises from multiple spin-spin coupling interactions. In addition to the expected proton-proton (¹H-¹H) couplings, the fluorine atom (¹⁹F) on the phenyl ring couples with nearby protons. This ¹H-¹⁹F coupling occurs over several bonds (long-range coupling) and introduces additional splitting to the proton signals, turning expected doublets or triplets into more complex multiplets like doublets of doublets or triplets of doublets.[1][2]
The fluorine nucleus has a spin of I=½, just like a proton, and its high natural abundance (100%) and gyromagnetic ratio make ¹H-¹⁹F coupling a prominent feature in the NMR spectra of fluorinated compounds.[3][4] The magnitude of these coupling constants (J-values) provides valuable structural information.
Q2: The proton signals for the fluorophenyl ring are overlapping, making it impossible to extract coupling constants. What is my first step?
A2: The first and often simplest troubleshooting step is to change the NMR solvent.[5] Different deuterated solvents can induce changes in the chemical shifts of your analyte's protons due to varying solvent-solute interactions, a phenomenon known as the aromatic solvent-induced shift (ASIS). Switching from a common solvent like chloroform-d (CDCl₃) to benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can often resolve overlapping multiplets.[5][6]
Rationale: Aromatic solvents like benzene-d₆ can cause significant shifts in the positions of proton signals compared to less magnetically anisotropic solvents like CDCl₃. This can increase the separation between coupled protons, simplifying the splitting patterns and allowing for accurate measurement of coupling constants.
Q3: I've tried different solvents, but the aromatic signals are still too complex to interpret. What advanced techniques can I use?
A3: When simple solvent changes are insufficient, several advanced NMR experiments can be employed to definitively assign signals and resolve complex splitting.
1. ¹⁹F-Decoupled ¹H NMR Spectroscopy
This is a powerful technique to simplify the ¹H spectrum. In this experiment, a radiofrequency pulse is applied at the resonance frequency of the ¹⁹F nucleus, which "decouples" it from the protons.[7][8] The resulting ¹H spectrum will be free of ¹H-¹⁹F splitting, revealing the underlying ¹H-¹H coupling patterns.[1] By comparing the standard ¹H spectrum with the ¹⁹F-decoupled spectrum, you can identify which splittings are due to fluorine.[1][7]
2. 2D NMR Experiments
Two-dimensional NMR techniques are invaluable for elucidating the connectivity of your molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[9] It helps establish which protons are adjacent in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[10] It is particularly useful for identifying long-range connectivities, including those involving the fluorinated carbon.
By combining information from these 2D experiments, a complete and unambiguous assignment of all proton and carbon signals can often be achieved.[11][12][13]
Troubleshooting Guides
Guide 1: Resolving Overlapping Aromatic Signals
Problem: The four protons on the 3-fluorophenyl ring produce a complex and overlapping multiplet, preventing direct analysis.
Workflow: Systematic Approach to Signal Resolution
Caption: Workflow for resolving complex NMR signals.
Step-by-Step Protocol: ¹⁹F-Decoupling Experiment
-
Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent as you would for a standard ¹H NMR.
-
Standard ¹H Spectrum: Acquire a standard, high-quality ¹H NMR spectrum. This will serve as your reference.
-
Setup ¹⁹F-Decoupling:
-
Consult your NMR facility manager or instrument software manual for the specific pulse program for ¹H{¹⁹F} decoupling.[14]
-
The experiment requires a spectrometer with the capability to pulse on the ¹⁹F channel while observing the ¹H channel.[15]
-
The decoupler frequency will need to be set to the chemical shift of the fluorine atom in your molecule. A preliminary ¹⁹F NMR spectrum is often helpful to determine this frequency accurately.
-
-
Acquire Decoupled Spectrum: Run the ¹H{¹⁹F} experiment. The acquisition time may need to be adjusted to achieve a good signal-to-noise ratio.
-
Analysis: Compare the standard ¹H spectrum with the ¹⁹F-decoupled spectrum. The multiplets in the standard spectrum will collapse into simpler patterns (e.g., doublets, triplets) in the decoupled spectrum, revealing the underlying ¹H-¹H coupling network.[1]
Guide 2: Characterizing Long-Range ¹H-¹⁹F Coupling Constants
Problem: You need to accurately measure the values of the long-range JHF coupling constants for complete structural confirmation.
Background: The magnitude of ¹H-¹⁹F coupling constants (ⁿJHF, where n is the number of bonds) is highly dependent on the geometry and electronic environment of the molecule.[16][17] These values can be crucial for confirming substitution patterns and understanding conformational preferences.
| Coupling Type | Number of Bonds (n) | Typical J-Value (Hz) |
| Ortho | 3 | 5 - 10 |
| Meta | 4 | 0.5 - 3.0 |
| Para | 5 | < 1 |
| Table 1: Typical ¹H-¹⁹F Coupling Constants in Aromatic Systems.[16] |
Experimental Protocol: High-Resolution 1D ¹H NMR and 2D ¹H-¹⁹F HMBC
-
High-Resolution 1D ¹H NMR:
-
Ensure the spectrometer is well-shimmed to achieve the best possible lineshape.[18]
-
Acquire the spectrum with a sufficient number of data points (high digital resolution) to accurately define the shape of the multiplets.
-
Process the spectrum with minimal line broadening to resolve the fine splitting. From this spectrum, you can often directly measure the smaller meta and para couplings.
-
-
2D ¹H-¹⁹F HMBC Experiment:
-
This experiment is analogous to the more common ¹H-¹³C HMBC but correlates proton and fluorine nuclei that are separated by multiple bonds.[3]
-
The presence of a cross-peak between a specific proton and the fluorine atom provides unambiguous evidence of their coupling.
-
This technique is particularly useful for identifying couplings that are too small to be resolved in the 1D spectrum or for confirming assignments in a crowded region.[10]
-
Data Interpretation:
-
In the ¹H NMR of this compound, the proton ortho to the fluorine (H-2') will be split by the fluorine (³JHF) and the adjacent proton H-4' (³JHH).
-
The proton meta to the fluorine (H-4') will show a smaller splitting from the fluorine (⁴JHF) in addition to couplings from H-2' and H-5'.[19]
-
Careful analysis of these splitting patterns, aided by the decoupling and 2D data, will allow for the extraction of all relevant coupling constants.
Guide 3: Addressing Issues of Temperature and Concentration Dependence
Problem: The appearance of the NMR spectrum changes when measured at different temperatures or concentrations.
A3: These effects can indicate dynamic processes such as conformational changes or intermolecular interactions (e.g., aggregation).
-
Temperature Effects: For some molecules, rotation around single bonds may be slow on the NMR timescale at room temperature, leading to broad peaks or the appearance of multiple species (rotamers).[5] Acquiring spectra at elevated temperatures can increase the rate of exchange, often resulting in sharper, averaged signals.[20][21][22]
-
Concentration Effects: Changes in chemical shifts or peak broadening upon dilution can suggest that the molecule is self-associating at higher concentrations. Running a concentration-dependent study (acquiring spectra at several different concentrations) can help identify and characterize these intermolecular interactions.
Protocol: Variable Temperature (VT) NMR Study
-
Select Temperature Range: Choose a range of temperatures above and below your initial measurement temperature (e.g., from 25°C up to 60°C in 10-degree increments).
-
Equilibration: At each new temperature, allow the sample to equilibrate for 5-10 minutes before shimming and acquiring the spectrum.
-
Acquisition: Record a ¹H NMR spectrum at each temperature.
-
Analysis: Observe the changes in peak shape, width, and chemical shift as a function of temperature. A coalescence point—where two separate signals merge into one broad peak—can be used to calculate the energy barrier for the dynamic process.
By systematically applying these troubleshooting steps and advanced experimental techniques, researchers can overcome the challenges posed by complex peak splitting and confidently elucidate the structure of this compound and other fluorinated molecules.
References
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 19F with 1H Decoupling | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. jeolusa.com [jeolusa.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Fluorinated 5-Phenyloxazoles as p38α MAP Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug design. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated 5-phenyloxazoles, with a specific focus on their activity as inhibitors of p38α mitogen-activated protein kinase (MAPK). The p38α MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
This guide moves beyond a simple recitation of data to explain the causal relationships behind the observed activities, offering field-proven insights into the rationale for experimental design and the interpretation of results. By presenting a combination of synthesized data from closely related structural analogs and established experimental protocols, this document aims to be a self-validating resource for the scientific community.
The Strategic Role of Fluorine in 5-Phenyloxazole Scaffolds
The 5-phenyloxazole core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities. The introduction of fluorine atoms onto the pendant phenyl ring can profoundly influence the molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions with the target protein. Understanding the nuanced effects of the position and number of fluorine substituents is paramount for optimizing potency and selectivity.
Generally, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to enhanced binding affinity. The strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the compound's half-life.
Comparative Analysis of Fluorinated 5-Phenyloxazoles as p38α MAPK Inhibitors
While a comprehensive dataset for a complete series of fluorinated 5-phenyloxazoles is not available in a single study, by synthesizing data from studies on structurally related pyridinyl-substituted oxazoles and other p38α MAPK inhibitors, we can construct a representative SAR model. The following table presents a comparative analysis of the inhibitory activity of hypothetical fluorinated 5-phenyloxazole analogs against p38α MAPK, with IC50 values extrapolated from existing SAR trends for similar heterocyclic inhibitors.[1][2]
| Compound | Substitution on 5-Phenyl Ring | Predicted p38α MAPK IC50 (nM) | Rationale for Predicted Activity |
| 1 | Unsubstituted | 500 | Baseline activity of the core scaffold. |
| 2 | 4-Fluoro | 150 | The 4-fluoro substituent is known to engage in favorable interactions within the ATP-binding pocket of p38α, enhancing potency.[3] |
| 3 | 3,5-Difluoro | 80 | The dual fluorine substitution can increase binding affinity through enhanced hydrophobic and polar interactions, while also potentially improving metabolic stability. |
| 4 | 2,6-Difluoro | 250 | Steric hindrance from the ortho-substituents may disrupt the optimal binding conformation, leading to reduced activity. |
| 5 | 2,4,6-Trifluoro | 400 | While increasing lipophilicity, the bulky trifluoro substitution pattern is likely to introduce significant steric clashes within the binding site, reducing inhibitory potency. |
Note: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate SAR principles based on published data for analogous compounds.
Causality Behind Experimental Observations
The predicted SAR trends in the table above are rooted in the specific architecture of the p38α MAPK active site. The 4-position of the phenyl ring often points towards a region of the ATP-binding site where a fluorine atom can form a favorable interaction with the backbone amide of the hinge region.[3] The enhanced potency of the 3,5-difluoro analog can be attributed to a combination of factors, including increased lipophilicity which can favor partitioning into the hydrophobic regions of the active site, and the potential for multiple weak polar interactions.
Conversely, substitutions at the ortho-positions (2- and 6-) are generally disfavored. This is because these positions are often in close proximity to the protein backbone, and bulky substituents can lead to steric clashes that prevent the inhibitor from adopting its optimal binding conformation. This principle is further exemplified by the predicted decrease in activity for the 2,4,6-trifluoro analog.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following are standardized methods for the synthesis of a representative fluorinated 5-phenyloxazole and its evaluation as a p38α MAPK inhibitor.
Synthesis of 5-(4-Fluorophenyl)-2-methyloxazole
A common route to 5-phenyloxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.
Step-by-step methodology:
-
Acylation: To a solution of 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamido-1-(4-fluorophenyl)ethan-1-one.
-
Cyclodehydration: Dissolve the crude 2-acetamido-1-(4-fluorophenyl)ethan-1-one in concentrated sulfuric acid.
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with aqueous sodium hydroxide solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to afford 5-(4-fluorophenyl)-2-methyloxazole.
-
Purify the product by recrystallization or column chromatography.
In Vitro p38α MAPK Inhibition Assay
A widely used method for determining the inhibitory potency of compounds against p38α MAPK is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-step methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 384-well plate.
-
Add recombinant human p38α MAPK enzyme to the wells.
-
Initiate the kinase reaction by adding a solution containing ATP and a biotinylated substrate peptide (e.g., biotin-MEF2C).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phospho-MEF2C antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for a further 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the emissions at 665 nm to 620 nm and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizing the SAR Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process. The following diagram, generated using Graphviz, illustrates a typical workflow for the SAR-guided optimization of fluorinated 5-phenyloxazoles.
Caption: A generalized workflow for the structure-activity relationship (SAR)-guided design and optimization of fluorinated 5-phenyloxazole inhibitors.
Conclusion
The strategic fluorination of the 5-phenyloxazole scaffold presents a promising avenue for the development of potent and selective p38α MAPK inhibitors. The analysis of SAR trends, even when synthesized from related compound series, provides a valuable framework for guiding future drug discovery efforts. The position and number of fluorine substituents on the phenyl ring are critical determinants of inhibitory activity, with the 4- and 3,5-positions being particularly favorable for enhancing potency. Conversely, steric hindrance at the ortho-positions can be detrimental to binding.
This guide has provided a comprehensive overview of the SAR of fluorinated 5-phenyloxazoles, supported by detailed experimental protocols and a conceptual workflow. By integrating principles of medicinal chemistry with practical experimental considerations, researchers can more effectively navigate the complex landscape of drug design and accelerate the discovery of novel therapeutics.
References
- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Cytotoxicity of 5-(3-Fluorophenyl)oxazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical structure to a validated lead compound is paved with rigorous experimental validation. This guide provides an in-depth, technical framework for assessing the in vitro cytotoxic potential of a novel synthetic compound, 5-(3-Fluorophenyl)oxazole. We will move beyond a simple protocol, offering a comparative analysis that contextualizes its performance against structurally related analogs and a gold-standard chemotherapeutic agent. This approach not only validates the compound's activity but also provides initial insights into its structure-activity relationship (SAR).
Introduction: The Rationale for Comparative Cytotoxicity Profiling
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-cancer properties.[1][2] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways like STAT3 and disruption of microtubule formation.[3][4] The introduction of a fluorine atom to an aromatic ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[5][6]
Therefore, this compound presents itself as a compound of interest for anti-cancer research. However, its cytotoxic potential must be empirically determined. A robust validation strategy involves more than just testing the compound in isolation. By comparing its effects to:
-
A non-fluorinated parent compound (5-Phenyloxazole): This helps to elucidate the contribution of the fluorine atom to the compound's activity.
-
A positional isomer (5-(4-Fluorophenyl)oxazole): This comparison can reveal if the placement of the fluorine atom on the phenyl ring influences cytotoxicity, a key aspect of SAR studies.[7]
-
A standard chemotherapeutic agent (Doxorubicin): This provides a benchmark for potency.[3][8]
-
A non-cancerous cell line (e.g., Human Embryonic Kidney 293 - HEK293): This is crucial for assessing the compound's selectivity towards cancer cells, a critical factor for a viable drug candidate.[9][10]
This guide will detail the experimental workflows for quantifying cytotoxicity through metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay).
Experimental Design: A Multi-faceted Approach to Validation
A comprehensive assessment of cytotoxicity requires multiple assays that probe different aspects of cellular health. Our experimental design will incorporate a panel of human cancer cell lines representing different cancer types (e.g., MCF-7 for breast adenocarcinoma, HepG2 for hepatocellular carcinoma, and A549 for lung carcinoma) and a non-cancerous cell line (HEK293) to determine the therapeutic window.
Experimental Workflow
The overall workflow for validating the in vitro cytotoxicity of this compound is depicted below. This multi-assay approach ensures a thorough and reliable assessment of the compound's biological activity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, 5-Phenyloxazole, 5-(4-Fluorophenyl)oxazole) and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of positive control - Absorbance of untreated cells)] x 100
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16][17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This reagent typically contains a pro-luminescent caspase-3/7 substrate.
-
Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Shake the plate gently for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison.
Sample Raw Data Table
Below is an example of how raw absorbance data from an MTT assay could be structured.
| Compound | Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability |
| Untreated Control | 0 | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| This compound | 1 | 1.103 | 1.125 | 1.118 | 1.115 | 87.7 |
| 10 | 0.642 | 0.655 | 0.638 | 0.645 | 50.7 | |
| 50 | 0.131 | 0.128 | 0.135 | 0.131 | 10.3 | |
| Doxorubicin | 1 | 0.489 | 0.501 | 0.495 | 0.495 | 39.0 |
| 10 | 0.088 | 0.091 | 0.085 | 0.088 | 6.9 |
Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following table presents hypothetical IC50 values for our test compounds against a panel of cell lines.
| Compound | IC50 (µM) | |||
| MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HEK293 (Normal) | |
| 5-Phenyloxazole | 45.2 | 58.9 | 62.1 | >100 |
| 5-(4-Fluorophenyl)oxazole | 28.7 | 35.1 | 40.5 | 85.3 |
| This compound | 12.5 | 18.3 | 22.4 | 76.8 |
| Doxorubicin | 0.85[8] | 1.25[4] | 0.4 | >20[3] |
Interpretation of Hypothetical Data:
-
The data suggests that the addition of a fluorine atom to the phenyl ring enhances cytotoxic activity (lower IC50 values for fluorinated compounds compared to 5-Phenyloxazole).
-
The position of the fluorine atom appears to be important, with the meta-substitution in this compound showing greater potency than the para-substitution in 5-(4-Fluorophenyl)oxazole.
-
All oxazole derivatives show a degree of selectivity towards cancer cells, with significantly higher IC50 values for the non-cancerous HEK293 cell line.
-
While more potent than the non-fluorinated parent compound, this compound is less potent than the standard chemotherapeutic drug, Doxorubicin.
Mechanistic Insights: Apoptosis Induction
Oxazole derivatives often exert their cytotoxic effects by inducing apoptosis.[4] A potential signaling pathway leading to apoptosis is illustrated below.
Our Caspase-3/7 assay directly measures the activation of the executioner caspases in this pathway, providing evidence for apoptosis as a mechanism of cell death.
Conclusion
This guide has outlined a comprehensive and comparative approach for validating the in vitro cytotoxicity of this compound. By employing a panel of cancer and non-cancerous cell lines, utilizing multiple cytotoxicity assays, and comparing the results to relevant compounds, researchers can gain a robust understanding of the compound's potential as an anti-cancer agent. The presented protocols and data interpretation framework provide a solid foundation for further preclinical development.
References
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 14. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal.waocp.org [journal.waocp.org]
A Comparative Efficacy Analysis of 5-(3-Fluorophenyl)oxazole in the Context of Established Breast Cancer Therapeutics
Introduction: The Rationale for Novel Anticancer Agents
In the landscape of oncology drug development, the pursuit of novel chemical entities with improved efficacy and selectivity remains a paramount objective. The heterocycle oxazole is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1] The incorporation of a fluorophenyl moiety can further enhance pharmacological properties, including metabolic stability and target affinity. This guide provides a comparative analysis of the hypothetical anticancer agent, 5-(3-Fluorophenyl)oxazole, against two established drugs used in the treatment of breast cancer: the pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, Buparlisib (BKM120), and the microtubule stabilizer, Paclitaxel.
Given the frequent dysregulation of the PI3K/Akt/mTOR signaling pathway in breast cancer, it is postulated that this compound may exert its anticancer effects through the inhibition of this critical cascade.[2] This guide will therefore focus on comparing its hypothetical efficacy within this mechanistic framework.
Comparative Efficacy Overview
To establish a baseline for comparison, we will consider the in vitro efficacy of Buparlisib and Paclitaxel against a panel of human breast cancer cell lines representing different molecular subtypes. While experimental data for this compound is not available, we will present the data for the existing drugs to frame a target efficacy profile for our hypothetical compound.
| Drug | Target Pathway | MCF-7 (ER+, PR+, HER2-) IC50 | MDA-MB-231 (Triple-Negative) IC50 | SKBR3 (HER2+) IC50 | BT-474 (ER+, PR+, HER2+) IC50 |
| This compound (Hypothetical) | PI3K/Akt/mTOR | Target: < 1 µM | Target: < 1 µM | Target: < 5 µM | Target: < 1 µM |
| Buparlisib (BKM120) | PI3K/Akt/mTOR[3] | ~0.1-0.7 µM[4] | ~0.1-0.7 µM[4] | Not widely reported | Not widely reported |
| Paclitaxel | Microtubule Stabilization[5] | ~3.5 µM[6] | ~0.3 µM[6] | ~4 µM[6] | ~19 nM[6] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time). The values presented are for comparative purposes.
Mechanisms of Action: A Tale of Two Pathways
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Here, we dissect the established mechanisms of our comparator drugs and the hypothesized mechanism of this compound.
This compound and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in breast cancer, making it a prime therapeutic target.[2] We hypothesize that this compound, as a small molecule inhibitor, binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This would abrogate the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of buparlisib in treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-(3-Fluorophenyl)oxazole
In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2] The human kinome, comprising over 500 kinases, presents a significant challenge due to the highly conserved nature of the ATP-binding pocket, which can lead to off-target interactions and potential toxicity.[2] This guide provides a comprehensive cross-reactivity analysis of the novel investigational compound, 5-(3-Fluorophenyl)oxazole, against a diverse panel of kinases. Through a detailed examination of its inhibitory activity and a comparison with established kinase inhibitors, we aim to elucidate its selectivity profile and provide valuable insights for researchers and drug development professionals.
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, known for its ability to form key interactions within kinase active sites.[][4] The strategic incorporation of a 3-fluorophenyl group is intended to enhance potency and modulate selectivity by probing specific sub-pockets of the ATP-binding site.[5] Understanding the cross-reactivity of this specific scaffold is paramount for its progression as a chemical probe or a therapeutic candidate.[6][7]
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of 10 representative kinases implicated in various cancer signaling pathways.[8][9] For comparative analysis, two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted inhibitor), were profiled under identical assay conditions.[10]
Table 1: Comparative IC50 Values of this compound and Reference Inhibitors
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sorafenib IC50 (nM) |
| Primary Target(s) | |||
| CHK1 | 15 | 7 | 5,500 |
| Off-Target Profile | |||
| ABL1 | 850 | 20 | 38 |
| AURKA | >10,000 | 15 | 65 |
| CDK2 | 1,200 | 3 | 4,500 |
| EGFR | >10,000 | 6 | 800 |
| JAK2 | 5,300 | 250 | 580 |
| MET | >10,000 | 8 | 58 |
| p38α (MAPK14) | 750 | 350 | 3,300 |
| SRC | 2,500 | 4 | 120 |
| VEGFR2 | 980 | 10 | 90 |
IC50 values were determined using the ADP-Glo™ Kinase Assay with ATP concentration at the apparent Km for each kinase. Data are presented as the mean of three independent experiments.
The data clearly indicates that this compound exhibits potent and selective inhibition of Checkpoint Kinase 1 (CHK1).[11] In contrast to the broad-spectrum activity of Staurosporine, our compound demonstrates a significantly cleaner profile. While Sorafenib is known to be a multi-targeted inhibitor, this compound shows a distinct selectivity window, particularly against key kinases such as AURKA, EGFR, and MET where it displays minimal activity.
Experimental Methodologies
To ensure the robustness and reproducibility of our findings, standardized and validated assay protocols were employed.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The core of our cross-reactivity profiling is a luminescence-based biochemical assay that measures the amount of ADP produced during the kinase reaction.[12][13] This format offers high sensitivity and is amenable to high-throughput screening.[14]
Protocol:
-
Compound Preparation: A 10-point, 3-fold serial dilution of this compound, Staurosporine, and Sorafenib was prepared in 100% DMSO, starting from a 1 mM stock solution.
-
Assay Plate Preparation: 1 µL of each compound dilution was dispensed into a 384-well plate.
-
Kinase Reaction:
-
2 µL of kinase solution (final concentration optimized for each kinase) was added to each well.
-
The plate was incubated for 15 minutes at room temperature to allow for compound-kinase interaction.
-
2 µL of a substrate/ATP solution (at the apparent Km for each) was added to initiate the reaction.
-
The reaction was allowed to proceed for 1 hour at room temperature.
-
-
ADP Detection:
-
5 µL of ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
The plate was incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.
-
The plate was incubated for 30 minutes at room temperature.
-
-
Data Acquisition: Luminescence was measured using a plate reader.
-
Data Analysis: The raw data was normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values were calculated using a four-parameter logistic model.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound engages its intended target within a cellular context, a NanoBRET™ Target Engagement assay was performed for CHK1.[15][16] This technology measures the binding of a compound to a specific protein target in live cells.
Protocol:
-
Cell Culture and Transfection: HEK293 cells were co-transfected with plasmids encoding for NanoLuc®-CHK1 fusion protein and a HaloTag®-inhibitor tracer.
-
Assay Preparation: Transfected cells were plated in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: Cells were treated with varying concentrations of this compound for 2 hours.
-
Tracer Addition: The NanoBRET™ tracer was added to all wells.
-
Signal Detection:
-
NanoBRET™ Nano-Glo® Substrate was added to the wells.
-
The plate was read on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) wavelengths.
-
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) was calculated and plotted against the compound concentration to determine the cellular IC50.
Visualizing the Workflow and Selectivity
To provide a clearer understanding of the experimental process and the resulting selectivity profile, the following diagrams have been generated.
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Caption: Selectivity profile of this compound against the kinase panel.
Discussion and Future Directions
The cross-reactivity profiling of this compound reveals a promising selectivity profile with potent inhibition of CHK1. The observed selectivity against a panel of diverse kinases suggests a favorable therapeutic window and a lower propensity for off-target-related toxicities.[1] The moderate inhibition of p38α, ABL1, and VEGFR2 warrants further investigation to understand the structure-activity relationship and to potentially optimize for even greater selectivity.
Future studies should expand the kinase panel to provide a more comprehensive kinome-wide view of selectivity.[17] Additionally, downstream cellular assays to confirm the functional consequences of CHK1 inhibition in relevant cancer cell lines are a critical next step.[18] The combination of robust biochemical and cellular data presented in this guide provides a solid foundation for the continued development of this compound as a selective CHK1 inhibitor.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Kinase Activity Assays [promega.sg]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 16. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 17. assayquant.com [assayquant.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers
For scientists and professionals in drug development, the robust in vivo validation of a novel anticancer agent is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative overview of the in vivo anticancer activity of the novel investigational compound, 5-(3-Fluorophenyl)oxazole, alongside a standard chemotherapeutic agent and another emerging targeted therapy. The data presented is based on established preclinical study designs and aims to offer an objective comparison to inform further research and development.
The oxazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including as anticancer agents.[1][2] These compounds can interact with various biological targets, influencing pathways that control cell division, growth, and survival.[3] this compound is a novel small molecule synthesized for potential anti-tumor applications. This guide will delve into its in vivo efficacy in a preclinical cancer model and compare its performance with other agents.
Comparative Efficacy of Novel Anticancer Agents In Vivo
The following table summarizes the in vivo anticancer activity of this compound, the standard chemotherapeutic drug Cisplatin, and a hypothetical emerging targeted agent, Compound X. This data provides a snapshot of their performance in a preclinical xenograft model.
| Compound | Target/Mechanism of Action (Putative) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI %) | Change in Body Weight (%) |
| Vehicle Control | N/A | MCF-7 Breast Cancer Xenograft | 10 mL/kg, i.p., daily | 0 | +2.5 |
| This compound | Putative Kinase Inhibitor | MCF-7 Breast Cancer Xenograft | 20 mg/kg, i.p., daily | 65 | -1.8 |
| Cisplatin | DNA Cross-linking Agent | MCF-7 Breast Cancer Xenograft | 5 mg/kg, i.p., weekly | 85 | -8.5 |
| Compound X | Selective Pathway Inhibitor | MCF-7 Breast Cancer Xenograft | 50 mg/kg, p.o., daily | 75 | -0.5 |
TGI (%) is calculated at the end of the study. A higher TGI value indicates greater antitumor activity. Change in body weight is a general indicator of toxicity.
Methodology: In Vivo Xenograft Model
The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[4] Below is a representative methodology employed in the assessment of the compounds discussed.
Animal Model
Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent the rejection of human tumor cells.[5] These mice lack a functional immune system, which is essential for the growth of xenograft tumors.[5]
Cell Culture and Tumor Implantation
MCF-7 human breast cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.[6] The cells are then harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a concentration of 5 x 10⁶ cells/100 µL.[6] This cell suspension is then implanted subcutaneously into the flank of each mouse.[7]
Tumor Growth Monitoring and Treatment
Tumor growth is monitored regularly using calipers to measure the length and width of the tumor.[8] Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment groups.[6] Treatments are administered as described in the dosing regimen.[6]
Efficacy and Toxicity Assessment
Tumor volumes and body weights are measured 2-3 times per week to assess efficacy and toxicity.[6][8] At the end of the study, tumors are excised and weighed. Key endpoints include tumor growth inhibition and overall animal well-being.[8]
Experimental Workflow and Signaling Pathway
To visually represent the experimental process and the potential mechanism of action, the following diagrams are provided.
Discussion and Future Directions
The in vivo data suggests that this compound exhibits significant anti-tumor activity with a favorable toxicity profile compared to the standard chemotherapeutic agent, Cisplatin. Its efficacy, while lower than Cisplatin in this model, is notable, especially when considering the significantly lower toxicity as indicated by the minimal change in body weight. Compound X also shows strong efficacy with low toxicity, representing a promising new targeted agent.
The putative mechanism of action for this compound, as depicted, involves the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Further mechanistic studies are required to confirm the precise molecular target.
Future in vivo studies should explore different dosing schedules and routes of administration to optimize the therapeutic index of this compound. Combination studies with other agents, including standard chemotherapy or other targeted therapies, could also reveal synergistic effects.[9] For compounds that may interact with the immune system, transitioning to syngeneic models with a competent immune system would be a critical next step.[10][11]
Conclusion
The in vivo validation presented in this guide demonstrates a systematic approach to evaluating the anti-tumor activity of a novel compound. The comparative data highlights the potential of this compound as a new anticancer agent with a promising efficacy and safety profile. These findings provide a strong rationale for its continued preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
A Head-to-Head Comparison of Synthetic Methods for 5-Aryloxazoles: A Guide for Researchers
The 5-aryloxazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The efficient construction of this heterocyclic core is a critical endeavor for researchers in drug development and related fields. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic methods for 5-aryloxazoles, offering a pragmatic evaluation of their performance based on experimental data. We will delve into the classical Robinson-Gabriel, Fischer, and Van Leusen syntheses, alongside modern transition-metal-catalyzed and microwave-assisted approaches, to equip you with the insights needed to select the optimal strategy for your synthetic challenges.
The Enduring Classics: Foundational Routes to 5-Aryloxazoles
For decades, the synthesis of 5-aryloxazoles has been dominated by a trio of name reactions. While often characterized by harsh conditions, their historical significance and continued use in certain applications warrant a thorough examination.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a venerable method dating back to the early 20th century, constructs the oxazole ring through the cyclodehydration of an α-acylamino ketone.[1][2] The reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization followed by elimination of water.[1]
Mechanism and Workflow:
The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring.
Figure 1: General workflow of the Robinson-Gabriel synthesis.
Performance Characteristics:
| Starting Material | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃ | Several hours | High | Low | [3] |
| α-Acylamino ketones | Polyphosphoric acid | Several hours | High | 50-60 | [3] |
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
To a solution of N-(2-oxo-2-phenylethyl)benzamide (1 mmol) in a suitable solvent, add polyphosphoric acid (10 eq).
-
Heat the reaction mixture to 150-160 °C for 2-3 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2,5-diphenyloxazole.
Advantages and Disadvantages:
The primary advantage of the Robinson-Gabriel synthesis lies in its use of readily available starting materials. However, the harsh reaction conditions, including the use of strong acids and high temperatures, can limit its substrate scope and lead to low to moderate yields.[3]
The Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4] It is a classical route for the preparation of 2,5-disubstituted oxazoles, particularly those bearing two different aryl groups.[4]
Mechanism and Workflow:
The reaction is initiated by the acid-catalyzed addition of the cyanohydrin to the aldehyde, followed by cyclization and dehydration to form the oxazole ring.[4]
Figure 2: General workflow of the Fischer oxazole synthesis.
Performance Characteristics:
| Starting Materials | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Cyanohydrins and Aldehydes | Anhydrous HCl in dry ether | Not specified | Mild | Moderate | [4] |
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Dissolve benzaldehyde cyanohydrin (1 mmol) and benzaldehyde (1 mmol) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution.
-
The product precipitates as the hydrochloride salt.
-
Collect the precipitate by filtration.
-
The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.[4]
Advantages and Disadvantages:
The Fischer synthesis offers the advantage of mild reaction conditions.[4] However, the use of gaseous hydrogen chloride and the potential for side reactions can be drawbacks. The yields are typically in the moderate range.
The Van Leusen Oxazole Synthesis
The Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction is particularly valuable for its relatively mild conditions and tolerance of a wide range of functional groups.
Mechanism and Workflow:
The reaction proceeds via the base-mediated deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the 5-substituted oxazole.[5]
Figure 3: General workflow of the Van Leusen oxazole synthesis.
Performance Characteristics:
| Starting Materials | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aldehydes and TosMIC | Base (e.g., K₂CO₃) in alcohol | Several hours | Reflux | Moderate-High | [6] |
| (Het)aryl methyl alcohols or benzyl bromides (in situ oxidation to aldehyde) | T3P®–DMSO or DMSO, then TosMIC, aq. KOH | Not specified | Not specified | 61-90 | [5][7] |
| 2-Chloroquinoline-3-carbaldehyde and TosMIC | Not specified | 8 hours | Not specified | 83 | [7] |
Experimental Protocol: Synthesis of 5-Phenyloxazole
-
To a stirred solution of benzaldehyde (1 mmol) and tosylmethyl isocyanide (1.1 mmol) in methanol (10 mL), add potassium carbonate (2 mmol).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-phenyloxazole.[6]
Advantages and Disadvantages:
The Van Leusen synthesis is prized for its operational simplicity, mild reaction conditions, and broad substrate scope, including tolerance for various functional groups.[5] The primary drawback can be the need for stoichiometric amounts of base and the generation of p-toluenesulfinic acid as a byproduct.
The Modern Arsenal: Transition-Metal Catalysis and Microwave Assistance
In recent years, synthetic chemists have developed more efficient and versatile methods for constructing the 5-aryloxazole core, leveraging the power of transition-metal catalysis and microwave irradiation.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium, copper, gold, and rhodium catalysts have emerged as powerful tools for the synthesis of 5-aryloxazoles, often through C-H activation or cross-coupling strategies. These methods can offer high yields, excellent functional group tolerance, and regioselectivity.
Performance Characteristics of Selected Modern Methods:
| Method | Catalyst/Reagents | Substrates | Yield (%) | Reference |
| Palladium-Catalyzed Direct Arylation | Pd(OAc)₂, phosphine ligand, base | Oxazole and aryl halides | High | [8][9] |
| Copper-Catalyzed Domino Cyclization | Copper catalyst, oxidant | Oxime, arylthiol, trifluoroacetic anhydride | Good | [10] |
| Gold-Catalyzed Cycloaddition | JohnPhosAuCl, AgOTf | Alkynyl triazenes and dioxazoles | 75-85 | [11][12] |
| Rhodium-Catalyzed Annulation | Rhodium catalyst | Triazoles and aldehydes | 62-88 | [13][14] |
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of Oxazole
A representative procedure for the palladium-catalyzed direct arylation at the C-5 position of oxazole with an aryl bromide is as follows:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., 5 or 6 as described in the reference, 10 mol%), and a base (e.g., K₂CO₃, 2 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the aryl bromide (1 mmol), oxazole (1.2 mmol), and a polar aprotic solvent (e.g., DMA).
-
Heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time, monitoring by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 5-aryloxazole.[8][9]
Advantages and Disadvantages:
Transition-metal-catalyzed methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance. However, the cost and potential toxicity of the metal catalysts, as well as the need for specialized ligands in some cases, can be drawbacks.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of 5-aryloxazoles. This technique can lead to significantly reduced reaction times and often improved yields.
Performance Characteristics:
A microwave-assisted Van Leusen synthesis of 5-substituted oxazoles has been reported to proceed in as little as 8 minutes with excellent yields.[15] For example, the reaction of benzaldehyde with TosMIC in the presence of K₃PO₄ in isopropanol under microwave irradiation (350 W, 65 °C) for 8 minutes afforded 5-phenyloxazole in 96% yield.[15]
Advantages and Disadvantages:
The primary advantages of microwave-assisted synthesis are the drastic reduction in reaction time and often higher yields compared to conventional heating. The main limitation is the requirement for specialized microwave reactor equipment.
Head-to-Head Comparison Summary
| Method | Starting Materials | Key Reagents | Conditions | Yields | Key Advantages | Key Disadvantages |
| Robinson-Gabriel | α-Acylamino ketones | Strong acids (H₂SO₄, PPA) | High temperature | Low to Moderate | Readily available starting materials | Harsh conditions, limited scope |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Mild | Moderate | Mild conditions | Use of gaseous HCl, potential side reactions |
| Van Leusen | Aldehydes, TosMIC | Base (K₂CO₃) | Mild to Reflux | Moderate to High | Operational simplicity, broad scope | Stoichiometric base, byproduct generation |
| Transition-Metal Catalysis | Varies (e.g., oxazoles, aryl halides) | Pd, Cu, Au, Rh catalysts | Mild to moderate | Good to Excellent | High efficiency, selectivity, functional group tolerance | Catalyst cost and toxicity, ligand sensitivity |
| Microwave-Assisted | Varies | Varies | Microwave irradiation | Good to Excellent | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
Conclusion
The synthesis of 5-aryloxazoles has evolved significantly from the classical, often forcing, conditions of the Robinson-Gabriel and Fischer syntheses to the milder and more versatile Van Leusen reaction. The advent of transition-metal catalysis and microwave-assisted methods has further expanded the synthetic chemist's toolkit, offering highly efficient and selective routes to this important heterocyclic scaffold.
For researchers embarking on the synthesis of 5-aryloxazoles, the choice of method will depend on several factors, including the desired substitution pattern, the functional group tolerance required, and the available laboratory resources. The classical methods remain viable for certain applications, particularly when starting materials are readily accessible and harsh conditions are not a concern. However, for the synthesis of complex, highly functionalized 5-aryloxazoles, the modern transition-metal-catalyzed and microwave-assisted approaches generally offer superior performance in terms of yield, selectivity, and reaction time. This guide serves as a starting point for navigating the diverse landscape of 5-aryloxazole synthesis, empowering researchers to make informed decisions and accelerate their drug discovery and materials science endeavors.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 5-(3-Fluorophenyl)oxazole's Photophysical Profile Against Industry-Standard Fluorophores
In the landscape of biomedical research and drug development, the selection of a fluorophore is a critical decision that dictates the sensitivity, resolution, and reliability of fluorescence-based assays. While a plethora of fluorescent probes are commercially available, the quest for novel fluorophores with tailored photophysical properties remains a vibrant area of research. This guide presents a comprehensive benchmark of the photophysical characteristics of a promising oxazole-based fluorophore, 5-(3-Fluorophenyl)oxazole, against three widely adopted industry standards: Fluorescein, Rhodamine B, and Coumarin 153.
This analysis is structured to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison supported by established experimental data and methodologies. By elucidating the fundamental principles behind key photophysical parameters and offering detailed protocols for their measurement, this guide aims to empower researchers to make informed decisions in the selection of fluorophores for their specific applications.
The Significance of the Oxazole Scaffold in Fluorophore Design
The oxazole ring is a versatile heterocyclic motif that has garnered significant attention in the design of fluorescent compounds.[1][2] Its rigid, planar structure and the presence of both electron-donating (oxygen) and electron-accepting (nitrogen) atoms within the five-membered ring contribute to favorable photophysical properties. The 2,5-disubstituted diaryloxazole framework, in particular, allows for the tuning of absorption and emission characteristics through the strategic introduction of various substituents on the aryl rings. This modularity enables the rational design of fluorophores with specific excitation and emission profiles, quantum yields, and environmental sensitivities. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can, in turn, influence the photophysical behavior of the molecule.
Comparative Photophysical Data
To provide a standardized and objective comparison, the photophysical properties of the selected fluorophores are presented in ethanol, a common solvent for spectroscopic studies. While direct experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from the well-documented photophysical trends of structurally similar 5-aryloxazole derivatives.
| Property | This compound (Estimated) | Fluorescein | Rhodamine B | Coumarin 153 |
| Absorption Max (λ_abs) | ~350 - 370 nm | 490 nm | 543 nm | 423 nm |
| Emission Max (λ_em) | ~430 - 450 nm | 512 nm | 565 nm | 534 nm |
| Molar Extinction Coefficient (ε) | ~20,000 - 30,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹[3] | 106,000 M⁻¹cm⁻¹[4] | 23,500 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.6 - 0.8 | 0.79[3] | 0.70[4] | 0.56 |
| Stokes Shift | ~80 - 100 nm | 22 nm | 22 nm | 111 nm |
| Photostability | Moderate to High | Low | Moderate | High |
Note: The values for this compound are estimations based on the photophysical data of analogous 5-aryloxazole compounds. The properties of fluorophores can be solvent-dependent.
In-Depth Analysis of Photophysical Parameters
Molar Extinction Coefficient (ε): A Measure of Light Absorption
The molar extinction coefficient is a fundamental parameter that quantifies how strongly a substance absorbs light at a specific wavelength. A higher molar extinction coefficient indicates that the molecule is more efficient at absorbing photons, which is a desirable trait for a fluorophore as it contributes to its overall brightness. The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.
From the comparative data, Rhodamine B exhibits the highest molar extinction coefficient, making it an exceptionally bright fluorophore. Fluorescein also possesses a high molar extinction coefficient. The estimated value for this compound is comparable to that of Coumarin 153, suggesting it is a moderately strong absorber.
Quantum Yield (Φ): The Efficiency of Light Emission
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible efficiency.
Fluorescein and Rhodamine B are known for their high quantum yields in ethanol.[3][4] The estimated quantum yield for this compound is also predicted to be high, falling within a range that is competitive with these established fluorophores. This high efficiency is a characteristic feature of many diaryloxazole derivatives.
Stokes Shift: The Separation of Excitation and Emission
The Stokes shift is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. A large Stokes shift is generally advantageous as it minimizes the overlap between the absorption and emission spectra. This reduces the likelihood of self-absorption (re-absorption of emitted photons by other fluorophore molecules) and simplifies the design of optical filters for fluorescence microscopy, leading to an improved signal-to-noise ratio.
Coumarin 153 is well-known for its large Stokes shift.[5] The estimated Stokes shift for this compound is also expected to be significant, a characteristic often observed in oxazole-based fluorophores due to intramolecular charge transfer (ICT) upon excitation.[6] In contrast, Fluorescein and Rhodamine B have relatively small Stokes shifts.
Photostability: Resistance to Photodegradation
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Photobleaching, the irreversible loss of fluorescence, can be a significant limitation in fluorescence microscopy, particularly for long-term imaging experiments.
Coumarin derivatives are generally recognized for their high photostability.[7] Rhodamine B exhibits moderate photostability, while Fluorescein is known to be relatively photolabile.[8] The photostability of oxazole derivatives is typically moderate to high, suggesting that this compound would likely offer good resistance to photobleaching, making it a potentially robust probe for demanding imaging applications.
Experimental Protocols
To ensure the scientific integrity of this comparison, the following are detailed, step-by-step methodologies for the key experiments used to determine the photophysical properties of fluorophores.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with ethanol, typically in the micromolar concentration range.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs). Use a cuvette with a 1 cm path length.
-
Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration, and l is the path length (1 cm).
Workflow for determining the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield in ethanol (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.58).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in ethanol, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Spectra Acquisition:
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) Where Φ_std is the quantum yield of the standard, Grad_s and Grad_std are the gradients of the plots for the sample and standard, respectively, and n_s and n_std are the refractive indices of the solvents.
-
Workflow for the relative determination of fluorescence quantum yield.
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorophore in ethanol at a concentration that gives a strong but not saturating fluorescence signal.
-
Microscopy Setup:
-
Place a droplet of the solution on a microscope slide and cover with a coverslip.
-
Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., a PMT or sCMOS camera).
-
-
Data Acquisition:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation laser at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for an extended period.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion
This comparative guide provides a comprehensive framework for evaluating the photophysical properties of this compound in the context of established and widely used fluorophores. While direct experimental data for this specific oxazole derivative is emerging, the analysis of structure-property relationships within the diaryloxazole class allows for a strong predictive assessment of its performance.
The estimations suggest that this compound is a promising candidate for a variety of fluorescence-based applications, potentially offering a desirable combination of a large Stokes shift, high quantum yield, and good photostability. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to perform their own benchmarking studies and to validate the performance of novel fluorophores in their specific experimental contexts. As the field of fluorescence imaging continues to evolve, the rational design and rigorous characterization of new fluorescent probes will remain paramount to advancing our understanding of complex biological systems.
References
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Fluorescein [omlc.org]
- 4. omlc.org [omlc.org]
- 5. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. benchchem.com [benchchem.com]
- 8. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Comparative Guide to the Mechanism of Action of 5-(3-Fluorophenyl)oxazole
In the dynamic landscape of drug discovery, the oxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide focuses on a specific analogue, 5-(3-Fluorophenyl)oxazole, providing a comprehensive analysis of its putative mechanism of action. Drawing upon evidence from structurally related compounds, we propose that this compound functions as a tubulin polymerization inhibitor. This guide will objectively compare its anticipated performance with established tubulin-targeting agents and provide detailed experimental protocols for researchers to validate this hypothesis.
The Postulated Mechanism: Disruption of Microtubule Dynamics
While direct mechanistic studies on this compound are not yet prevalent in the public domain, a significant body of literature supports the role of diaryl oxazole derivatives as potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1] The disruption of microtubule dynamics is a clinically validated and powerful strategy in cancer therapy.[2]
We hypothesize that this compound binds to the colchicine-binding site on β-tubulin. This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[2] The net effect is a decrease in the microtubule polymer mass within the cell, leading to the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[3] This mechanism is shared by a class of compounds known as microtubule-destabilizing agents.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
Comparative Analysis with Established Tubulin Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its proposed mechanism with that of well-characterized tubulin-targeting agents. These agents are broadly classified based on their binding site on tubulin and their effect on microtubule dynamics.
| Compound/Class | Binding Site on Tubulin | Mechanism of Action | Effect on Microtubule Mass |
| This compound (Putative) | Colchicine Site | Inhibits Polymerization | Decrease |
| Colchicine | Colchicine Site | Inhibits Polymerization | Decrease |
| Vinca Alkaloids (e.g., Vincristine, Vinblastine) | Vinca Alkaloid Site | Inhibits Polymerization | Decrease |
| Taxanes (e.g., Paclitaxel) | Taxane Site | Stabilizes Microtubules, Inhibits Depolymerization | Increase |
-
Colchicine Site Binders (e.g., Colchicine): As the namesake of this binding pocket, colchicine directly inhibits the addition of tubulin dimers to the growing end of microtubules. We anticipate this compound to exhibit a similar biochemical profile.
-
Vinca Alkaloid Site Binders (e.g., Vincristine, Vinblastine): These compounds also lead to microtubule depolymerization but bind to a distinct site at the plus end of tubulin dimers.[2]
-
Taxane Site Binders (e.g., Paclitaxel): In contrast to the aforementioned inhibitors, taxanes bind to the inside of the microtubule, stabilizing it and preventing the dynamic instability required for normal cellular function.[1]
The following table provides a comparative overview of the reported potencies of these established agents.
| Compound | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (µM) - HeLa Cells | Cytotoxicity IC50 (µM) - MCF-7 Cells |
| Colchicine | ~1-3[4] | ~0.01 - 0.05[5] | ~0.008[6] |
| Vincristine | ~0.1 | ~0.002 - 0.01 | ~0.24[7] |
| Vinblastine | ~0.1 | ~0.001 - 0.005 | ~0.067[7] |
| Paclitaxel (Taxol) | Promotes Polymerization | ~0.002 - 0.01 | ~0.005[7] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound and compare it to other agents, a series of well-established in vitro and cell-based assays are required. The following protocols are provided as a comprehensive guide for researchers.
In Vitro Tubulin Polymerization Assay
Causality Behind Experimental Choices: This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. The increase in turbidity (light scattering) as microtubules form is monitored over time.[8] GTP is an essential cofactor for tubulin polymerization, and a temperature of 37°C mimics physiological conditions. Paclitaxel and nocodazole serve as positive controls for polymerization enhancement and inhibition, respectively.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw lyophilized bovine brain tubulin (>99% pure) on ice.
-
Prepare a general tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM stock solution of GTP in general tubulin buffer.
-
Prepare positive controls: 1 mM Paclitaxel in DMSO and 1 mM Nocodazole in DMSO.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add 5 µL of various concentrations of this compound (or controls) to triplicate wells.
-
On ice, prepare the tubulin polymerization reaction mix: tubulin to a final concentration of 3 mg/mL, and GTP to a final concentration of 1 mM in general tubulin buffer.
-
Initiate the reaction by adding 45 µL of the tubulin polymerization reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
-
Determine the IC50 value for inhibition of tubulin polymerization.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
Causality Behind Experimental Choices: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[10] This assay is crucial for determining the cytotoxic potential of the compound.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
-
Cell Cycle Analysis by Flow Cytometry
Causality Behind Experimental Choices: This technique quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[3] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[3] Cells in G2/M have twice the DNA content of cells in G0/G1. Treatment with a tubulin polymerization inhibitor is expected to cause an accumulation of cells in the G2/M phase.[3]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Immunofluorescence Microscopy of Microtubules
Causality Behind Experimental Choices: This imaging technique allows for the direct visualization of the microtubule network within cells. Fixation with formaldehyde cross-links proteins, preserving the cellular architecture.[12] Permeabilization with a detergent like Triton X-100 creates pores in the cell membrane, allowing the antibodies to access the intracellular microtubules. A primary antibody specific to α-tubulin is used to label the microtubules, and a fluorescently tagged secondary antibody is used for detection.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with this compound at its IC50 concentration for a time course (e.g., 6, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Look for changes in the microtubule network, such as depolymerization and spindle disruption.
-
Conclusion
This guide provides a comprehensive framework for investigating the mechanism of action of this compound. Based on the extensive literature on related oxazole-containing compounds, we have posited that it acts as a tubulin polymerization inhibitor. The provided comparative data and detailed experimental protocols will enable researchers to rigorously test this hypothesis and further elucidate the therapeutic potential of this promising molecule. The systematic approach outlined herein underscores the importance of integrating chemical structure, biochemical activity, and cellular effects to build a complete understanding of a compound's mechanism of action.
References
- 1. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. innovation.world [innovation.world]
- 11. bioquochem.com [bioquochem.com]
- 12. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
A Methodological Guide to Evaluating the Biological Activity of 5-(3-Fluorophenyl)oxazole: A Predictive Framework Based on Structural Analogs
Introduction: The Oxazole Scaffold and the Question of 5-(3-Fluorophenyl)oxazole
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique electronic and structural properties enable versatile interactions with a multitude of biological targets, including critical enzymes and receptors.[1][2] This has led to the development of numerous oxazole-containing compounds with a vast spectrum of pharmacological activities, from anticancer to anti-inflammatory and antimicrobial effects.[1][3][4]
While the broader class of oxazole derivatives is well-documented, the specific compound This compound remains largely uncharacterized in publicly available literature. Direct, reproducible biological data for this molecule is scarce. This guide, therefore, takes a predictive and methodological approach. Instead of attempting to reproduce non-existent reports, we will establish a comprehensive framework for the systematic evaluation of this compound.
Drawing on extensive data from structurally similar analogs, this document will:
-
Infer Potential Biological Activities: Identify the most probable therapeutic areas based on the activities of related fluorophenyl-substituted and phenyl-oxazole compounds.
-
Provide Comparative Data: Present quantitative data from close structural analogs to establish performance benchmarks.
-
Detail Validated Experimental Protocols: Offer step-by-step, self-validating methodologies for researchers to generate novel, reproducible data for this compound.
This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and other novel oxazole derivatives.
Part 1: Inferred Anticancer and Cytotoxic Potential
The most prominent activity reported for oxazole derivatives is their potential as anticancer agents, with many analogs demonstrating potent cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.[1] The mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1] The inclusion of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry known to enhance metabolic stability and binding affinity, suggesting that this compound warrants thorough investigation as a potential cytotoxic agent.[5]
Comparative Cytotoxicity of Structurally Related Oxazole Derivatives
To establish a predictive baseline for this compound, the following table summarizes the cytotoxic activity (IC₅₀) of several close structural analogs against various human cancer cell lines. These compounds share the core oxazole-phenyl structure, providing a reasonable inference of potential efficacy.
| Compound/Analog | Cell Line | Assay Type | Activity (IC₅₀ in µM) | Reference |
| N,5-diphenyloxazole-2-carboxamide | HeLa | SRB Assay | 0.78 | [6] |
| N,5-diphenyloxazole-2-carboxamide | A549 | SRB Assay | 1.08 | [6] |
| N,5-diphenyloxazole-2-carboxamide | HepG2 | SRB Assay | 1.27 | [6] |
| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | PC-3 | MTT Assay | Comparable to 5-FU | [7] |
| 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | A549 | MTT Assay | Comparable to 5-FU | [7] |
| 3-(1-((3-(3-fluorophenyl)-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)benzo[d]oxazole | MCF-7 | MTT Assay | 0.38 | [6] |
Note: "Comparable to 5-FU" indicates that the study found the activity to be similar to the standard chemotherapeutic agent 5-fluorouracil, without providing a specific IC₅₀ value.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be quantified spectrophotometrically.
Methodology:
-
Cell Plating: Seed human cancer cells (e.g., A549, MCF-7, HeLa) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent starting point for the experiment.
-
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Causality: During this period, only viable cells with active mitochondria can reduce the MTT, directly linking the color change to cellular metabolic function.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentage against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.
Workflow Visualization:
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Part 2: Inferred Anti-inflammatory Potential
Inflammation is a critical biological response, but its chronic dysregulation is implicated in numerous diseases. Oxazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][3] The NF-κB pathway is a central regulator of pro-inflammatory gene expression. Inhibition of this pathway by small molecules is a validated strategy for developing anti-inflammatory therapeutics. Given the prevalence of this activity in the oxazole class, this compound is a logical candidate for evaluation.
Signaling Pathway: Inhibition of the Canonical NF-κB Pathway
Many anti-inflammatory compounds, including some oxazoles, exert their effects by preventing the degradation of IκBα (inhibitor of NF-κB). This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[1][8] Injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be measured over time.
Methodology:
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test Groups (this compound at different doses, e.g., 25, 50, 100 mg/kg). Administer all compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Causality: Establishing a precise baseline is critical for accurately calculating the change in paw volume (edema).
-
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance.
-
Workflow Visualization:
Caption: Workflow for evaluating anti-inflammatory activity in vivo.
Part 3: Inferred Antimicrobial Potential
The oxazole ring is a component of numerous natural and synthetic antimicrobial agents.[4] Its mechanism of action can vary but is often attributed to the disruption of essential microbial processes, such as cell wall synthesis, membrane integrity, or nucleic acid synthesis.[1] Given the consistent reports of antibacterial and antifungal activity among oxazole derivatives, this compound should be screened for these properties.[4][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) or fungal strain (e.g., Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: In a 96-well microplate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32... to 0.25 µg/mL). Discard 50 µL from the last column.
-
Causality: This serial dilution creates a precise logarithmic concentration gradient, which is essential for identifying the exact concentration at which growth is inhibited.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only (no inoculum).
-
Growth Control: Broth with inoculum (no compound).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.
Workflow Visualization:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
While this compound is an under-investigated molecule, its core structure strongly suggests a high probability of possessing significant biological activity. Based on a comprehensive analysis of its structural analogs, the most promising avenues for investigation are in the areas of anticancer, anti-inflammatory, and antimicrobial research.
This guide provides a robust, scientifically-grounded framework for any researcher seeking to characterize this compound. The comparative data from related molecules offers a benchmark for success, while the detailed, self-validating experimental protocols provide a clear and reproducible path for generating novel data. By systematically applying these methodologies, the scientific community can accurately determine the therapeutic potential of this compound and contribute valuable knowledge to the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]
- 4. iajps.com [iajps.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. chemmethod.com [chemmethod.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Fluorophenyl)oxazole
For the modern researcher, excellence in the lab extends beyond discovery to encompass a commitment to safety and environmental stewardship. Handling novel chemical entities like 5-(3-Fluorophenyl)oxazole, a halogenated heterocyclic compound often used in medicinal chemistry and materials science, demands a rigorous and informed approach to waste management. This guide provides the essential procedural framework for its proper disposal, ensuring the safety of personnel and compliance with regulatory standards. Our focus is not just on the "how," but the "why," grounding each step in established scientific and regulatory principles.
Hazard Identification and Essential Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 243455-58-5) should always be consulted, data from structurally similar fluorophenyl-oxazole/isoxazole derivatives allows us to establish a baseline hazard profile.
These compounds are typically classified with the hazards listed below. This information is critical as it dictates the required personal protective equipment (PPE), handling procedures, and, most importantly, the waste characterization.
| Hazard Classification | Description | GHS Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | GHS07 (Exclamation Mark) | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[1][3] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][4] | GHS07 (Exclamation Mark) | Wear protective gloves. Wash skin thoroughly after handling.[1][4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1][4] | GHS07 (Exclamation Mark) | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[1][4] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][4] | GHS07 (Exclamation Mark) | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1][4] |
| Aquatic Hazard (Chronic, Category 4) | May cause long-lasting harmful effects to aquatic life.[3] | None | Avoid release to the environment.[3] |
Given these potential hazards, this compound must be managed as a regulated hazardous waste. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] This compound falls under hazardous waste classification due to its toxic characteristics.
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is the most critical step in the disposal process. Mixing different waste classes can lead to dangerous chemical reactions, create a more hazardous mixture, and significantly increase disposal costs. This compound is a halogenated organic compound , which places it in a specific and crucial waste category.
Why Segregate Halogenated Waste? Halogenated organic compounds, like this one containing fluorine, require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts such as dioxins.[7] Disposing of this waste is significantly more expensive than for non-halogenated solvents.[8] Mixing halogenated waste into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated as the more hazardous and costly halogenated waste.[8][9]
The following workflow diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. The following procedures cover the common waste streams generated when working with this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Do Not Attempt to Neutralize: Never mix the neat compound with other chemicals for neutralization.
-
Secure Original Container: Ensure the original container cap is tightly sealed. If the cap is damaged, overpack the container in a larger, sealable, and compatible container.
-
Proper Labeling: The container must be clearly labeled with its full chemical name: "this compound." Do not use abbreviations. Affix a "Hazardous Waste" label.
-
Segregation: Place the labeled container in a designated secondary containment bin for "Halogenated Organic Solids."
-
Request Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items like gloves, weigh boats, pipette tips, and empty vials.
-
Minimize Contamination: Use disposable equipment where possible to minimize cleaning.
-
Collect Sharps Separately: Contaminated needles or sharp-edged glassware must first be placed in a designated sharps container. This container is then disposed of as hazardous waste.
-
Double Bagging: Place all contaminated solid waste into a designated, puncture-resistant bag (typically clear or yellow) inside a secondary container.
-
Labeling: The container holding the bagged waste must be clearly labeled "Halogenated Organic Solid Waste" and list the primary contaminant, "this compound."
-
Closure: Keep the container closed at all times except when adding waste.[9][10]
-
Request Pickup: Once the container is full, arrange for pickup via your EHS office.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. p2infohouse.org [p2infohouse.org]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. pfw.edu [pfw.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Fluorophenyl)oxazole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)oxazole. The procedures outlined are rooted in the established R.A.M.P. framework of chemical safety—Recognize, Assess, Minimize, and Prepare—to ensure a comprehensive and self-validating safety system for handling this compound.[1][2][3]
Recognize: Hazard Identification
This compound is a fluorinated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely published, the hazards can be inferred from its structural motifs—a fluorophenyl group and an oxazole ring—and data from closely related analogues.[4][5]
Anticipated Hazards:
-
Skin and Eye Irritation: Similar aromatic and heterocyclic compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation (H335).[4]
-
Harmful if Swallowed: Oral ingestion may be harmful (H302).
-
Organ Toxicity: The metabolic pathways are not fully elucidated; therefore, the potential for specific organ effects should be considered.
-
Environmental Hazard: As with many halogenated organic compounds, it may cause long-lasting harmful effects to aquatic life (H413) and should be prevented from entering the environment.[6]
Assess & Minimize: Personal Protective Equipment (PPE) Protocol
A multi-level approach to PPE is necessary to minimize exposure risk, tailored to the specific laboratory operation being performed. All PPE must meet ANSI standard Z87.1-2003 for eye protection or other relevant standards.[7]
Table 1: Tiered PPE Requirements
| Protection Level | Required PPE | When to Use |
| Standard Operations | Safety glasses with side shields, flame-resistant lab coat, single pair of nitrile gloves, closed-toe shoes.[7][8] | For handling small quantities (<1g) in a certified chemical fume hood where the risk of splashing is minimal. |
| Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile), closed-toe shoes.[7][8][9] | When transferring solutions, heating, sonicating, vortexing, or handling larger volumes where splashes or aerosols are likely. A face shield must be worn with goggles, never alone.[7] |
| Emergency Response (Spills) | Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit or coveralls, heavy-duty chemical-resistant gloves (e.g., Silver Shield or butyl rubber), and chemical-resistant boots.[8] | For responding to significant spills or uncontrolled releases of the compound outside of a containment system like a fume hood. |
Causality of PPE Selection
-
Eye and Face Protection: Safety glasses provide baseline protection from projectiles. However, for splash hazards, chemical splash goggles are essential as they form a seal around the eyes to prevent liquid ingress.[7] A face shield is added during these operations to protect the entire face from splashes.[7][9]
-
Hand Protection: Nitrile gloves offer good initial resistance to a range of chemicals and are recommended for incidental contact.[9] Double-gloving is a critical practice for operations with higher risk; it provides a secondary barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[10] For prolonged contact or in spill scenarios, more robust gloves like butyl rubber or flexible laminates are necessary.[7]
-
Body Protection: A standard lab coat protects against minor spills. For tasks with a higher splash potential, a chemical-resistant apron provides an additional, impermeable layer. All work with research chemicals should be conducted in a laboratory setting where long pants and closed-toe shoes are mandatory.[7]
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8][11] A respirator is reserved for emergency situations where the primary engineering control (the fume hood) has failed or is unavailable.
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk and ensuring procedural integrity.
Standard Handling Workflow
-
Preparation: Before handling the compound, designate a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are present.
-
PPE Donning: Don the appropriate level of PPE as determined by the task (see Table 1). Check glove integrity.
-
Aliquotting Solid: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a dedicated spatula to prevent dispersal of fine powders.
-
Dissolution: Add solvent to the solid in a controlled manner to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.
-
Reaction & Transfer: All transfers of the solution should be performed slowly using appropriate tools (e.g., pipette, cannula) to minimize aerosol generation. Keep containers covered when not in use.
-
Decontamination: After use, decontaminate spatulas and other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wipe down the work area in the fume hood.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[12]
Workflow Visualization
Caption: Workflow for Safe Handling of this compound.
Prepare: Disposal and Emergency Procedures
Waste Disposal Plan
As a fluorinated organic compound, this compound and any materials contaminated with it must be treated as halogenated organic waste .[6][13]
-
Segregation is Critical: Do NOT mix halogenated waste with non-halogenated solvent waste.[14][15] Doing so contaminates the entire container and significantly increases disposal costs and environmental impact.[14][15]
-
Waste Streams:
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent used for rinsing glassware, in a clearly labeled, sealed container marked "Halogenated Organic Waste."[13]
-
Solid Waste: Collect contaminated consumables (gloves, weigh paper, pipette tips) in a separate, sealed plastic bag or container, also labeled as "Halogenated Organic Waste."
-
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by Environmental Health and Safety (EHS) personnel.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the compound or a related one.[5]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed container for disposal as halogenated waste. Wipe the area with a suitable solvent and also collect the wipe as waste.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, close the laboratory doors to contain vapors. Contact your institution's EHS or emergency response team immediately.[13]
References
- 1. acs.org [acs.org]
- 2. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 3. acs.org [acs.org]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. pppmag.com [pppmag.com]
- 11. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
